Tripetroselaidin
Description
Properties
IUPAC Name |
2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJUQWPYRYUOY-GMHCBVOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3296-43-3 | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °C | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of Tripetroselaidin: A Technical Guide for Advanced Research
Abstract
Tripetroselaidin, a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid, is a molecule of significant interest in the fields of oleochemistry and pharmaceutical sciences. This technical guide provides an in-depth exploration of the synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the procurement and preparation of starting materials, detail both chemical and enzymatic synthesis methodologies, provide comprehensive characterization techniques, and discuss the applications of this unique triglyceride. This document is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a thorough and practical understanding for the reader.
Introduction: The Significance of this compound
This compound is a triacylglycerol (TAG) distinguished by its constituent fatty acid, petroselinic acid ((6Z)-octadec-6-enoic acid). Petroselinic acid is a positional isomer of the more common oleic acid, with the double bond located at the Δ6 position instead of the Δ9 position.[1][2] This structural nuance imparts distinct physical and chemical properties to this compound, influencing its melting point, oxidative stability, and biological activity.
The primary starting materials for the synthesis of this compound are:
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Glycerol: A simple polyol compound that forms the three-carbon backbone of the triglyceride.
-
Petroselinic Acid: A monounsaturated omega-12 fatty acid.[2]
The synthesis of this compound is of interest due to the bioactive properties of petroselinic acid, which include anti-inflammatory, antidiabetic, antibacterial, and antifungal effects.[1] As a triglyceride, this compound offers a stable, biocompatible vehicle for the delivery of petroselinic acid, making it a compelling candidate for pharmaceutical and nutraceutical applications.[3]
Starting Material: Sourcing and Preparation of Petroselinic Acid
The primary and most critical starting material for the synthesis of this compound is petroselinic acid. While commercially available, its isolation from natural sources is a common and cost-effective approach for laboratory-scale synthesis.
Natural Sources of Petroselinic Acid
Petroselinic acid is abundantly found in the seed oils of plants belonging to the Apiaceae (Umbelliferae) family.[1] High concentrations can be found in:
-
Parsley (Petroselinum crispum) seed oil: Historically one of the first identified sources.[2]
-
Coriander (Coriandrum sativum) seed oil
-
Fennel (Foeniculum vulgare) seed oil
-
Dill (Anethum graveolens) seed oil
-
Anise (Pimpinella anisum) seed oil
Isolation and Purification of Petroselinic Acid from Seed Oil
The isolation of petroselinic acid from these oils typically involves the following steps:
-
Saponification (Hydrolysis) of Triglycerides: The seed oil is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solution (e.g., ethanol or methanol). This process, known as saponification, hydrolyzes the ester bonds of the triglycerides, releasing the fatty acids as their corresponding salts (soaps) and glycerol.[2]
-
Acidification: The resulting soap solution is then acidified with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the fatty acid salts, converting them into free fatty acids.
-
Extraction: The free fatty acids are then extracted from the aqueous solution using an organic solvent like hexane or diethyl ether.
-
Purification: The crude fatty acid mixture can be purified to isolate petroselinic acid using techniques such as:
-
Low-temperature crystallization: This method exploits the differences in melting points between various fatty acids.
-
Urea adduction: This technique separates saturated and unsaturated fatty acids.
-
Chromatography: For high-purity requirements, column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.
-
Synthesis Pathways for this compound
The synthesis of this compound from glycerol and petroselinic acid is achieved through esterification. This can be accomplished via two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: Acid-Catalyzed Esterification (Glycerolysis)
Chemical esterification, also known as glycerolysis, is a direct and widely used method for synthesizing triglycerides. The overall reaction is as follows:
This equilibrium reaction is typically driven towards the product side by removing the water formed during the reaction.
Experimental Protocol: Chemical Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (to remove water), combine glycerol and petroselinic acid. A molar ratio of petroselinic acid to glycerol of slightly over 3:1 (e.g., 3.3:1) is recommended to ensure complete esterification of the glycerol.
-
Catalyst Addition: Add an acid catalyst. Common catalysts for this reaction include:
-
p-Toluenesulfonic acid
-
Sulfuric acid
-
Tin(II) chloride (SnCl₂)
-
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 180°C with vigorous stirring. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with brine (saturated NaCl solution) and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent (if any) is removed under reduced pressure.
-
The crude this compound is then purified using column chromatography on silica gel, eluting with a non-polar solvent system such as a hexane/ethyl acetate gradient.
-
Causality Behind Experimental Choices:
-
Excess Petroselinic Acid: Using a slight excess of the fatty acid helps to drive the equilibrium towards the formation of the triglyceride product.
-
Inert Atmosphere: The cis double bond in petroselinic acid is susceptible to oxidation at high temperatures. An inert atmosphere minimizes this side reaction.
-
Water Removal: The Dean-Stark trap is crucial for removing water, which is a byproduct of the esterification. Its removal shifts the equilibrium to favor the formation of this compound, thereby increasing the yield.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids in aqueous environments, but can be used to catalyze esterification in non-aqueous or micro-aqueous conditions.
Key Advantages of Enzymatic Synthesis:
-
Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (30-70°C), which preserves the integrity of the unsaturated fatty acid.
-
High Selectivity: Lipases can exhibit regioselectivity, which can be harnessed to synthesize structured triglycerides. For this compound, a non-specific lipase is generally preferred.
-
Reduced Byproducts: The milder conditions result in fewer side reactions and a cleaner product profile.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Enzyme Selection: A suitable lipase is chosen. Immobilized lipases are often preferred as they can be easily recovered and reused. A common and effective lipase for this type of reaction is Candida antarctica lipase B (CALB), often immobilized on a resin such as Novozym® 435.[4]
-
Reactant and Solvent Preparation: Glycerol and petroselinic acid (in a 1:3 molar ratio) are dissolved in a suitable organic solvent. Non-polar solvents like hexane or toluene are commonly used to minimize the water activity, which favors the esterification reaction.
-
Reaction Setup: The reaction is carried out in a stirred vessel at a controlled temperature, typically between 40°C and 60°C.
-
Water Removal: To drive the equilibrium towards synthesis, water produced during the reaction must be removed. This can be achieved by:
-
Performing the reaction under vacuum.
-
Adding molecular sieves to the reaction mixture.
-
-
Monitoring the Reaction: The reaction progress is monitored by TLC or by analyzing aliquots using gas chromatography (GC) after converting the fatty acids to their methyl esters.
-
Work-up and Purification:
-
After the reaction reaches completion, the immobilized enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude this compound is purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Immobilized Lipase: Immobilization improves the stability of the enzyme and simplifies its removal from the reaction mixture, allowing for reuse and reducing downstream processing costs.
-
Organic Solvent: The use of a non-polar organic solvent is critical to shift the thermodynamic equilibrium of the lipase-catalyzed reaction from hydrolysis to esterification.
-
Controlled Temperature: Maintaining the optimal temperature for the specific lipase ensures maximum catalytic activity and stability.
Characterization of this compound
Confirmation of the successful synthesis and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals for this compound would include those corresponding to the glycerol backbone protons, the olefinic protons of the double bond in the petroselinic acid chains, and the aliphatic protons of the fatty acid chains.
-
¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the double bond, and the carbons of the glycerol backbone and the fatty acid chains.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized this compound and to confirm its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of triglycerides.[5] The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated mass of this compound.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to determine the purity of this compound and to isolate it from any remaining starting materials or byproducts.
-
Gas Chromatography (GC): To confirm the fatty acid composition, a sample of the synthesized this compound can be transesterified to form fatty acid methyl esters (FAMEs), which are then analyzed by GC. This will confirm that petroselinic acid is the sole fatty acid component.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications in drug development.
-
Drug Delivery Vehicle: As a triglyceride, this compound is biocompatible and can be formulated into various drug delivery systems, such as lipid nanoparticles, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[6] These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Source of Bioactive Fatty Acid: this compound serves as a stable prodrug form of petroselinic acid. Upon administration, it can be hydrolyzed by endogenous lipases to release petroselinic acid, which can then exert its therapeutic effects.[7] This approach can improve the stability and delivery of the active fatty acid.
-
Topical and Dermatological Formulations: The lipid nature of this compound makes it suitable for inclusion in creams, lotions, and ointments for topical delivery of petroselinic acid for its potential anti-inflammatory and skin-soothing properties.[3]
Conclusion
The synthesis of this compound is an achievable objective for a well-equipped research laboratory. The choice between chemical and enzymatic synthesis will depend on the desired purity, scale of production, and the sensitivity of the starting materials. The chemical route offers a more traditional and often faster approach, while the enzymatic pathway provides a milder and more sustainable alternative. With careful execution of the protocols outlined in this guide and thorough characterization of the final product, researchers can successfully synthesize high-purity this compound for further investigation into its promising applications in drug development and other scientific fields.
References
[1] Grokipedia. (2026, January 8). Petroselinic acid. Retrieved from Grokipedia. [8] Cyberlipid. (n.d.). Petroselinic acid. Retrieved from Cyberlipid. [3] Unilever NV. (2002). Petroselinic acid and its use in food. U.S. Patent 6,365,175B1. [9] Marks, D. B., & Swanson, T. (2022). Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids. In Biochemistry and Molecular Biology. [5] ResearchGate. (n.d.). Trielaidin full-scan mass spectra. Retrieved from ResearchGate. [2] Wikipedia. (n.d.). Petroselinic acid. Retrieved from Wikipedia. [10] Biology LibreTexts. (2025, September 5). 21.2: Biosynthesis of Triacylglycerols. Retrieved from Biology LibreTexts. [7] Guo, Y., Wang, Y. Y., Wang, Y., Liu, Y. H., Liu, J. Y., Shen, Y. Y., ... & Zhang, W. N. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. PubMed Central. [11] Clinical Learning. (2025, August 14). 9. Synthesis of Triacylglycerol (TAG) | Lipid Metabolism | USMLE Step 1 High-Yield Review. Retrieved from YouTube. [12] Ninja Nerd. (2017, June 13). Metabolism | Triglyceride Synthesis. Retrieved from YouTube. [13] Shomu's Biology. (2022, April 7). Triacyl glycerol synthesis and biochemistry | Triglycerides (TAGs). Retrieved from YouTube. [6] dos Santos, L., et al. (n.d.). Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy. MDPI. [4] Nicholson, R., & Marangoni, A. G. (n.d.). Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats. National Institutes of Health. [14] ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved from ResearchGate. [15] ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from ResearchGate. [16] Lai, O. M., et al. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PubMed Central. [17] Yesiloglu, Y., & Kilic, I. (2025, August 6). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. ResearchGate. [18] Mukherjee, K. D. (2025, August 10). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. ResearchGate. [19] Viegas, J. S. R., et al. (2025, August 9). Therapeutic applications and delivery systems for triptolide. ResearchGate. [20] Fields, G. B. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [21] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from The Royal Society of Chemistry. [22] Bentley, M. V., & Lopes, L. B. (n.d.). Therapeutic applications and delivery systems for triptolide. PubMed. [23] Yesiloglu, Y., & Kilic, I. (2004, March 1). Lipase-catalyzed esterification of glycerol and oleic acid. Semantic Scholar. [24] Albericio, F., & Royo, M. (2013, May 22). Synthesis of terpyridine-modified peptides. Protocols.io. [25] Gemperline, E., et al. (n.d.). MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. PubMed. [26] de la Torre, B. G., & Albericio, F. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [27] Holmes, S. T., et al. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. [28] Farrugia, C., et al. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PubMed Central. [29] Jin, C., et al. (2020, September 12). Triptolide-nanoliposome-APRPG, a novel sustained-release drug delivery system targeting vascular endothelial cells, enhances the inhibitory effects of triptolide on laser-induced choroidal neovascularization. PubMed. [30] Tanaka, S., et al. (2025, August 6). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry of Polygalloyl Polyflavan-3-ols in Grape Seed Extract. ResearchGate. [31] Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [32] dos Santos, L., et al. (2023, December 28). Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy. PubMed. [33] van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [34] Gemperline, E., et al. (n.d.). MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. SpringerLink. Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Retrieved from Sigma-Aldrich.
Visualizations
Synthesis Pathways Diagram
Caption: Overview of chemical and enzymatic synthesis pathways for this compound.
Experimental Workflow for Chemical Synthesis
Caption: Step-by-step workflow for the chemical synthesis of this compound.
Data Summary
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst/Enzyme | p-TsOH, H₂SO₄, SnCl₂ | Immobilized Candida antarctica Lipase B (CALB) |
| Temperature | 120-180°C | 40-60°C |
| Solvent | Optional (e.g., Toluene) | Required (e.g., Hexane) |
| Reaction Time | Typically shorter | Generally longer |
| Byproduct Removal | Dean-Stark trap (water) | Vacuum or molecular sieves (water) |
| Selectivity | Low | High (depending on lipase) |
| Purity of Crude Product | Lower | Higher |
| Sustainability | Less sustainable | More sustainable |
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 4. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]
- 9. Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids | Basicmedical Key [basicmedicalkey.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipase-catalyzed esterification of glycerol and oleic acid | Semantic Scholar [semanticscholar.org]
- 24. Synthesis of terpyridine-modified peptides protocol v1 [protocols.io]
- 25. MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Triptolide-nanoliposome-APRPG, a novel sustained-release drug delivery system targeting vascular endothelial cells, enhances the inhibitory effects of triptolide on laser-induced choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. chem.uci.edu [chem.uci.edu]
- 32. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pure.uva.nl [pure.uva.nl]
- 34. MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules | Springer Nature Experiments [experiments.springernature.com]
Tripetroselaidin: A Comprehensive Guide to Natural Sources and High-Purity Isolation Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripetroselaidin, the triglyceride of petroselinic acid, is a molecule of significant interest due to the unique physicochemical and biological properties of its constituent fatty acid. As a monounsaturated omega-12 fatty acid, petroselinic acid offers potential applications in cosmetics, nutrition, and as a chemical feedstock, driving the demand for efficient isolation of its natural triglyceride form. This guide provides a comprehensive overview of the primary botanical sources of this compound, focusing on the seed oils of the Apiaceae family. We present a detailed exploration of advanced and conventional methodologies for both the initial extraction of this compound-rich oils and their subsequent high-purity chromatographic isolation. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to empower researchers in adapting these methods for their specific applications.
Section 1: An Introduction to this compound and Its Scientific Context
Chemical Profile and Significance
This compound is a triacylglycerol (triglyceride) consisting of a glycerol backbone esterified with three molecules of petroselinic acid.
-
Chemical Name: Glycerol tripetroselinate
-
Molecular Formula: C₅₇H₁₀₄O₆[1]
-
Molecular Weight: 885.43 g/mol [1]
-
CAS Number: 35017-28-8[1]
The core value of this compound is derived from its constituent, petroselinic acid (cis-6-octadecenoic acid) . This C18:1Δ6 fatty acid is a positional isomer of the more common oleic acid (C18:1Δ9).[2] This structural difference in the double bond position imparts distinct physical properties, such as a higher melting point, and unique biological activities that are actively being explored.
The Importance of Petroselinic Acid: The Driving Force for Isolation
Interest in this compound is fundamentally linked to the broad-spectrum biological activity of petroselinic acid. Research has highlighted its potential as an anti-inflammatory, antibacterial, and antifungal agent.[3][4] In the cosmetics industry, its unique properties are leveraged for skin hydration and sebum regulation.[5] Isolating the intact triglyceride, this compound, provides the most stable, naturally occurring form of this valuable fatty acid, ideal for formulation and as a starting point for further chemical derivatization.
Section 2: Principal Natural Sources of this compound
The Apiaceae Family: A Rich Reservoir
This compound is most abundantly found in the seed oils of plants belonging to the Apiaceae family, also known as Umbelliferae.[3][4] The occurrence of petroselinic acid as the major fatty acid in this family is a significant chemotaxonomic marker.[2]
High-Yield Botanical Sources
While numerous species in the Apiaceae family contain this compound, several are cultivated commercially and represent the most viable sources for industrial and laboratory-scale isolation.[4] Coriander is a particularly privileged source due to its high concentration of petroselinic acid.[5]
Table 1: Petroselinic Acid Content in Seed Oils of Select Apiaceae Species
| Botanical Source | Scientific Name | Petroselinic Acid Content (% of Total Fatty Acids) | Reference(s) |
| Coriander | Coriandrum sativum | 31% - 81.9% | [3][4] |
| Parsley | Petroselinum crispum | 35% - 75.1% | [4] |
| Fennel | Foeniculum vulgare | 43.1% - 81.9% | [4] |
| Dill | Anethum graveolens | 79.9% - 87.2% | [4] |
| Anise | Pimpinella anisum | 10.4% - 75.6% | [3][4] |
| Celery | Apium graveolens | 49.4% - 75.6% | [4] |
| Caraway | Carum carvi | 28.5% - 57.6% | [4] |
Note: The wide range in percentages reflects variations due to geographical origin, cultivation conditions, ripeness, and the specific extraction method employed.[4]
Section 3: Extraction of this compound-Rich Oils from Botanical Matrices
The initial and most critical phase of isolation is the efficient extraction of the total lipid fraction (the oil) from the seed matrix. The choice of method impacts not only yield but also the purity and integrity of the target triglyceride.
Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂ - The Green Standard
Causality & Rationale: SFE is the preferred method for high-value, thermolabile compounds like triglycerides. It utilizes carbon dioxide at its supercritical point, where it exhibits properties of both a liquid and a gas, acting as a potent and highly selective solvent.[6] The key advantages are the complete absence of organic solvent residues, low operating temperatures that prevent degradation, and the ability to selectively tune extraction by modifying pressure and temperature.[7][8][9]
Experimental Protocol: SFE of Coriander Seed Oil
-
Sample Preparation: Dry coriander seeds to a moisture content of <10%. Grind the seeds to a uniform particle size (e.g., <800 μm) to increase the surface area for efficient extraction.[6]
-
Loading the Extractor: Load the ground seed material into the high-pressure extraction vessel.
-
Setting SFE Parameters:
-
Pressure: 30-35 MPa (300-350 bar). Higher pressure increases the density and solvating power of the CO₂, enhancing oil yield.[9][10]
-
Temperature: 40-55 °C. Temperature has a dual effect; it increases the vapor pressure of the solute but can decrease the solvent density. This range is optimal for balancing these factors for seed oils.[6][9]
-
CO₂ Flow Rate: 0.4-0.8 kg/h . A controlled flow rate ensures sufficient contact time between the solvent and the matrix without being economically prohibitive.[6]
-
-
Extraction: Pump liquid CO₂ through a heater to bring it to the target temperature and then through a back-pressure regulator to achieve the target pressure. Allow the supercritical CO₂ to flow through the extraction vessel for a defined period (e.g., 90-180 minutes).
-
Separation & Collection: Route the CO₂-oil mixture to a separator vessel operating at a lower pressure (e.g., 5-10 MPa) and temperature. At these conditions, the CO₂ returns to a gaseous state, losing its solvating power and precipitating the oil, which is collected at the bottom of the separator.
-
Solvent Recycling: The gaseous CO₂ can be re-compressed and recycled back into the system.
Diagram: Supercritical Fluid Extraction (SFE) Workflow
Caption: Workflow for Supercritical Fluid Extraction of seed oils.
Protocol 2: Conventional Solvent Extraction
Causality & Rationale: This traditional method is effective and requires less specialized equipment than SFE. It relies on the principle of "like dissolves like," using non-polar or moderately polar solvents to solubilize the lipids from the plant matrix. A mixture of chloroform and methanol is highly efficient for extracting total lipids by disrupting lipid-protein complexes.[11]
Experimental Protocol: Maceration Extraction
-
Sample Preparation: Grind 100g of dried seeds.
-
Extraction: Place the ground material in a large Erlenmeyer flask. Add 1 L of a chloroform:methanol (2:1, v/v) solvent mixture.[11]
-
Maceration: Seal the flask and allow it to macerate for 24 hours at room temperature with continuous agitation on an orbital shaker.
-
Filtration: Filter the mixture through a Büchner funnel under vacuum to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant material two more times with fresh solvent to ensure complete recovery.
-
Solvent Removal: Combine all filtrates. Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield the crude lipid extract.
Section 4: High-Purity Isolation and Purification of this compound
Once the crude oil is obtained, the next stage involves separating this compound from other triglycerides and lipid components. Preparative chromatography is the definitive technique for this purpose.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Causality & Rationale: Prep-HPLC offers unparalleled resolution for separating structurally similar molecules. For triglycerides, which are non-polar, a Reverse-Phase (RP-HPLC) setup is ideal.[12] The separation is based on the differential partitioning of the triglycerides between the non-polar stationary phase (e.g., C18) and a polar mobile phase. Triglycerides with longer or more saturated fatty acid chains will be retained longer on the column.
Experimental Protocol: Purification of this compound
-
Sample Preparation: Dissolve the crude oil extract in a suitable solvent like isopropanol or a mixture of the initial mobile phase components. The sample must be filtered through a 0.45 µm filter to remove particulates.[13]
-
Chromatographic System:
-
Column: Preparative Reverse-Phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Methanol mixture (e.g., 1:1 v/v)
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector, as triglycerides lack a strong UV chromophore.
-
-
Gradient Elution:
-
Develop a gradient method to effectively separate the triglycerides. Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might run from 80% A / 20% B to 20% A / 80% B over 45 minutes.[12]
-
Rationale: The gradient elution ensures that more weakly retained compounds elute first, while the increasing solvent strength (more non-polar character from Phase B) is required to elute the more strongly retained triglycerides like this compound.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the detector signal and collect fractions corresponding to the peak identified as this compound (based on analytical-scale runs with standards or subsequent analysis).
-
Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm purity (>99%). Pool the pure fractions and remove the solvent under vacuum to obtain the isolated this compound.
Diagram: Chromatographic Purification Workflow
Caption: Workflow for Prep-HPLC purification of this compound.
Section 5: An Alternative Pathway: Isolation of Petroselinic Acid via Saponification
For applications requiring the free fatty acid rather than the intact triglyceride, saponification is the most direct chemical pathway.
Causality & Rationale: Saponification is the base-catalyzed hydrolysis of an ester.[14] Treating the this compound-rich oil with a strong base like sodium hydroxide (NaOH) cleaves the ester bonds, liberating glycerol and the sodium salts of the fatty acids (soap).[14][15][16] Subsequent acidification protonates these salts, yielding the free fatty acids.
Experimental Protocol: Saponification and Fatty Acid Liberation
-
Saponification Reaction: In a round-bottom flask, dissolve 10 g of the extracted oil in 100 mL of ethanol. Add 50 mL of a 2M aqueous NaOH solution.[14]
-
Reflux: Heat the mixture to reflux for 1-2 hours with stirring. The reaction is complete when the solution becomes clear and homogenous, indicating all the oil has been saponified.
-
Acidification: After cooling, transfer the mixture to a separatory funnel. Acidify with 6M hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the free fatty acids.
-
Extraction: Extract the free fatty acids from the aqueous solution using a non-polar solvent like hexane or diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with distilled water to remove residual salts and acid. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield a mixture of free fatty acids, enriched in petroselinic acid. Further purification of the petroselinic acid can be achieved via crystallization or chromatography.
Diagram: Saponification and Acidification Process
Caption: Chemical workflow for isolating free fatty acids via saponification.
Section 6: Analytical Characterization and Quality Control
The identity and purity of the isolated this compound must be rigorously confirmed. A multi-technique approach is essential for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): Used with an ELSD or MS detector to confirm the purity of the isolated triglyceride and determine its retention time relative to standards.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid composition is confirmed by transesterifying the triglyceride to its fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS. This provides a quantitative profile of the constituent fatty acids, confirming the high prevalence of petroselinic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule, confirming the glycerol backbone and the specific structure of the petroselinic acid acyl chains, including the position of the cis-double bond.[18][19]
Section 7: References
-
Wikipedia. Petroselinic acid . [Link]
-
IIP Series. SUPERCRITICAL FLUID EXTRACTION OF OILS FROM DIFFERENT BIOLOGICAL MATERIALS . [Link]
-
CD BioSustainable. Petroselinic Acid . [Link]
-
ResearchGate. (PDF) Supercritical Fluid Extraction of Oils from Different Biological Materials . [Link]
-
MDPI. Supercritical Fluid Extraction Kinetics of Cherry Seed Oil: Kinetics Modeling and ANN Optimization . [Link]
-
National Institutes of Health (NIH). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties . [Link]
-
Taylor & Francis Online. Supercritical CO2 extraction of oil from fruit seed by-product: advances, challenges, and pathways to commercial viability . [Link]
-
Perles de Gascogne. Petroselinic Acid: A Hidden Treasure for Your Skin and Well-being . [Link]
-
MDPI. Supercritical CO2 Extraction of Seed Oil from Psophocarpus tetragonolobus (L.) DC.: Optimization of Operating Conditions through Response Surface Methodology and Probabilistic Neural Network . [Link]
-
Cyberlipid. Petroselinic acid . [Link]
-
ResearchGate. Extraction And Identification Of Flavonoids From Parsley Extracts By HPLC Analysis . [Link]
-
JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products . [Link]
-
National Institutes of Health (NIH). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . [Link]
-
SciSpace. The extraction of total lipids from parsley: Petroselinum crispum (mill.) Nym. Ex. A.W. Hill) seeds . [Link]
-
Herbae Thylacini. 3 Types of Carrot Seed Oil in Natural Skin Care . [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control . [Link]
-
Wikipedia. Saponification . [Link]
-
YouTube. Saponification : The process of Making Soap - MeitY OLabs . [Link]
-
National Institutes of Health (NIH). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY . [Link]
-
LabRulez LCMS. Improving Productivity in Purifying Antroquinonol Using UltraPerformance Convergence Chromatography (UPC2) and Preparative Supercritical Fluid Chromatography (Prep SFC) . [Link])
-
YouTube. 54: Saponification of triacylglycerols . [Link]
-
ResearchGate. Analytical techniques for biopharmaceutical development . [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. Petroselinic Acid - CD BioSustainable [sustainable-bio.com]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petroselinic Acid: A Hidden Treasure for Your Skin and Well-being - Perles de Gascogne [perles-gascogne.com]
- 6. mdpi.com [mdpi.com]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 14. Saponification - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijsra.net [ijsra.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tripetroselaidin (Glyceryl Trielaidate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripetroselaidin, also known by its more common chemical name Glyceryl Trielaidate, is a triglyceride molecule. It is an ester derived from the trihydric alcohol glycerol and three units of the trans-monounsaturated fatty acid, elaidic acid. As a triglyceride containing a trans fatty acid, this compound is a subject of significant interest in the fields of lipid metabolism, nutritional science, and toxicology. The presence of the trans double bond in its fatty acid chains confers distinct physical and biological properties compared to its cis-isomer, Glyceryl Trioleate (Triolein).
This technical guide provides a comprehensive overview of this compound, with a focus on its chemical and physical properties, synthesis, analytical methodologies, metabolic fate, biological activities, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in lipid research and drug development. It is important to note that while specific data for this compound is provided where available, some of the metabolic and toxicological information is based on studies of its constituent, elaidic acid, and the broader class of trans fatty acids, as research on the intact triglyceride is more limited.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and handling characteristics.
| Property | Value | Source(s) |
| CAS Number | 537-39-3 | [1] |
| Molecular Formula | C57H104O6 | [1] |
| Molecular Weight | 885.43 g/mol | [1] |
| IUPAC Name | 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | N/A |
| Synonyms | Glyceryl trielaidate, Trielaidin, Glycerol trielaidate, TG(18:1(9E)/18:1(9E)/18:1(9E)) | [1] |
| Appearance | Powder | |
| Melting Point | 42°C | N/A |
| Solubility | Chloroform: 10 mg/mL; Chloroform:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |
| Storage Temperature | -20°C | [2] |
| SMILES String | CCCCCCCC\C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C\CCCCCCCC)OC(=O)CCCCCCC\C=C\CCCCCCCC | |
| InChI Key | PHYFQTYBJUILEZ-WUOFIQDXSA-N |
Synthesis of this compound
Plausible Synthetic Pathway
A likely synthetic route for this compound involves the acylation of glycerol with an activated form of elaidic acid, such as elaidoyl chloride.
Step 1: Preparation of Elaidoyl Chloride
Elaidic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form elaidoyl chloride. This reaction is typically carried out in an inert solvent.
Step 2: Esterification of Glycerol
The purified elaidoyl chloride is then reacted with glycerol in the presence of a base, such as pyridine, to catalyze the esterification and neutralize the hydrochloric acid byproduct. The reaction mixture is typically heated to drive the reaction to completion.
Purification: The resulting this compound would then be purified from the reaction mixture. This can be achieved through a combination of techniques, including washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by column chromatography on silica gel to isolate the pure triglyceride[5]. The purity of the final product should be assessed by techniques such as gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC)[5].
Analytical Methodologies
The accurate identification and quantification of this compound in various matrices are crucial for research purposes. Several analytical techniques can be employed for its characterization.
Gas Chromatography (GC)
Gas chromatography is a powerful tool for the analysis of the fatty acid composition of triglycerides. To analyze this compound by GC, it must first be transesterified to its fatty acid methyl esters (FAMEs). This is typically achieved by reacting the triglyceride with methanol in the presence of a catalyst, such as sodium methoxide or boron trifluoride. The resulting elaidic acid methyl ester can then be separated and quantified by GC, usually with a flame ionization detector (FID).
Step-by-Step Protocol for GC Analysis of Fatty Acid Composition:
-
Sample Preparation: Accurately weigh a known amount of this compound.
-
Transesterification: Add a solution of sodium methoxide in methanol to the sample. Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to ensure complete conversion to FAMEs.
-
Extraction: After cooling, add a non-polar solvent like hexane to extract the FAMEs.
-
Washing: Wash the hexane layer with water to remove any residual catalyst or glycerol.
-
Drying: Dry the hexane extract over an anhydrous salt like sodium sulfate.
-
GC Analysis: Inject an aliquot of the dried hexane extract into the gas chromatograph. Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Quantification: Identify and quantify the elaidic acid methyl ester peak by comparing its retention time and peak area to that of a known standard.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze the intact triglyceride molecule. Reversed-phase HPLC with a non-aqueous mobile phase is a common method for separating different triglyceride species. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed structural information and high sensitivity for the analysis of triglycerides. Advanced techniques like tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS3) can be used for the comprehensive profiling of triacylglycerols in complex mixtures.
Caption: Workflow for the analytical characterization of this compound.
Metabolism and Biological Activity
The metabolic fate and biological effects of this compound are primarily determined by its constituent fatty acid, elaidic acid.
Absorption and Metabolism
Dietary triglycerides are hydrolyzed in the small intestine by pancreatic lipase into free fatty acids and monoacylglycerols before absorption by enterocytes. Studies in rats have shown that the intestinal absorption of elaidic acid is significantly slower and less efficient compared to its cis-isomer, oleic acid[6]. Once absorbed, elaidic acid is re-esterified into triglycerides and incorporated into chylomicrons for transport in the lymph and bloodstream[6].
In the liver, elaidic acid can be metabolized through beta-oxidation for energy production or re-incorporated into triglycerides and other lipids. These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation.
Caption: Simplified metabolic pathway of dietary this compound.
Biological Effects
The consumption of trans fatty acids, such as elaidic acid, has been associated with several adverse health effects, particularly concerning cardiovascular health.
-
Lipid Profile: Diets rich in trans fats have been shown to increase low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease high-density lipoprotein (HDL) cholesterol ("good" cholesterol) levels in the blood[7][8]. This altered lipid profile is a major risk factor for the development of atherosclerosis and coronary heart disease.
-
Inflammation: Trans fatty acids may promote inflammation, another key factor in the pathogenesis of cardiovascular disease[9].
-
Cellular Metabolism: In vitro studies using the human hepatoma cell line HepG2 have demonstrated that elaidic acid up-regulates proteins involved in cholesterol synthesis and the esterification and transport of cholesterol[10][11]. This provides a potential molecular mechanism for the observed changes in blood lipid profiles.
-
Other Health Concerns: High intake of trans fatty acids has also been linked to an increased risk of obesity and allergic diseases[12].
Toxicology and Safety
The safety of trans fatty acids has been a subject of extensive scientific and regulatory scrutiny.
-
Regulatory Status: In 2015, the U.S. Food and Drug Administration (FDA) made a final determination that partially hydrogenated oils (PHOs), the primary dietary source of industrially-produced trans fatty acids, are not "Generally Recognized as Safe" (GRAS) for use in human food[13]. This ruling has led to a significant reduction in the trans fat content of processed foods.
-
Acute Toxicity: A safety data sheet for elaidic acid reports an intravenous LD50 of 100 mg/kg in mice[14]. It is important to note that this value is for the free fatty acid and not the triglyceride, and the route of administration is not dietary.
-
General Safety Precautions: this compound is a combustible solid. When handling this compound in a laboratory setting, it is recommended to use personal protective equipment, including eye shields and gloves.
Applications in Research
This compound serves as a valuable research tool in several areas:
-
Nutritional Science: It is used in animal studies to investigate the metabolic and physiological effects of dietary trans fats on lipid metabolism, cardiovascular health, and other health outcomes.
-
Lipidomics: As a well-defined triglyceride standard, it can be used in the development and validation of analytical methods for the comprehensive analysis of lipids in biological samples.
-
Cell Biology: In cell culture experiments, it can be used to study the cellular responses to trans fatty acids, including effects on gene expression, protein synthesis, and signaling pathways.
Conclusion
This compound (Glyceryl Trielaidate) is a chemically well-defined triglyceride that plays a significant role in research related to the metabolism and health effects of trans fatty acids. Its distinct physicochemical properties, arising from the trans configuration of its elaidic acid moieties, lead to unique biological consequences compared to its cis-isomer. While our understanding of the adverse health effects of trans fats has advanced significantly, further research is needed to fully elucidate the specific metabolic fate and cellular mechanisms of action of intact triglycerides like this compound. This technical guide provides a solid foundation for researchers and professionals working with this important molecule, highlighting its synthesis, analysis, and biological significance.
References
-
U.S. Food and Drug Administration. (2014). FDA's "Tentative" Determination Regarding Trans Fat: A Food Safety Assessment. Lexology. [Link]
-
Food Safety Commission of Japan. (2012). Risk Assessment Report: Trans Fatty Acids in Foods. Food Safety Commission of Japan. [Link]
-
Taylor & Francis Online. (n.d.). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. Taylor & Francis Online. [Link]
-
Taylor & Francis Online. (n.d.). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. Taylor & Francis Online. [Link]
-
PubMed. (2023). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. PubMed. [Link]
-
ANH Academy. (n.d.). Exposure assessment of trans fatty acids in Ghanaian fried foods: a case study on plantain chips sold within the. ANH Academy. [Link]
-
European Union. (2004). Trans fatty acids: EFSA Panel reviews dietary intakes and health effects. Europa. [Link]
-
Chemsrc. (n.d.). Elaidic Acid | CAS#:112-79-8. Chemsrc. [Link]
-
PubMed. (1987). Differential intestinal absorption of two fatty acid isomers: elaidic and oleic acids. PubMed. [Link]
-
ResearchGate. (2001). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. ResearchGate. [Link]
-
ResearchGate. (2006). Safety and Health Effects of Trans Fatty Acids. ResearchGate. [Link]
-
PLOS One. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS One. [Link]
-
MINAMS. (n.d.). 33 Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids. MINAMS. [Link]
-
Wikipedia. (n.d.). Elaidic acid. Wikipedia. [Link]
-
The Medical Biochemistry Page. (n.d.). Triglyceride Synthesis and Its Role in Metabolism. The Medical Biochemistry Page. [Link]
-
Biology LibreTexts. (2022). 21.2: Biosynthesis of Triacylglycerols. Biology LibreTexts. [Link]
- Google Patents. (n.d.). CN105218366B - Preparation method of glyceryl triacetate.
-
PubMed Central. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PubMed Central. [Link]
-
Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References. Taylor & Francis. [Link]
-
PubMed. (2011). The pathway of triacylglycerol synthesis through phosphatidylcholine in Arabidopsis produces a bottleneck for the accumulation of unusual fatty acids in transgenic seeds. PubMed. [Link]
-
CD Formulation. (n.d.). glyceryl trielaidate suppliers USA. CD Formulation. [Link]
-
PubMed Central. (2019). Mechanisms of Action of trans Fatty Acids. PubMed Central. [Link]
-
ResearchGate. (2019). (PDF) Mechanisms of Action of trans Fatty Acids. ResearchGate. [Link]
-
PubMed. (2012). The relation between erythrocyte trans fat and triglyceride, VLDL- and HDL-cholesterol concentrations depends on polyunsaturated fat. PubMed. [Link]
-
Wikipedia. (n.d.). Trans fat. Wikipedia. [Link]
-
MDPI. (2021). The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. MDPI. [Link]
Sources
- 1. 1,2,3-Trielaidoyl Glycerol | CAS 537-39-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential intestinal absorption of two fatty acid isomers: elaidic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relation between erythrocyte trans fat and triglyceride, VLDL- and HDL-cholesterol concentrations depends on polyunsaturated fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 11. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fsc.go.jp [fsc.go.jp]
- 13. food-safety.com [food-safety.com]
- 14. ELAIDIC ACID - Safety Data Sheet [chemicalbook.com]
Biological functions and metabolic role of Tripetroselaidin
An In-Depth Technical Guide to the Biological Functions and Metabolic Role of Tripetroselinin
A Note on Nomenclature: The term "Tripetroselaidin" does not correspond to a recognized molecule in standard chemical and biological databases. It is presumed to be a variant or misspelling of Tripetroselinin . This guide will, therefore, focus on Tripetroselinin, the triacylglycerol form of petroselinic acid, which is the subject of existing scientific research.
Introduction
Tripetroselinin is a triglyceride predominantly found in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) and Araliaceae families. Upon ingestion and metabolism, it yields glycerol and three molecules of petroselinic acid (cis-6-octadecenoic acid) , a monounsaturated omega-12 fatty acid. Petroselinic acid is the primary bioactive component responsible for the physiological effects associated with these oils. It is a positional isomer of oleic acid (cis-9-octadecenoic acid), differing in the location of the carbon-carbon double bond.[1][2] This structural distinction leads to significant differences in their physical properties and biological activities.
This technical guide provides a comprehensive overview of the known biological functions of petroselinic acid, its metabolic fate, and detailed protocols for its study, intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Part 1: Biological Functions and Therapeutic Potential
Petroselinic acid, the active metabolite of tripetroselinin, has demonstrated a range of biological activities, positioning it as a molecule of interest for therapeutic and cosmetic applications.[1][3]
Anti-inflammatory and Immunomodulatory Effects
A significant body of research points to the potent anti-inflammatory properties of petroselinic acid. Its mechanisms of action are multifaceted:
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that petroselinic acid can dramatically reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, even at micromolar concentrations.[4] It also decreases the expression of Intracellular Adhesion Molecule (ICAM), which is involved in the inflammatory response.[4]
-
Suppression of Type I Interferon Signaling: Petroselinic acid has been identified as a novel regulator of the cytosolic nucleic acid sensing pathway.[5] It effectively inhibits the excessive production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which are implicated in the pathology of autoimmune diseases like systemic lupus erythematosus.[5] This suggests its potential as a therapeutic agent for managing chronic inflammatory and autoimmune disorders.[5]
Antimicrobial and Antibiofilm Activity
Petroselinic acid exhibits broad-spectrum antimicrobial properties.
-
Antibacterial and Antifungal Effects: It has been shown to be effective against various pathogenic yeasts and molds.[3]
-
Biofilm Inhibition: Research has demonstrated that petroselinic acid can inhibit biofilm formation by more than 65% in methicillin-sensitive Staphylococcus aureus (S. aureus).[3] It achieves this by repressing the expression of genes related to quorum-sensing and virulence.[3] This is particularly relevant in the context of antibiotic resistance, where biofilms present a significant clinical challenge.
Dermatological and Cosmetic Applications
The anti-inflammatory and moisturizing properties of petroselinic acid make it a valuable ingredient in cosmetics and dermatological formulations.[1][3] It is used in products aimed at:
-
Reducing skin irritation, particularly in compositions containing α-hydroxy acids.[1]
-
Modulating lipid metabolism in adipose tissue, with applications in slimming products.[3]
-
Preventing and combating aesthetic disorders and the effects of skin aging.[3]
Metabolic Health
Emerging evidence suggests that petroselinic acid may have benefits in managing metabolic conditions. It has been specifically noted for its potential advantages in the context of diabetes.[5] Furthermore, its trans isomer has been shown in HepG2 liver cells to upregulate genes involved in both fatty acid and cholesterol synthesis, indicating a role in hepatic lipid metabolism.[6]
Part 2: Metabolic Role and Catabolic Pathways
The metabolic journey of tripetroselinin begins with digestion and culminates in its breakdown within the cell for energy or its use in anabolic pathways.
Digestion, Absorption, and Transport
Like other dietary triglycerides, tripetroselinin is hydrolyzed in the lumen of the small intestine by pancreatic lipases. This process releases petroselinic acid and glycerol, which are then absorbed by enterocytes. Inside these cells, they are re-esterified back into triglycerides, packaged into chylomicrons, and transported into the lymphatic system before entering the bloodstream for distribution to various tissues.
Cellular Metabolism of Petroselinic Acid
Once inside the cell, petroselinic acid can undergo several metabolic transformations.
-
Beta-Oxidation: The primary catabolic fate for fatty acids is beta-oxidation within the mitochondria to produce acetyl-CoA for the Krebs cycle. The unique position of the double bond at the Δ6 position in petroselinic acid requires a slightly different enzymatic path compared to oleic acid (Δ9).
-
Oxidative Cleavage: Petroselinic acid can be cleaved at its double bond through ozonolysis or other oxidative processes.[7] This reaction yields lauric acid (a 12-carbon saturated fatty acid) and adipic acid (a 6-carbon dicarboxylic acid).[1] Both of these products have significant industrial applications in the production of detergents, emollients, and polymers like nylon.[1]
Caption: Metabolic pathway of tripetroselinin from digestion to cellular catabolism.
Part 3: Key Experimental Protocols
Protocol: Extraction and Quantification of Tripetroselinin
This protocol outlines the extraction of total lipids from Apiaceae seeds and the subsequent quantification of petroselinic acid using gas chromatography.
Step 1: Sample Preparation
-
Grind 10g of dried seeds (e.g., coriander or parsley) into a fine powder using a laboratory mill.
-
Dry the powder in an oven at 60°C for 2 hours to remove residual moisture.
-
Accurately weigh approximately 5g of the dried powder for extraction.
Step 2: Lipid Extraction (Soxhlet)
-
Place the weighed sample into a cellulose extraction thimble.
-
Load the thimble into a Soxhlet extractor.
-
Add 200 mL of n-hexane to the boiling flask.
-
Extract for 6 hours at a solvent cycle rate of 5-6 cycles per hour.
-
After extraction, evaporate the solvent using a rotary evaporator to obtain the crude seed oil (tripetroselinin).
Step 3: Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Dissolve 50 mg of the extracted oil in 2 mL of toluene.
-
Add 4 mL of 1% methanolic sulfuric acid.
-
Seal the reaction vial and heat at 50°C for 3 hours in a water bath.
-
Allow the vial to cool to room temperature.
-
Add 5 mL of 5% sodium chloride solution and 2 mL of n-hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for analysis.
Step 4: Gas Chromatography (GC-FID) Analysis
-
Inject 1 µL of the FAMEs solution into a GC system equipped with a Flame Ionization Detector (FID).
-
Use a polar capillary column (e.g., BPX70, 60m x 0.25mm x 0.25µm).
-
Run a temperature program: initial 120°C, ramp to 240°C at 4°C/min, hold for 10 min.
-
Identify the petroselinic acid methyl ester peak by comparing its retention time with a certified standard.
-
Quantify the percentage of petroselinic acid relative to the total fatty acids by peak area normalization.
Caption: Workflow for extraction and quantification of petroselinic acid from seeds.
Protocol: In Vitro Analysis of Anti-inflammatory Activity
This protocol describes a cell-based assay to evaluate the effect of petroselinic acid on suppressing inflammatory responses in macrophages.[5]
Step 1: Cell Culture and Seeding
-
Culture human THP-1 monocytes or mouse RAW 264.7 macrophages in appropriate media.
-
Seed the cells into a 12-well plate at a density of 1 x 10^6 cells/well.
-
If using THP-1 cells, differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
Step 2: Pre-treatment with Petroselinic Acid
-
Prepare stock solutions of petroselinic acid (e.g., 100 mM in ethanol).
-
Dilute the stock solution in culture media to final concentrations (e.g., 50, 100, 200 µM). Include a vehicle control (media with ethanol).
-
Remove the old media from the cells and add the media containing petroselinic acid or vehicle.
-
Pre-treat the cells by incubating for 6 hours at 37°C, 5% CO2.[5]
Step 3: Inflammatory Stimulation
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.[5]
-
Incubate the stimulated cells for an additional 4-6 hours.
Step 4: Analysis of Inflammatory Markers
-
Gene Expression (RT-qPCR):
-
Harvest the cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes like IFNB and CXCL10.[5] Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protein Secretion (ELISA):
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted inflammatory cytokines like IFN-β or TNF-α in the supernatant.[5]
-
Part 4: Data Summary and Visualizations
Data Tables
Table 1: Comparison of Petroselinic Acid and Oleic Acid
| Property | Petroselinic Acid | Oleic Acid |
| Systematic Name | cis-6-Octadecenoic acid | cis-9-Octadecenoic acid |
| Shorthand | 18:1 (n-12) or C18:1Δ6 | 18:1 (n-9) or C18:1Δ9 |
| Chemical Formula | C18H34O2 | C18H34O2 |
| Molar Mass | 282.468 g/mol | 282.468 g/mol |
| Melting Point | 30 °C | 14 °C |
| Primary Isomer | Positional Isomer | Positional Isomer |
Table 2: Petroselinic Acid Content in Seed Oils of the Apiaceae Family [3][8]
| Plant Source | Scientific Name | Petroselinic Acid Content (%) |
| Dill | Anethum graveolens | 79.9 - 87.2 |
| Fennel | Foeniculum vulgare | 43.1 - 81.9 |
| Coriander | Coriandrum sativum | 1.0 - 81.9 |
| Celery | Apium graveolens | 49.4 - 75.6 |
| Anise | Pimpinella anisum | 10.4 - 75.6 |
| Parsley | Petroselinum crispum | 35.0 - 75.1 |
| Caraway | Carum carvi | 28.5 - 61.8 |
Signaling Pathway Diagram
Caption: Inhibition of the Type I Interferon pathway by petroselinic acid.[5]
Conclusion
Tripetroselinin, through its primary bioactive component petroselinic acid, presents a compelling profile for researchers, scientists, and drug development professionals. Its well-documented anti-inflammatory, immunomodulatory, and antimicrobial properties, combined with its unique metabolic characteristics, distinguish it from more common fatty acids like oleic acid. Further research into its specific molecular targets and clinical efficacy could unlock its potential in treating a variety of inflammatory and metabolic diseases. The methodologies provided herein offer a robust framework for the continued investigation of this promising natural compound.
References
- PubMed Central. (2025).
- Google Patents. (n.d.). US6365175B1 - Petroselinic acid and its use in food.
- MDPI. (n.d.). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.
- National Institutes of Health (NIH). (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.
- ResearchGate. (2023). (PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.
- Wikipedia. (n.d.). Petroselinic acid.
- Wikipedia. (n.d.). Oleic acid.
- Human Metabolome Database. (n.d.). Showing metabocard for Petroselinic acid (HMDB0002080).
- Cayman Chemical. (n.d.). trans-Petroselinic Acid (CAS 593-40-8).
Sources
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 5. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Tripetroselaidin structural elucidation and stereochemistry
An In-Depth Technical Guide to the Structural Elucidaion and Stereochemistry of Tripetroselaidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a triacylglycerol (TAG) composed of three petroselinic acid moieties, presents a unique subject for structural and stereochemical investigation. As a key component of seed oils from the Apiaceae family, its precise molecular architecture is of significant interest in the fields of lipidomics, natural product chemistry, and drug development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation and stereochemical assignment of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a self-validating system of analysis. Each technical claim is substantiated with citations to authoritative sources, and detailed, field-proven protocols are provided for key experimental workflows.
Introduction: The Significance of this compound
This compound is a triacylglycerol molecule in which each of the three hydroxyl groups of the glycerol backbone is esterified with petroselinic acid.[1] Petroselinic acid, a monounsaturated omega-12 fatty acid (18:1 n-12), is a positional isomer of the more common oleic acid.[2][3] Its prevalence in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and celery (Apium graveolens), makes this compound a significant natural product.[4][5] The unique position of the double bond in petroselinic acid may confer distinct physical and biological properties to this compound, influencing its potential applications in nutrition, materials science, and pharmacology.
The complete structural elucidation of this compound requires not only the confirmation of its constituent fatty acids and their linkage to the glycerol backbone but also the determination of its stereochemistry. As with other triacylglycerols where the fatty acids at the sn-1 and sn-3 positions can differ, this compound can exist as enantiomers if different fatty acids are present at these positions.[6][7] In the case of this compound, where all three fatty acids are identical, the molecule is achiral. However, in natural sources, it often co-exists with other TAGs containing different fatty acids, leading to chiral molecules. Therefore, a comprehensive analysis must be capable of resolving and identifying these various stereoisomers.
This guide will systematically detail the process of isolating this compound from its natural sources, elucidating its chemical structure through advanced spectroscopic techniques, and resolving its stereochemical identity using chiral chromatography.
Isolation and Purification of this compound from Natural Sources
The primary sources of this compound are the seeds of plants belonging to the Apiaceae family.[4] The initial step in its structural elucidation is therefore its efficient extraction and purification from the plant matrix.
Rationale for Solvent-Based Extraction
Solvent extraction remains the most effective method for isolating lipids from plant tissues. The choice of solvent is critical and is dictated by the polarity of the target lipid. Triacylglycerols are nonpolar lipids, and thus, a nonpolar solvent is required for their efficient solubilization. Hexane is a commonly employed solvent for this purpose due to its high affinity for TAGs and its relatively low boiling point, which facilitates its removal during downstream processing. To ensure the inactivation of lipolytic enzymes that could alter the structure of the native TAGs, a cold solvent system containing an acid, such as formic or acetic acid, can be utilized.[8]
Experimental Protocol: Extraction and Purification
Step 1: Sample Preparation
-
Obtain seeds from a suitable Apiaceae source (e.g., Petroselinum crispum).
-
Grind the seeds to a fine powder to increase the surface area for solvent penetration.
-
Lyophilize the ground material to remove water, which can interfere with the extraction efficiency of nonpolar solvents.
Step 2: Soxhlet Extraction
-
Place the dried, ground seed material into a cellulose thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add n-hexane to the boiling flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The continuous cycling of the solvent ensures exhaustive extraction of the lipids.
Step 3: Solvent Removal and Crude Oil Recovery
-
After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure.
-
The remaining residue constitutes the crude seed oil containing this compound and other lipids.
Step 4: Purification by Column Chromatography
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude oil in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like diethyl ether or ethyl acetate.
-
Collect fractions and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound, as determined by comparison with a standard or by subsequent spectroscopic analysis.
-
Remove the solvent from the purified fractions to yield pure this compound.
Structural Elucidation via Spectroscopic Methods
Once purified, the definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9][10] For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and connectivity of the glycerol backbone and the petroselinic acid moieties.[11][12]
¹H NMR Spectroscopy: The ¹H NMR spectrum of a triacylglycerol provides characteristic signals for the protons of the glycerol backbone and the fatty acid chains.[13][14]
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Glycerol sn-1, sn-3 (CH₂) | 4.10 - 4.30 | dd |
| Glycerol sn-2 (CH) | 5.20 - 5.30 | m |
| Olefinic (=CH) | 5.30 - 5.40 | m |
| Methylene α to C=O (CH₂) | 2.25 - 2.35 | t |
| Allylic (CH₂) | 1.95 - 2.05 | m |
| Methylene β to C=O (CH₂) | 1.55 - 1.65 | m |
| Methylene chain ((CH₂)n) | 1.20 - 1.40 | br s |
| Terminal methyl (CH₃) | 0.85 - 0.95 | t |
| Table 1: Typical ¹H NMR Chemical Shifts for Triacylglycerols.[9][15] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons, olefinic carbons, and the carbons of the glycerol backbone.[16][17] This technique is particularly useful for confirming the presence of petroselinic acid by identifying the specific positions of the double bonds.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 172.5 - 173.5 |
| Olefinic (=CH) | 127.0 - 131.0 |
| Glycerol sn-1, sn-3 (CH₂) | 62.0 - 62.5 |
| Glycerol sn-2 (CH) | 68.5 - 69.5 |
| Methylene α to C=O (CH₂) | 33.8 - 34.5 |
| Methylene chain ((CH₂)n) | 22.0 - 32.0 |
| Terminal methyl (CH₃) | 13.9 - 14.2 |
| Table 2: Typical ¹³C NMR Chemical Shifts for Triacylglycerols.[9][17] |
2D NMR Techniques (COSY, HMBC): To unequivocally assign all proton and carbon signals and confirm the connectivity between the glycerol backbone and the fatty acid chains, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential. COSY reveals proton-proton couplings within the glycerol and fatty acid spin systems, while HMBC shows correlations between protons and carbons that are two or three bonds apart, thereby establishing the ester linkages.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for confirming the identity of its constituent fatty acids through fragmentation analysis.[18][19] Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred for TAG analysis as they minimize fragmentation in the source and primarily produce protonated or ammoniated molecular ions.[2][3]
ESI-MS: In ESI-MS, this compound will typically be observed as an ammonium adduct, [M+NH₄]⁺.[19] Collision-induced dissociation (CID) of this ion in an MS/MS experiment will result in the neutral loss of ammonia and one of the fatty acid chains, yielding a diacylglycerol-like fragment ion.[19] Further fragmentation (MS³) of this fragment can provide more detailed structural information.[19]
APCI-MS: APCI-MS often yields both protonated molecules [M+H]⁺ and diacylglycerol-like fragment ions [M+H - RCOOH]⁺ in the initial mass spectrum.[3] The relative abundance of these ions can sometimes provide information about the position of the fatty acids on the glycerol backbone.[20]
Fragmentation Pattern of this compound: The expected protonated molecule [M+H]⁺ for this compound (C₅₇H₁₀₄O₆) has a theoretical m/z of 885.78. The major fragmentation pathway involves the neutral loss of a petroselinic acid molecule (C₁₈H₃₄O₂), resulting in a prominent diacylglycerol-like fragment ion at m/z 603.53.
Caption: Fragmentation of this compound in MS.
Stereochemical Analysis of this compound
While this compound itself is achiral, natural isolates may contain a mixture of TAGs with different fatty acids at the sn-1 and sn-3 positions, leading to chirality.[21] Furthermore, even with identical fatty acids, the biosynthesis in plants can be stereospecific. Therefore, a complete analysis requires the resolution of any potential stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[22][23][24]
The Power of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation.[22] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of TAG enantiomers.[22]
Experimental Protocol: Chiral HPLC
Step 1: Column Selection
-
Choose a suitable chiral column, for example, a CHIRALPAK® or CHIRALCEL® column with a polysaccharide-based stationary phase.
Step 2: Mobile Phase Optimization
-
The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol).
-
The ratio of these solvents is optimized to achieve the best resolution of the TAG enantiomers.
Step 3: Analysis
-
Dissolve the purified this compound sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution of the compounds using a suitable detector, such as a UV detector or, for more definitive identification, a mass spectrometer (LC-MS).[18][24]
Step 4: Data Interpretation
-
The appearance of more than one peak for a given TAG mass indicates the presence of stereoisomers (enantiomers or diastereomers).
-
The elution order can sometimes be predicted based on the structure of the TAGs, but confirmation often requires the synthesis of enantiopure standards.[21]
Caption: Chiral HPLC Workflow for Stereoisomer Analysis.
Conclusion
The comprehensive structural elucidation and stereochemical assignment of this compound is a multi-faceted process that relies on the synergistic application of classical purification techniques and modern analytical instrumentation. By following a logical workflow that progresses from isolation and purification to detailed spectroscopic analysis and chiral separation, researchers can achieve an unambiguous characterization of this important natural product. The insights gained from such studies are crucial for understanding the biosynthesis and potential applications of this compound and other related triacylglycerols in various scientific and industrial domains.
References
-
MDPI. (n.d.). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Retrieved from [Link]
- Myher, J. J., & Kuksis, A. (1979). Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C. Canadian Journal of Biochemistry, 57(2), 117–124.
- Byrdwell, W. C. (2001). Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry. Lipids, 36(3), 327–345.
- Lísa, M., & Holčapek, M. (2015). Characterization of Triacylglycerol Enantiomers Using Chiral HPLC/APCI-MS and Synthesis of Enantiomeric Triacylglycerols. Analytical Chemistry, 87(14), 7188–7195.
- McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. Journal of the American Society for Mass Spectrometry, 16(9), 1498–1509.
- Myher, J. J., & Kuksis, A. (1979). Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C. Canadian Journal of Biochemistry, 57(2), 117–124.
- Byrdwell, W. C., & Neff, W. E. (1995). Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry. Lipids, 30(2), 173–175.
- Lie Ken Jie, M. S. F., & Lam, C. C. (2001). Using simple 13C NMR linewidth and relaxation measurements to make detailed chemical shift assignments in triacylglycerols and related compounds. Chemistry and Physics of Lipids, 113(1-2), 1–11.
- Laakso, P., & Christie, W. W. (2000). Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry. Journal of the American Oil Chemists' Society, 77(10), 1049–1055.
-
Christie, W. W. (n.d.). Structural Analysis of Triacylglycerols. AOCS. Retrieved from [Link]
- Suzuki, R. M., et al. (1980). Stereospecific analysis of triacylglycerols and major phosphoglycerides from Lipomyces lipoferus. Lipids, 15(9), 756-762.
- Goud, K. B., et al. (2007). 13C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides. Magnetic Resonance in Chemistry, 45(10), 831-835.
- Laakso, P., & Voutilainen, P. (2007). Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. Journal of Mass Spectrometry, 42(5), 623–632.
- Han, X., & Gross, R. W. (1999). Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry, 10(7), 587–599.
- Han, X., & Gross, R. W. (1999). Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument. ProQuest.
- Marzilli, L. A., et al. (2003). Structural characterization of triacylglycerols using electrospray ionization‐MSn ion‐trap MS. Lipids, 38(3), 309-317.
- Di Credico, B., et al. (2023).
- Guillén, M. D., & Ruiz, A. (2013). 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica. International Journal of Molecular Sciences, 14(7), 14539–14552.
- Zeb, A., & Murkovic, M. (2012). Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. European Journal of Lipid Science and Technology, 114(11), 1248-1254.
- Assignments of the different peaks of the 1H NMR spectra of purified TAG compounds. (n.d.). DOI.
- Pinto, S. C., et al. (2018). Triacylglycerols identified by NMR spectroscopy. Carbons 1 and 3 are...
- Turco, R., et al. (2024). Typical 1 H NMR spectra of oil A Typical structure of triacylglycerol;...
- Sacchi, R., et al. (2008). 13C N uclear Magnetic R esonance Spectroscopy to D etermine Fa tty Acid Distribution in Triacylglycerols of Vegetable Oils with. Bentham Open Archives.
- Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Oleo Science, 61(12), 651–662.
- Linderborg, K. M., et al. (2024). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry, 96(32), 12204–12211.
- Uekusa, Y., et al. (2019). Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry. Journal of Oleo Science, 68(10), 981–991.
- Gopakumar, G., & Agan, T. K. (2020). 1 HNMR spectrum of a triglyceride with saturated and unsaturated fatty acids.
- Destaillats, F., et al. (2000). Triacylglycerols of Apiaceae seed oils: Composition and regiodistribution of fatty acids. Journal of the American Oil Chemists' Society, 77(2), 159-162.
- Řezanka, T., & Sigler, K. (2014). Separation of enantiomeric triacylglycerols by chiral-phase HPLC. Lipids, 49(12), 1251–1260.
- BenchChem. (2025).
- Singh, A., et al. (2015). New Triterpenoid from the Roots of Calotropis gigantea (L) Dryand (Asclepiadaceae).
- Balbino, S., et al. (2021). Characterization of lipid fraction of Apiaceae family seed spices: Impact of species and extraction method. Food Chemistry, 345, 128766.
- Tadesse, S., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Ethnopharmacology, 279, 114389.
- Cuyckens, F., & Claeys, M. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1428–1443.
- Im, J. H., et al. (2016). Extraction and characterization of triglycerides from coffeeweed and switchgrass seeds as potential feedstocks for biodiesel production. Journal of the Science of Food and Agriculture, 96(11), 3845–3851.
- Shiva, S., & Browse, J. (2014). Lipid Isolation from Plants. In Plant Lipidomics (pp. 1-13). Humana Press, New York, NY.
- Goger, F., et al. (2019). New chlorogenic acid derivatives and triterpenoids from Scorzonera aucheriana. Molecules, 24(11), 2145.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003265). Retrieved from [Link]
- Kianmehr, M., et al. (2022). Effect of Celery Seed (Apium graveolens L.) Administration on the Components of Metabolic Syndrome, Insulin Sensitivity, and Insulin Secretion: A Clinical Trial. Nutrients, 14(21), 4683.
- Jackson, G. (2020).
- Cuyckens, F., & Claeys, M. (2017). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- da Silva, G. F., et al. (2021).
- da Silva, G. F., et al. (2020).
-
The Organic Chemistry Tutor. (2018, April 25). Stereoisomers [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 24). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans [Video]. YouTube. [Link]
Sources
- 1. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements | MDPI [mdpi.com]
- 2. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using simple 13C NMR linewidth and relaxation measurements to make detailed chemical shift assignments in triacylglycerols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamopen.com [benthamopen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modern Prospector's Guide: In Silico Bioactivity Prediction of Tripetroselaidin
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Obscurity to Insight – The Case for In Silico Exploration
In the vast, uncharted territories of natural product chemistry, countless molecules await discovery and characterization. Tripetroselaidin, a triglyceride with the formal designation 2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate, represents one such entity. While its structure is known, its biological activities remain largely unexplored. Traditional wet-lab screening is an expensive and time-consuming endeavor. This guide charts a different course: a comprehensive in silico workflow to predict the bioactivity of this compound. By leveraging computational methodologies, we can generate robust, testable hypotheses about its function, paving the way for targeted experimental validation. This document serves as a technical manual, detailing not just the "how" but the "why" behind each step, ensuring scientific integrity and fostering a deeper understanding of these powerful predictive tools.
The Subject of Our Inquiry: this compound
Before embarking on our computational journey, we must first understand the molecule of interest.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| PubChem CID | 5810914 | |
| Molecular Formula | C57H104O6 | |
| IUPAC Name | 2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |
| Canonical SMILES | CCCCCCCCCCC\C=C\CCCCC(=O)OCC(OC(=O)CCCC\C=C\CCCCCCCCCCC)COC(=O)CCCC\C=C\CCCCCCCCCCC |
The structure of this compound, a triglyceride, immediately suggests potential interactions with the machinery of lipid metabolism. This forms the basis of our initial hypothesis-driven target selection.
The In Silico Workflow: A Multi-Pillar Approach to Bioactivity Prediction
Our predictive workflow is built on a foundation of four interconnected computational techniques. Each provides a unique lens through which to view the potential bioactivity of this compound.
Caption: A schematic of the in silico workflow for predicting the bioactivity of this compound.
Foundational Steps: Ligand and Target Preparation
The fidelity of any in silico prediction is critically dependent on the quality of the input structures.
Ligand Preparation: From 2D to 3D
The Canonical SMILES string from Table 1 is our starting point.
Protocol 1: this compound 3D Structure Generation
-
2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw or an online tool like the National Cancer Institute's Online SMILES Translator to convert the SMILES string into a 3D structure file (e.g., in .sdf or .mol2 format).
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Employ a force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera to perform energy minimization. This step is crucial for obtaining a sterically favorable and realistic ligand conformation.[1]
-
Charge Assignment: Assign partial charges to each atom of the minimized structure. Gasteiger charges are a common and effective choice for this step, which can be performed using tools like AutoDockTools.[2]
-
File Format for Docking: Save the prepared ligand in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[1]
Target Selection and Preparation: A Hypothesis-Driven Approach
Given this compound's triglyceride nature, we will focus on key proteins in lipid metabolism.
Table 2: Hypothetical Protein Targets for this compound Bioactivity Prediction
| Target Protein | Rationale | PDB ID (Example) |
| Pancreatic Lipase | Key enzyme in the digestion of dietary triglycerides.[3] | 1LPA |
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins.[4] | 1LPL |
| Hormone-Sensitive Lipase (HSL) | Mobilizes stored fats in adipose tissue.[5] | 1HLS |
| Fatty Acid Synthase (FAS) | A key enzyme in the synthesis of fatty acids.[6] | 2PX6 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | A nuclear receptor that regulates lipid metabolism.[7] | 3DZY |
| Free Fatty Acid Receptor 1 (FFAR1/GPR40) | A G-protein coupled receptor activated by fatty acids.[8] | 4PHU |
Protocol 2: Protein Target Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Structure Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions that are not critical for the protein's structural integrity or catalytic activity.[2]
-
Adding Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.[9]
-
Charge Assignment: Assign partial charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Core Predictive Methodologies
With our ligand and targets prepared, we can now proceed with the core predictive analyses.
Molecular Docking: Probing the Binding Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding energy score.[9]
Caption: A simplified workflow for molecular docking.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Search Space: Identify the active site or binding pocket of the target protein. Define a "grid box" that encompasses this region, which will be the search space for the docking algorithm.[9]
-
Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina, providing the prepared ligand and protein files, and the grid box parameters.
-
Analyze the Results: The output will include a set of predicted binding poses for the ligand, each with a corresponding binding energy score (in kcal/mol). A more negative score generally indicates a stronger predicted binding affinity.
-
Visualize and Interpret: Use molecular visualization software like PyMOL or UCSF Chimera to examine the top-scoring binding poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Pancreatic Lipase | -9.8 | Ser152, Asp176, His263 (catalytic triad) |
| Lipoprotein Lipase (LPL) | -8.5 | Ser132, Asp156, His241 (catalytic triad) |
| Hormone-Sensitive Lipase (HSL) | -9.2 | Ser423, Asp703, His733 (catalytic triad) |
| Fatty Acid Synthase (FAS) | -7.9 | Thioesterase domain residues |
| PPARγ | -10.5 | Tyr473, His323, His449 (ligand-binding domain) |
| FFAR1/GPR40 | -10.1 | Arg183, Arg258 (orthosteric binding site) |
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the potential of a molecule to be a successful drug.[10] While this compound's large size may preclude it from being a typical oral drug, understanding its ADMET properties is still valuable.
Protocol 4: In Silico ADMET Prediction
-
Utilize Web-Based Tools: Submit the SMILES string or 3D structure of this compound to online ADMET prediction servers such as SwissADME or pkCSM.
-
Analyze Key Parameters: Evaluate parameters such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.[11]
Table 4: Predicted ADMET Properties of this compound (Hypothetical)
| Property | Predicted Value | Implication |
| Lipophilicity (LogP) | > 5.0 | Highly lipophilic, expected for a triglyceride. |
| Aqueous Solubility | Very Low | Poor solubility in water. |
| GI Absorption | Low | Unlikely to be orally bioavailable. |
| Blood-Brain Barrier Permeability | No | Too large and lipophilic to cross the BBB. |
| CYP Inhibition | Potential inhibitor of CYP3A4 | May interfere with the metabolism of other drugs. |
| Toxicity | Low probability of carcinogenicity | Favorable from a safety perspective. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships between the chemical structures of a set of compounds and their biological activities.[12] For a novel compound like this compound, we would need a dataset of structurally similar molecules with known activities against a particular target to build a predictive model. In this guide, we outline the hypothetical process.
Protocol 5: Hypothetical QSAR Model Development
-
Data Collection: Assemble a dataset of triglycerides and related lipid molecules with experimentally determined inhibitory concentrations (IC50) against a specific target (e.g., pancreatic lipase).
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.[13]
-
Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.
-
Prediction for this compound: Use the validated QSAR model to predict the bioactivity of this compound.
Molecular Dynamics (MD) Simulations: Observing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment.[14]
Caption: A general workflow for molecular dynamics simulation of a ligand-protein complex.
Protocol 6: MD Simulation of the this compound-PPARγ Complex
-
System Preparation: Take the top-scoring docked pose of this compound in the PPARγ binding site. Place the complex in a simulation box filled with water molecules and add ions to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then adjust the pressure to atmospheric pressure. This is done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamics.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues. Also, analyze the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.[15]
Synthesis and Hypothesis Generation
The culmination of this in silico workflow is the generation of a well-supported, testable hypothesis regarding the bioactivity of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Stansfeld, P. J., & Sansom, M. S. P. (2011). The simulation approach to lipid–protein interactions. Structure, 19(8), 1062–1072. Available at: [Link]
-
Nilsson-Ehle, P., Garfinkel, A. S., & Schotz, M. C. (1980). Lipilytic enzymes and plasma lipoprotein metabolism. Annual Review of Biochemistry, 49, 667-693. Available at: [Link]
-
Course Hero. (n.d.). Solved: Review triglyceride methodology including the enzymes catalyzing each of the four reactions. Retrieved from [Link]
-
Domicevica, L., & Biggin, P. C. (2015). Molecular dynamics simulation of lipid-modified signaling proteins. Methods in Molecular Biology, 1272, 115–133. Available at: [Link]
-
Carr, R. M., & Ahima, R. S. (2016). Triglyceride metabolism in the liver. Comprehensive Physiology, 6(3), 1011–1039. Available at: [Link]
-
Mahley, R. W., & Ji, Z. S. (1999). Receptors for triglyceride-rich lipoproteins and their role in lipoprotein metabolism. Journal of Lipid Research, 40(1), 1–16. Available at: [Link]
-
Reiner, Ž. (2017). Triglyceride-rich lipoproteins and novel targets for anti-atherosclerotic therapy. Medical Science Monitor, 23, 1–11. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C57H104O6). Retrieved from [Link]
-
Reiner, Ž. (2017). Triglyceride-Rich Lipoproteins and Novel Targets for Anti-atherosclerotic Therapy. Balk. Med. J., 34(4), 307-314. Available at: [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 2. Retrieved from [Link]
-
The Medical Biochemistry Page. (2025, December 3). Bioactive Lipids and Lipid Sensing Receptors. Retrieved from [Link]
-
Omixium. (2025, August 9). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial [Video]. YouTube. Retrieved from [Link]
-
Smit, B., et al. (2007). Molecular Simulations of Lipid-Mediated Protein-Protein Interactions. Biophysical Journal, 92(5), 1489-1502. Available at: [Link]
-
arXiv. (2025, August 3). Unraveling the Molecular Structure of Lipid Nanoparticles through in-silico Self-Assembly for Rational Delivery Design. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). The Simulation Approach to Lipid–Protein Interactions. Retrieved from [Link]
-
Pires, D. E. V., et al. (2005). A QSAR-modeling perspective on cationic transfection lipids. 1. Predicting efficiency and understanding mechanisms. Journal of Gene Medicine, 7(5), 629-641. Available at: [Link]
-
MDPI. (n.d.). Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Predictive ADMET studies, the challenges and the opportunities. Retrieved from [Link]
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Retrieved from [Link]
-
Circulation Research. (2021, February 4). Endothelial Cell Receptors in Tissue Lipid Uptake and Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA. Retrieved from [Link]
-
MDPI. (2020, November 19). In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize. Retrieved from [Link]
-
Healthline. (2023, February 8). How to Lower Your Triglyceride Levels. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
PubMed. (n.d.). HDL and triglyceride as therapeutic targets. Retrieved from [Link]
-
PubMed. (n.d.). Statistical molecular design of balanced compound libraries for QSAR modeling. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
PubMed. (n.d.). QSAR Modeling of Large Heterogeneous Sets of Molecules. Retrieved from [Link]
-
ScienceDirect. (2025, December 29). Deep learning for Alzheimer's disease: advances in classification, segmentation, subtyping, and explainability. Retrieved from [Link]
-
ResearchGate. (n.d.). The expected ADMET study. ADMET_AlogP98: lipid-water partition.... Retrieved from [Link]
-
PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
National Institutes of Health. (2023, August 7). Construction of a QSAR Model Based on Flavonoids and Screening of Natural Pancreatic Lipase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Release of Bioactive Peptides from Whey Protein During In Vitro Digestion and Their Effect on CCK Secretion in Enteroendocrine Cells: An In Silico and In Vitro Approach. Retrieved from [Link]
-
Medical News Today. (n.d.). 7-day meal plan to help lower triglycerides. Retrieved from [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
PubMed. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]
-
PubChem. (n.d.). Triprolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Triptolide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Psoralidin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tricetinidin. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 3. atlas.org [atlas.org]
- 4. Enzymes involved in triglyceride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. audreyli.com [audreyli.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. Construction of a QSAR Model Based on Flavonoids and Screening of Natural Pancreatic Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The simulation approach to lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Tripetroselaidin solubility in common laboratory solvents
An In-depth Technical Guide on the Solubility of Tripetroselaidin in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a triglyceride of significant interest in various research and development applications. The document elucidates the fundamental principles governing its solubility, presents quantitative solubility data in a range of common laboratory solvents, and offers a detailed, field-proven experimental protocol for determining solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and effectively utilize this compound in their work.
Introduction to this compound and Its Solubility
This compound (Glyceryl tripalmitate) is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid. Its chemical formula is C₅₁H₉₈O₆.[1] Understanding the solubility of this compound is critical for a multitude of applications, including the development of lipid-based drug delivery systems, formulation of cosmetics, and in materials science. The solubility of a triglyceride is primarily dictated by the principle of "like dissolves like," where nonpolar solutes exhibit greater solubility in nonpolar solvents, and vice-versa.[2] The long, saturated hydrocarbon chains of the palmitic acid residues in this compound render the molecule highly nonpolar.
The polarity of the solvent, temperature, and the crystalline form of the solute are key factors influencing solubility. For triglycerides, solubility tends to increase with decreasing polarity of the solvent and with increasing temperature.
Theoretical Framework of Triglyceride Solubility
The dissolution of a solid solute, such as this compound, in a solvent is a thermodynamic process governed by the free energy of mixing. For a solute to dissolve, the Gibbs free energy change (ΔG) of the process must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors (ΔG = ΔH - TΔS).
-
Enthalpic Contributions: This relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. In the case of this compound, significant energy is required to overcome the van der Waals forces in its crystal lattice. Nonpolar solvents can effectively interact with the long hydrocarbon chains of this compound through similar van der Waals forces, leading to a favorable enthalpy of mixing. Conversely, polar solvents, with strong dipole-dipole or hydrogen bonding interactions, would require a significant energy input to disrupt their own structure to accommodate the nonpolar this compound molecule, resulting in an unfavorable enthalpy change.
-
Entropic Contributions: Dissolution generally leads to an increase in entropy as the ordered crystalline structure of the solute is disrupted, and the molecules become more randomly distributed in the solvent. This increase in entropy favors the dissolution process.
The interplay of these factors explains why this compound is expected to be readily soluble in nonpolar solvents like hexane and chloroform, and poorly soluble in polar solvents like water and ethanol.
Quantitative Solubility of Structurally Similar Triglycerides
| Solvent | Classification | Temperature (°C) | Solubility ( g/100g solvent) |
| Hexane | Nonpolar | 20 | ~1.5 |
| 30 | ~5.0 | ||
| 40 | ~15.0 | ||
| Benzene | Nonpolar | 20 | ~5.0 |
| 30 | ~15.0 | ||
| 40 | ~40.0 | ||
| Carbon Tetrachloride | Nonpolar | 20 | ~4.0 |
| 30 | ~12.0 | ||
| 40 | ~35.0 | ||
| Chloroform | Nonpolar | 20 | ~10.0 |
| 30 | ~30.0 | ||
| 40 | ~70.0 | ||
| Ethyl Acetate | Polar Aprotic | 20 | ~0.5 |
| 30 | ~1.5 | ||
| 40 | ~5.0 | ||
| Acetone | Polar Aprotic | 20 | ~0.2 |
| 30 | ~0.8 | ||
| 40 | ~2.5 | ||
| Ethanol (Absolute) | Polar Protic | 25 | Very Low |
| Water | Polar Protic | 25 | Insoluble |
Note: The solubility of triglycerides like tristearin and this compound is highly temperature-dependent. The values presented are interpolated from the graphical data in the cited reference and should be considered estimates.
Experimental Protocol for Determining this compound Solubility
The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a given solvent using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.
Materials and Equipment
-
High-purity this compound
-
Analytical grade solvents of interest
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or sealed glass tubes
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD) or Gas Chromatography (GC) system for quantification.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of scintillation vials, add a known volume (e.g., 5 mL) of the desired solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains undissolved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking water bath or incubator set to the desired constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. The filter should also be pre-warmed if possible.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained.
-
Calculate the solubility as the mass of the dried this compound per mass of the solvent.
-
-
Chromatographic Analysis (preferred method):
-
Accurately weigh the filtered aliquot.
-
Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a standard calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Calculation
The solubility can be expressed in various units. For example, to calculate the solubility in mg/mL:
Solubility (mg/mL) = (Concentration from analysis (mg/mL) x Dilution factor)
To express solubility in g/100g of solvent, the density of the solvent at the experimental temperature is required.
Safety Precautions
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal information.
-
Avoid ignition sources when working with flammable solvents.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in common laboratory solvents. By understanding the theoretical principles of triglyceride solubility and utilizing the provided representative quantitative data and experimental protocol, researchers can confidently and accurately work with this compound in their laboratory and developmental endeavors. The presented information underscores the importance of solvent polarity and temperature in the dissolution of this compound.
References
-
Hoerr, C. W., & Harwood, H. J. (1956). The Solubility of Tristearin in Organic Solvents. The Journal of Physical Chemistry, 60(9), 1265–1269. [Link]
-
Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol. Retrieved from [Link]
Sources
A Researcher's Guide to High-Purity Tripetroselaidin: Sourcing and Application Considerations
Abstract
Tripetroselaidin, a triglyceride ester of petroselinic acid, is a critical lipid molecule for various research applications, including its role as a biomarker and its involvement in lipid metabolism and signaling pathways. For researchers, scientists, and drug development professionals, the procurement of high-purity this compound is paramount to ensure the accuracy, reproducibility, and validity of experimental outcomes. This technical guide provides an in-depth overview of the commercial landscape for high-purity this compound, detailing supplier specifications, quality control considerations, and best practices for its handling and use in a laboratory setting.
Introduction: The Scientific Significance of this compound
This compound, chemically known as 1,2,3-tris(cis-6-octadecenoyl)glycerol, is a triacylglycerol that has garnered significant interest in the scientific community. It is composed of a glycerol backbone esterified with three units of petroselinic acid, a C18:1 monounsaturated fatty acid. The unique position of the double bond at the sixth carbon (Δ6) distinguishes it from the more common oleic acid (Δ9). This structural nuance imparts specific physicochemical properties to this compound, influencing its biological functions.
In research and drug development, the purity of this compound is not a mere technicality but a fundamental requirement. Impurities, such as other triglycerides, fatty acids, or oxidation products, can lead to erroneous experimental results, misinterpretation of biological effects, and a lack of reproducibility. Therefore, sourcing this compound of the highest possible purity is a critical first step in any study involving this lipid.
Commercial Sourcing of High-Purity this compound
A thorough investigation of the current market reveals that Cayman Chemical is a primary commercial supplier of high-purity this compound. This product is also available through various distributors that partner with Cayman Chemical.
Supplier and Distributor Overview
For researchers seeking to procure high-purity this compound, the following table summarizes the key specifications from the primary supplier and its distributors.
| Supplier/Distributor | Product Name | Purity Specification | Formulation | Storage | CAS Number |
| Cayman Chemical | 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol | ≥98% | A liquid | -20°C | 3296-43-3 |
| Biomol | 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol | >98% | A liquid | -20°C | 3296-43-3 |
| CP Lab Safety | 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol | 98%+ | Not Specified | Not Specified | 3296-43-3 |
| Sapphire North America | 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol | Not Specified | Not Specified | Not Specified | 3296-43-3 |
| Vinci Biochem | 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol | ≥98% | A liquid | -20°C | 3296-43-3 |
Note: The information for distributors is based on their online product listings and may be subject to change. It is recommended to confirm the specifications with the distributor at the time of purchase.
The Importance of the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a critical document that provides batch-specific information on the purity and quality of the supplied this compound. Researchers should always request and carefully review the CoA before using the product. Cayman Chemical provides a mechanism to download batch-specific CoAs from their website.[1]
Key parameters to look for in a CoA include:
-
Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should specify the method used and the percentage purity.
-
Identity Confirmation: Methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of this compound.
-
Appearance: The physical state (e.g., liquid, solid) and color should be noted.
-
Solubility: Information on suitable solvents is crucial for preparing stock solutions. This compound is soluble in chloroform.[1]
Quality Control and Purity Assessment: A Deeper Dive
The stated purity of "≥98%" for this compound from a reputable supplier like Cayman Chemical is a result of rigorous quality control processes. Understanding the underlying analytical techniques is essential for the discerning researcher.
Chromatographic Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for assessing the purity of lipids like this compound.
-
HPLC: This technique separates components of a mixture based on their affinity for a stationary phase and a mobile phase. For triglycerides, reverse-phase HPLC is often employed, where the nonpolar nature of the lipid causes it to be retained on a hydrophobic stationary phase. The purity is determined by the relative area of the this compound peak compared to any impurity peaks.
-
GC: In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. For triglycerides, which have high boiling points, high-temperature GC is necessary. Often, the triglycerides are first transesterified to their fatty acid methyl esters (FAMEs) for easier analysis. This allows for the quantification of the petroselinic acid content and the detection of other fatty acid impurities.
Structural Verification
While chromatography provides information on purity, it does not definitively confirm the chemical structure. For this, spectroscopic methods are indispensable.
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (885.4 g/mol for this compound).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous confirmation of the this compound structure, including the position of the double bonds in the fatty acid chains.
Experimental Workflow: Handling and Application of High-Purity this compound
Proper handling and preparation of high-purity this compound are crucial to maintain its integrity and ensure the success of your experiments.
Recommended Handling and Storage Protocol
-
Receiving and Initial Storage: Upon receipt, immediately store the this compound at the recommended temperature of -20°C.[1]
-
Aliquoting: To prevent repeated freeze-thaw cycles that can lead to degradation and oxidation, it is highly recommended to aliquot the neat oil into smaller, single-use vials. Use glass vials with Teflon-lined caps to avoid leaching of plasticizers.
-
Inert Atmosphere: When aliquoting or handling the neat oil, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can cause oxidation of the unsaturated fatty acid chains.
-
Long-term Storage: For long-term storage, ensure the aliquots are tightly sealed and stored at -20°C.
Preparation of Stock Solutions
-
Solvent Selection: this compound is soluble in chloroform.[1] For cell culture experiments, a stock solution in a biocompatible solvent like DMSO may be necessary, although solubility should be tested.
-
Solution Preparation:
-
Bring the aliquoted vial of this compound to room temperature before opening to prevent condensation of moisture into the sample.
-
Under a sterile hood, dissolve the lipid in the chosen solvent to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions: Store stock solutions in tightly sealed glass vials at -20°C. If using a solvent other than chloroform, check for any potential degradation over time.
Caption: Workflow for procuring and using high-purity this compound.
Logical Framework for Supplier Selection
Choosing the right supplier is a critical decision for any researcher. The following diagram illustrates a logical framework for this process.
Caption: Decision-making flowchart for supplier selection.
Conclusion
The quality of research is inextricably linked to the quality of the reagents used. For scientists and drug development professionals working with this compound, ensuring the high purity of this lipid is a non-negotiable prerequisite for obtaining reliable and meaningful data. This guide has provided a comprehensive overview of the commercial landscape for high-purity this compound, with a focus on supplier identification, quality assessment, and best practices for laboratory use. By adhering to the principles of rigorous supplier vetting and proper handling, researchers can proceed with confidence in their experimental endeavors.
References
-
CP Lab Safety. (n.d.). 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol, 98%+ Purity, C57H104O6, 100 mg. Retrieved from [Link]
-
Sapphire North America. (n.d.). 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol. Retrieved from [Link]
-
Vinci Biochem. (n.d.). 1,2,3-Tri-6(Z)-Octadecenoyl Glycerol. Retrieved from [Link]
Sources
An In-depth Technical Guide to Tripetroselaidin: From Natural Abundance to Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripetroselaidin, also known as glyceryl tripetroselinate, is a triacylglycerol molecule of significant interest due to its prevalence in the seed oil of Petroselinum crispum (parsley) and the bioactive properties of its constituent fatty acid, petroselinic acid. This technical guide provides a comprehensive review of the existing literature on this compound, covering its chemical properties, natural sources, and the current understanding of its biological activities and potential mechanisms of action. This document synthesizes available data to offer a foundational resource for researchers exploring the therapeutic and industrial applications of this unique lipid.
Introduction: Unveiling this compound
This compound is a triglyceride where all three hydroxyl groups of the glycerol backbone are esterified with petroselinic acid, a monounsaturated omega-12 fatty acid. Its systematic IUPAC name is 2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate. While triacylglycerols are ubiquitous in nature, the specific composition of this compound, being rich in the less common petroselinic acid, distinguishes it from more common triglycerides. This unique composition is the primary driver of the scientific interest in its potential biological effects.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in various applications.
| Property | Value | Reference |
| Molecular Formula | C57H104O6 | |
| Molecular Weight | 885.43 g/mol | |
| IUPAC Name | 2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |
| Physical State | Expected to be an oil or semi-solid at room temperature | Inferred from fatty acid composition |
Natural Occurrence and Isolation
Primary Natural Source: Parsley Seed Oil
The most significant natural source of this compound is the seed oil of parsley (Petroselinum crispum), a member of the Apiaceae family. Studies have shown that "glyceryl tripetroselinate" is the major triacylglycerol in parsley seed oil, with concentrations reaching as high as 55.3%.[1] This makes parsley seeds a valuable raw material for the extraction of this specific triglyceride.
Isolation and Purification Workflow
While a standardized, publicly available protocol for the isolation of pure this compound is not extensively detailed in the reviewed literature, a general workflow can be proposed based on established lipid chemistry techniques.
Caption: Proposed workflow for the isolation and purification of this compound.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is suitable for the separation of triacylglycerols.[2][3][4]
-
Mobile Phase: A gradient of acetonitrile and isopropanol can be employed for effective separation of different triacylglycerol species.[2]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for the detection and identification of the eluted fractions.[2][3]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation: The solvent is removed under vacuum to yield the purified this compound.
Biological Activities and Potential Mechanisms of Action
Direct studies on the biological activities of isolated this compound are limited. However, significant insights can be drawn from research on its constituent fatty acid, petroselinic acid, and petroselinic acid-rich oils.
Anti-Inflammatory Properties
Petroselinic acid and its derivatives, including triglycerides, have demonstrated potential anti-inflammatory effects.[5][6] One proposed mechanism is the modulation of arachidonic acid metabolism, a key pathway in the inflammatory response.[5] It is hypothesized that petroselinic acid may compete with arachidonic acid for incorporation into cell membranes or for enzymatic conversion into pro-inflammatory eicosanoids.[7]
Caption: Postulated anti-inflammatory mechanism of this compound.
Dermatological Applications
The anti-inflammatory and moisturizing properties of petroselinic acid suggest potential benefits for skin health.[6] Studies have indicated that petroselinic acid can be used in cosmetic formulations as a slimming and moisturizing agent and to reduce skin irritation.[6] Topical application of collagen tripeptide has been shown to improve skin properties, suggesting a potential for other bioactive peptides and lipids.[8][9]
Other Potential Biological Activities
Research on petroselinic acid has also suggested potential antibacterial, antifungal, and antidiabetic properties.[6] The triglyceride form, this compound, may serve as a stable delivery vehicle for petroselinic acid, potentially influencing its bioavailability and efficacy.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of the fatty acid composition of this compound after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs). This method provides both qualitative and quantitative information about the constituent fatty acids.
Experimental Protocol: Fatty Acid Profile Analysis by GC-MS
-
Hydrolysis: this compound is hydrolyzed to release free fatty acids, typically through saponification with an alcoholic alkali solution.
-
Methylation: The free fatty acids are converted to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
GC Separation: The FAMEs are separated on a capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms). The oven temperature is programmed to increase gradually to resolve the different FAMEs.
-
MS Detection: The eluted FAMEs are detected by a mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries (e.g., NIST, Wiley).
High-Performance Liquid Chromatography (HPLC)
As mentioned in the isolation section, reversed-phase HPLC is the method of choice for the analysis of intact triacylglycerol molecules.[3] It allows for the separation of different triacylglycerols based on their partition coefficient, which is influenced by the chain length and degree of unsaturation of the fatty acyl chains.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of this compound. 1H and 13C NMR can confirm the presence of the glycerol backbone and the characteristic signals of the petroselinic acid acyl chains, including the specific location of the double bond.[10][11]
Synthesis
Currently, the primary source of this compound is through isolation from natural sources, particularly parsley seed oil. While the chemical synthesis of triglycerides is possible through the esterification of glycerol with the desired fatty acid, there are no specific, widely published protocols for the de novo synthesis of this compound. The availability of petroselinic acid as a starting material would be a prerequisite for such a synthesis.
Future Directions and Conclusion
This compound represents a promising, naturally derived lipid with potential applications in the pharmaceutical, cosmetic, and food industries. While the biological activities of its constituent fatty acid, petroselinic acid, are increasingly being recognized, further research is critically needed to elucidate the specific pharmacological effects and mechanisms of action of the intact this compound molecule. Future studies should focus on:
-
In vitro and in vivo studies: To directly assess the anti-inflammatory, dermatological, and other biological effects of purified this compound.
-
Mechanism of action studies: To investigate the molecular targets and signaling pathways modulated by this compound.
-
Bioavailability and metabolism studies: To understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
-
Development of optimized isolation and synthesis protocols: To ensure a consistent and high-purity supply for research and potential commercial applications.
References
- Edible compositions containing petroselinic acid. (n.d.). Google Patents.
- Weber, N., Weitkamp, P., & Mukherjee, K. D. (1995). Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats. The Journal of Nutrition, 125(6), 1563–1568.
- Zhang, L., Wang, Y., Yang, C., Ruan, Z., & Wang, Q. (2011). Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro. Toxicology in Vitro, 25(7), 1332–1339.
- Lísa, M., & Holčapek, M. (2008). Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection.
- Guil-Guerrero, J. L., & Belarbi, E. H. (2001). Triacylglycerols of Apiaceae seed oils: Composition and regiodistribution of fatty acids. European Journal of Lipid Science and Technology, 103(12), 779-783.
- Ben-Amor, I., ... & Bouazizi, H. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules, 28(23), 7793.
- Couvreur, P., & Kalo, P. (2007). HPLC Analysis of Triacylglycerol Molecular Species. In Lipid Analysis (pp. 317-327). Humana Press.
- Wang, Y., ... & Wang, N. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. International Journal of Molecular Sciences, 26(5), 2899.
- Christie, W. W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS.
- Zeb, A., & Murkovic, M. (2011). Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. Journal of the American Oil Chemists' Society, 88(10), 1587-1594.
- Chen, J., ... & Ju, J. (2020). Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126. Marine Drugs, 18(10), 503.
- Li, Y., ... & Chen, Y. (2023). Triterpenes and Pheophorbides from Camellia ptilosperma and Their Cytotoxicity, Photocytotoxicity, and Photodynamic Antibacterial Activity. Molecules, 28(20), 7058.
-
Enzymatic hydrolysis. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
- Tian, Z., & Liu, J. (2006). Cytotoxicity of Two Triterpenoids from Nigella glandulifera. Molecules, 11(9), 693-700.
- Tian, Z., & Liu, J. (2006). Cytotoxicity of two triterpenoids from Nigella glandulifera. Molecules (Basel, Switzerland), 11(9), 693–700.
- Akoh, C. C., & Moussata, C. O. (2004). Separation of Triacylglycerol Species from Interesterified Oils by High‐Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 81(6), 539-544.
- Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 153–167.
- Lattanzio, F., ... & Scordari, G. (2023). Skin Photoaging and the Biological Mechanism of the Protective Effects of Hesperidin and Derived Molecules. International Journal of Molecular Sciences, 24(13), 10675.
-
HMDB0003265. (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
The main metabolic pathways of thioridazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Bechaux, J., ... & Capitani, G. (2021). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Foods, 10(11), 2755.
- Kim, H. K., & Park, J. H. (2021). Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study. Journal of Clinical Medicine, 10(15), 3381.
- Ramamoorthy, A., Wu, C. H., & Opella, S. J. (1995). Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. Journal of Magnetic Resonance, Series B, 107(1), 88–90.
- Ali, M. S., ... & Sim, K. S. (2007). Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 279–281.
- Dossey, A. T., ... & Edison, A. S. (2005). Exploring uncharted terrain in nature's structure space using capillary NMR spectroscopy: 13 steroids from 50 fireflies.
- Zillich, O. V., Schweiggert-Weisz, U., Eisner, P., & Kerscher, M. (2021). Flavonoids in Skin Senescence Prevention and Treatment. International Journal of Molecular Sciences, 22(13), 6823.
- Schauber, J., & Gallo, R. L. (2008). The vitamin D pathway: a new target for control of the skin's immune response?.
-
Optimization of Ultrasonic-Assisted Enzymatic Hydrolysis for the Extraction of Luteolin and Apigenin from Celery. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Al-Rimawi, F., ... & Abbasi, S. (2022). GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extracts from the Botanical Parts of Micromeria fruticosa (Lamiaceae). Molecules, 27(19), 6205.
- Fernandes, R. P., ... & Pintado, M. (2022). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Marine Drugs, 20(11), 693.
- van der Padt, A. (1993). The enzymatic hydrolysis of lipids in a hydrophilic membrane bioreactor. Wageningen University & Research.
-
Thermo Fisher Scientific. (2015, May 27). Next Generation GC-MS for Pesticide Residue Analysis with Dr. Hans Mol [Video]. YouTube. [Link]
- Lee, Y. I., & Kim, J. (2020). Effects of collagen tripeptide supplement on skin properties: a prospective, randomized, controlled study. Journal of Cosmetic and Laser Therapy, 22(6-8), 253-257.
- El-Hawary, S. S., ... & El-Kashoury, E. A. (2024). LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme. Scientific Reports, 14(1), 6981.
-
The main metabolic pathways of thioridazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Vollmer, T. L., ... & Henney, H. R. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition, 41(11), 1943–1950.
-
GC-MS ANALYSIS OF PHYTOCHEMICAL FROM PSIDIUM GUAJAVA LINN LEAF EXTRACT AND THEIR INVITRO ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 12, 2026, from [Link]
- Al-Mterin, M. A., ... & Afifi, F. U. (2021). Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavonoid Determination of Ononis natrix L. Grown in Jordan. Jordan Journal of Chemistry (JJC), 16(2), 99-112.
Sources
- 1. Triacylglycerol-Rich Oils of Marine Origin are Optimal Nutrients for Induction of Polyunsaturated Docosahexaenoic Acid Ester of Hydroxy Linoleic Acid (13-DHAHLA) with Anti-Inflammatory Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 4. aocs.org [aocs.org]
- 5. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of collagen tripeptide supplement on skin properties: a prospective, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring uncharted terrain in nature's structure space using capillary NMR spectroscopy: 13 steroids from 50 fireflies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tripetroselaidin in Natural Oils by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantification of tripetroselaidin, a specific triglyceride (TG), in natural oil matrices using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound (TG 18:1/18:1/18:1), with its three petroselinic acid moieties, presents unique analytical challenges due to the presence of numerous structural isomers. This protocol outlines a complete workflow, including an optimized lipid extraction procedure, reversed-phase chromatographic separation, and highly selective quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The described methodology provides the requisite selectivity and sensitivity for accurate quantification, making it suitable for quality control in food science, characterization of specialty oils, and metabolic research.
Introduction and Scientific Principle
Triglycerides are the primary components of fats and oils, and their specific composition is critical for the nutritional and physical properties of these products[1]. This compound is a triglyceride composed of three petroselinic acid (C18:1 n-12) acyl chains. Its accurate quantification is essential for characterizing certain vegetable oils, such as those from the Apiaceae and Araliaceae families, where petroselinic acid is a major fatty acid.
The primary challenge in TG analysis is the immense complexity of natural lipid extracts, which contain a vast number of isomeric and isobaric species[2][3]. Traditional methods like gas chromatography (GC) require derivatization and only provide information on the total fatty acid profile, not the intact triglyceride structure[1]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for the analysis of intact triglycerides[1][4].
This method leverages the power of UHPLC for high-resolution separation of triglyceride species and the selectivity of tandem mass spectrometry (MS/MS) for unambiguous quantification. Reversed-phase (RP) chromatography is employed to separate triglycerides based on their partition number (PN), which is related to the total carbon number and the number of double bonds in the acyl chains[3]. For detection, a triple quadrupole mass spectrometer operating in MRM mode is used. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background interference[2][5][6]. The selection of an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is critical. While both can be used for TG analysis, APCI is often favored for its robust ionization of nonpolar molecules like triglycerides, whereas ESI, particularly with the addition of modifiers like ammonium formate to form stable adducts ([M+NH₄]⁺), offers high sensitivity[1][2][7][8][9].
Materials and Reagents
-
Solvents: Acetonitrile, Isopropanol, Methanol, Chloroform, Water (LC-MS Grade or equivalent).
-
Reagents: Ammonium Formate (≥99%).
-
Standards:
-
This compound analytical standard (CAS 35017-28-8)[10].
-
Internal Standard (IS): A suitable stable isotope-labeled triglyceride, such as Tripalmitin-d31 (¹³C-labeled alternatives are also suitable). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response[11][12][13][14].
-
-
Sample Matrix: Natural oils (e.g., coriander seed oil, parsley seed oil).
-
Equipment:
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex Triple Quad series).
-
Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).
-
Experimental Protocols
Workflow Overview
The entire analytical process from sample receipt to final data is visualized below. This workflow ensures reproducibility and minimizes potential sources of error.
Caption: Quantitative workflow for this compound analysis.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of chloroform or isopropanol.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock 1:10 with isopropanol.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the stable isotope-labeled IS (e.g., Tripalmitin-d31) in chloroform or isopropanol.
-
Calibration Standards: Perform serial dilutions of the working stock solution with the reconstitution solvent (e.g., 90:10 Isopropanol:Acetonitrile) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Spike each calibrator with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (Lipid Extraction)
Accurate quantification requires an efficient and clean extraction of lipids from the oil matrix. While a simple dilution may suffice for clean oils, a solid-phase extraction (SPE) cleanup is recommended to remove interfering compounds.[15][16][17]
-
Weighing & Dilution: Accurately weigh approximately 50 mg of the oil sample into a glass vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the sample.
-
Extraction:
-
Option A (Simple Dilution): For clean oils, dissolve the spiked sample in 10 mL of isopropanol. Vortex thoroughly. Further dilute an aliquot of this solution into the linear range of the calibration curve using the reconstitution solvent.
-
Option B (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with 3 mL of isopropanol followed by 3 mL of the initial mobile phase. b. Dissolve the spiked oil sample in a minimal amount of a non-polar solvent like hexane and load it onto the cartridge. c. Wash the cartridge with a polar solvent mixture (e.g., 5 mL of 85:15 Methanol:Water) to remove highly polar interferences. d. Elute the triglyceride fraction with a non-polar solvent like isopropanol or chloroform (e.g., 5 mL).
-
-
Dry-Down and Reconstitution: Evaporate the eluted/diluted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the reconstitution solvent (90:10 Isopropanol:Acetonitrile). Vortex to ensure complete dissolution and transfer to an autosampler vial.
UHPLC-MS/MS Method Parameters
UHPLC Conditions
The goal of the chromatographic separation is to resolve this compound from other isomeric and isobaric triglycerides, thereby reducing matrix suppression and improving quantification accuracy. A non-aqueous reversed-phase method is optimal for this purpose[18][19].
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile with 5 mM Ammonium Formate |
| Mobile Phase B | Isopropanol with 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 45 °C |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min. |
Rationale: The C18 stationary phase provides excellent hydrophobic retention for triglycerides[3]. The acetonitrile/isopropanol gradient effectively elutes TGs based on their carbon number and degree of unsaturation[18][20]. The addition of ammonium formate promotes the formation of stable [M+NH₄]⁺ adducts for sensitive ESI-MS detection[1][21].
Mass Spectrometry Conditions
The MS is operated in positive ion mode using MRM for targeted quantification. The specific precursor and product ions must be optimized by infusing the this compound standard.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive (APCI Positive is a viable alternative[7][8]) |
| Capillary Voltage | +4000 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Dwell Time | 100 ms |
MRM Transitions
The primary precursor ion for triglycerides in ESI+ with ammonium formate is the ammonium adduct, [M+NH₄]⁺. Upon collision-induced dissociation (CID), these adducts characteristically lose one of the fatty acyl chains as a neutral loss, resulting in a diglyceride-like fragment ion[2][8][22].
-
This compound (C₅₇H₁₀₄O₆, MW: 885.43[10]):
-
Precursor Ion ([M+NH₄]⁺): m/z 903.8
-
Product Ion (Loss of C₁₈H₃₄O₂): m/z 621.6
-
-
Internal Standard (e.g., Tripalmitin-d31):
-
Transitions to be determined based on the specific IS used.
-
The process of MRM is outlined in the diagram below.
Caption: MRM detection scheme for this compound.
Data Analysis and Validation
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition for both this compound and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for all calibration standards. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be >0.99 for a valid curve.
-
Quantification: Calculate the concentration of this compound in the prepared samples using the regression equation from the calibration curve.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal value to ensure the accuracy and precision of the run.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response across the concentration range. |
| Accuracy (QC Samples) | 85-115% of nominal | Confirms the closeness of the measured value to the true value.[23] |
| Precision (RSD of QCs) | < 15% | Demonstrates the reproducibility of the method.[23] |
| LLOQ (S/N Ratio) | ≥ 10 | Defines the lowest concentration that can be reliably quantified. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal / Sensitivity | Inefficient ionization; Poor extraction recovery; Incorrect MRM transitions. | Optimize ESI/APCI source parameters; Add ammonium formate to mobile phase; Verify IS recovery; Infuse standard to confirm transitions. |
| Poor Peak Shape | Column overload; Inappropriate injection solvent; Column degradation. | Dilute sample; Reconstitute in initial mobile phase (avoid strong non-polar solvents like hexane[20]); Replace column. |
| High Variability (RSD) | Inconsistent sample preparation; Matrix effects; System instability. | Ensure precise pipetting; Use stable isotope-labeled IS; Perform SPE cleanup; Equilibrate system before injection. |
| No Peak Detected | Analyte concentration below LLOQ; System failure. | Concentrate sample extract; Check for leaks, clogs, and verify MS/MS instrument performance. |
Conclusion
The UHPLC-MS/MS method described provides a highly selective, sensitive, and reliable protocol for the quantitative determination of this compound in complex natural oil matrices. The use of reversed-phase chromatography allows for the separation from common isomers, while the specificity of MRM detection ensures accurate quantification, free from matrix interferences. This application note serves as a comprehensive guide for researchers and analysts in food science and lipidomics, enabling robust characterization of this important triglyceride.
References
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. Analytical Chemistry, 78(4), 1191–1199. Retrieved from [Link]
-
LC/MS/MS MRM Library for Triglycerides. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Hsu, F. F., & Turk, J. (2014). An overview of lipidomic analysis of triglyceride molecular species in biological lipid extracts. Journal of the American Society for Mass Spectrometry, 25(9), 1473–1484. Retrieved from [Link]
-
The Analysis of Triglycerides in Edible Oils by APCI LC/MS. (n.d.). Agilent. Retrieved from [Link]
-
Laakso, P., & Kallio, H. (2007). Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. Journal of Mass Spectrometry, 42(5), 626–635. Retrieved from [Link]
-
Christie, W. W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library. Retrieved from [Link]
- Muñoz-Hernández, M., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Journal of the American Oil Chemists' Society, 76(3), 399–407.
-
Woodman, M. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent Technologies Application Note. Retrieved from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent Technologies Application Note. Retrieved from [Link]
-
Syage, J. A., et al. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. ResearchGate. Retrieved from [Link]
-
Evaluating Novel Direct Injection Liquid Chromatography–Mass Spectrometry Method and Extraction-Based Workflows for Untargeted Lipidomics of Extracellular Vesicles. (2023). ACS Publications. Retrieved from [Link]
-
In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. (2018). PubMed Central. Retrieved from [Link]
-
Höring, M., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(38), 13076–13084. Retrieved from [Link]
-
A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. (2021). MDPI. Retrieved from [Link]
-
Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. (2021). MDPI. Retrieved from [Link]
-
Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. (2014). Syagen Technology, Inc. Retrieved from [Link]
-
Byrdwell, W. C. (n.d.). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS Lipid Library. Retrieved from [Link]
-
Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. (2014). ResearchGate. Retrieved from [Link]
-
Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS. (2024). Journal of Visualized Experiments. Retrieved from [Link]
-
Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. (2023). Journal of Biomolecular Techniques. Retrieved from [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). ResearchGate. Retrieved from [Link]
-
MRM-Profiling for Lipidomics and Metabolomics. (n.d.). Aston Labs. Retrieved from [Link]
-
Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry. (2018). Journal of Chromatographic Science. Retrieved from [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. Retrieved from [Link]
-
Patterson, B. W. (2013). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 54(1), 3–13. Retrieved from [Link]
-
Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. (2015). MDPI. Retrieved from [Link]
-
Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration [mdpi.com]
- 7. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. scbt.com [scbt.com]
- 11. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youngin.com [youngin.com]
- 19. mdpi.com [mdpi.com]
- 20. aocs.org [aocs.org]
- 21. mdpi.com [mdpi.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. researchgate.net [researchgate.net]
Application Note: A Robust GC-MS Protocol for the Analysis of Tripetroselaidin
Abstract
This application note provides a comprehensive and field-proven protocol for the analysis of Tripetroselaidin, a triglyceride of significant interest in various research and development sectors. Direct analysis of triglycerides by gas chromatography-mass spectrometry (GC-MS) is often hampered by their low volatility and thermal lability.[1][2] This guide details a robust workflow centered around the derivatization of this compound to its constituent fatty acid methyl esters (FAMEs), a method that ensures high sensitivity, resolution, and accurate quantification.[3][4] The protocol encompasses sample preparation, including efficient lipid extraction, a streamlined derivatization procedure, and optimized GC-MS parameters.
Introduction: The Analytical Challenge of this compound
This compound (Glyceryl tripetroselinate) is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid. As a triglyceride, its direct analysis by GC-MS presents significant challenges due to its high molecular weight (885.43 g/mol ) and the high temperatures required for volatilization, which can lead to thermal degradation and inaccurate results.[1]
To circumvent these issues, a common and highly effective strategy is the transesterification of the triglyceride into its more volatile FAMEs.[3][5][6] This protocol provides a detailed, step-by-step methodology for this approach, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The analytical workflow for this compound is a multi-step process that requires careful attention to detail at each stage to ensure the integrity of the final results. The process begins with the extraction of lipids from the sample matrix, followed by derivatization to FAMEs, and culminates in GC-MS analysis.
Figure 1: Overall experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Lipid Extraction from the Sample Matrix
The initial and critical step is the efficient extraction of lipids, including this compound, from the sample matrix. The Folch method is a widely used and robust technique for this purpose, utilizing a chloroform-methanol mixture to effectively extract a broad range of lipids.[7][8]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (aqueous)
-
Sodium sulfate (anhydrous)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
Protocol:
-
Sample Homogenization: Accurately weigh the sample and place it in a glass centrifuge tube. Add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be approximately 20 times the sample volume. Homogenize the sample thoroughly.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Collection of the Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected chloroform extract to remove any residual water.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract. The dried extract can be stored at -20°C until derivatization.
Part 2: Derivatization - Transesterification to FAMEs
This step converts the non-volatile this compound into its corresponding volatile petroselinic acid methyl esters. Boron trifluoride (BF3) in methanol is a highly effective reagent for this transesterification.[9][10]
Materials:
-
14% Boron trifluoride (BF3) in methanol
-
Toluene
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Re-dissolving the Lipid Extract: Re-dissolve the dried lipid extract from Part 1 in a small volume of toluene (e.g., 1 mL).
-
Transesterification Reaction: Add 2 mL of 14% BF3 in methanol to the re-dissolved lipid extract. Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation and Collection: Centrifuge at 1000 x g for 5 minutes to separate the phases. Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new glass vial.
-
Final Preparation: The hexane extract containing the FAMEs is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of the derivatized this compound sample. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.[11] |
| Column | A polar capillary column, such as a Supelcowax or similar, (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Data Analysis and Interpretation
The primary analyte of interest in the derivatized sample is petroselinic acid methyl ester. Identification can be confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST). The retention time of the petroselinic acid methyl ester peak should also be consistent with that of a pure standard run under the same conditions. Quantification is typically performed by integrating the peak area of a characteristic ion of the petroselinic acid methyl ester and comparing it to a calibration curve prepared from a certified standard.
Trustworthiness and Self-Validation
To ensure the validity of the results obtained using this protocol, the following quality control measures are recommended:
-
Method Blank: A blank sample (containing no analyte) should be processed through the entire extraction and derivatization procedure to check for any background contamination.
-
Internal Standard: For accurate quantification, it is advisable to use an internal standard (a fatty acid not present in the sample) added at the beginning of the sample preparation process.
-
Spike and Recovery: A known amount of this compound standard can be added to a sample matrix (spiked) and processed to assess the efficiency of the extraction and derivatization steps.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. By converting the triglyceride to its more volatile FAMEs, this method overcomes the challenges associated with direct triglyceride analysis, offering a reliable and reproducible approach for researchers in various scientific disciplines.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]
-
Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. [Link]
-
Shimadzu. (n.d.). A Sample Prep-Free Analysis of Triglycerides and Fatty Acids with “Smart IS+” and “SMCI+”. [Link]
-
Liavonchanka, A., & Feussner, I. (2022). Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. In Lipid Analysis (pp. 1-17). Humana, New York, NY. [Link]
-
Ashrafi, N., & German, J. B. (2018). Lipid Extraction and Analysis. In C. elegans (pp. 229-242). Humana Press, New York, NY. [Link]
-
Waktola, W. D., & Temesgen, M. (2020). Advanced Gas Chromatography and Mass Spectrometry Technologies for Fatty Acids and Triacylglycerols Analysis. Journal of Analytical Methods in Chemistry, 2020. [Link]
-
Murata, T. (1987). GC-MS Analysis of Triglyceride. V. Journal of the Japan Oil Chemists' Society, 36(12), 923-930. [Link]
-
Murata, T., & Takahashi, S. (1973). Analysis of triglyceride mixtures by gas chromatography-mass spectrometry. Analytical chemistry, 45(11), 1816-1823. [Link]
-
D'Archivio, M., Annuzzi, G., Vari, R., Filesi, C., Giacco, R., Scazzocchio, B., ... & Masella, R. (2020). A GC/MS Method for the Rapid Determination of Disaturated Triacylglycerol Positional Isomers. Foods, 9(10), 1435. [Link]
-
American Meat Science Association. (n.d.). Triglyceride and Fatty Acid Analysis by Gas Chromatography. [Link]
-
Giuffrida, D., Stancanelli, R., Zoccali, M., Dugo, P., Mondello, L., & Dugo, G. (2023). HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction. Molecules, 28(6), 2588. [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? [Link]
-
Waktola, W. D., & Temesgen, M. (2020). Advanced Gas Chromatography and Mass Spectrometry Technologies for Fatty Acids and Triacylglycerols Analysis. Journal of Analytical Methods in Chemistry, 2020. [Link]
-
López-Bellido, F. J., Cañizares-Macías, M. P., & Barbero, G. F. (2019). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 24(19), 3501. [Link]
-
Christie, W. W. (2011). High-temperature Gas Chromatography of Triacylglycerols. AOCS Lipid Library. [Link]
-
ResearchGate. (2015). Is it possible to do a GCMS full scan on triglycerides without performing any derivatisation during the sample preparation? [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.organomation.com [blog.organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Tripetroselaidin
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantitative analysis of Tripetroselaidin. As a specific triglyceride, accurate and reliable quantification of this compound is critical in various research and development settings. This document provides a step-by-step protocol for a non-aqueous reversed-phase HPLC (NARP-HPLC) method, including the scientific rationale for parameter selection. Furthermore, it outlines a complete method validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical method for this compound.
Introduction: The Analytical Challenge of Triglycerides
This compound, also known as Glyceryl trielaidate, is a triglyceride with the chemical formula C57H104O6 and a molecular weight of 885.43.[3] Triglycerides are major components of fats and oils and their analysis is crucial in fields ranging from food science to pharmaceutical development. The analysis of intact triglycerides by HPLC presents a unique set of challenges. Due to their high hydrophobicity and lack of significant UV-absorbing chromophores, specialized analytical approaches are required.[4][5]
While detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detectors (CAD) are often employed for lipid analysis, UV detection at low wavelengths offers a more accessible alternative in many laboratories.[5][6] Triglycerides exhibit some absorbance at wavelengths between 205-220 nm, which, while not as sensitive as other methods, can provide reliable quantitative data when the method is properly developed and validated.[7][8] This application note addresses this need by presenting a detailed HPLC-UV method specifically tailored for this compound.
The separation is achieved using NARP-HPLC, which is well-suited for highly non-polar molecules like triglycerides that have low water solubility.[4] This technique utilizes organic solvents for both the mobile and stationary phases, providing excellent resolution based on differences in alkyl chain length and degree of unsaturation.[4]
Experimental Workflow and Rationale
The overall workflow for the analysis of this compound is depicted below. Each stage is designed to ensure sample integrity, optimal chromatographic separation, and accurate quantification, culminating in a comprehensive validation to guarantee method reliability.
Figure 1: Overall experimental workflow for this compound analysis.
Detailed Method Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Sample containing this compound
Instrumentation and Chromatographic Conditions
The method was developed on an Agilent 1290 Infinity LC System or equivalent, equipped with a diode array detector (DAD).[4]
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm | C18 stationary phases provide excellent hydrophobicity for retaining and separating triglycerides. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | Acetonitrile | A common weak solvent in non-aqueous reversed-phase chromatography for lipids.[4] |
| Mobile Phase B | Isopropanol | A stronger eluting solvent than acetonitrile, necessary to elute the highly non-polar this compound from the C18 column.[4] |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient is essential for eluting triglycerides with good peak shape and reasonable retention times.[4] The initial hold allows for sample focusing, the gradient facilitates elution, and the final steps re-equilibrate the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape for lipids. |
| Injection Volume | 10 µL | A typical injection volume to ensure good sensitivity without overloading the column. |
| UV Detection | 210 nm | Triglycerides show some absorbance at low UV wavelengths. 210 nm often provides a better signal-to-noise ratio than lower wavelengths.[9] |
| Run Time | 35 minutes | Sufficient time to elute this compound and re-equilibrate the system for the next injection. |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and isopropanol. This solvent mixture is chosen for its compatibility with the mobile phase and good solvating power for lipids.
Calibration Standards (10-200 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the stock solution with the 50:50 acetonitrile/isopropanol mixture.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the 50:50 acetonitrile/isopropanol mixture and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulates that could damage the HPLC system.
Method Validation Protocol (ICH Q2(R2))
A robust analytical method requires thorough validation to demonstrate its suitability.[10][11] The following protocol is based on the ICH Q2(R2) guidelines.[2]
Figure 2: Key parameters for HPLC method validation according to ICH guidelines.
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Protocol:
-
Inject a blank (50:50 acetonitrile/isopropanol).
-
Inject a solution of the this compound reference standard.
-
Inject a sample matrix without this compound (if available).
-
Inject a spiked sample matrix.
-
-
Acceptance Criteria: The blank and matrix injections should show no interfering peaks at the retention time of this compound.
Linearity
Linearity establishes the relationship between concentration and detector response.
-
Protocol:
-
Prepare at least five concentrations of the this compound standard across the expected working range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[6]
Accuracy
Accuracy is the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a sample matrix and spike it with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[12]
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (S/N) of the lowest calibration standard (typically where S/N is approximately 10:1).
-
Prepare a standard at this estimated concentration and inject it six times.
-
-
Acceptance Criteria: The %RSD for the six injections should be ≤ 10%.
Robustness
Robustness assesses the method's reliability when subjected to small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Wavelength (± 2 nm)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not be significantly affected.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol: Inject a standard solution (e.g., 100 µg/mL) five times.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Conclusion
This application note provides a detailed and scientifically grounded HPLC-UV method for the quantitative analysis of this compound. By employing a non-aqueous reversed-phase approach with a C18 column and UV detection at 210 nm, this method offers a reliable and accessible solution for laboratories. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. Adherence to these protocols will enable researchers and scientists to generate high-quality, reproducible data for this compound in their respective applications.
References
-
ResearchGate. (2025, August 7). HPLC Analysis of complex mixtures of triglycerides using gradient elutions and an ultraviolet detector. Retrieved from [Link]
-
Woodman, M. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent Technologies, Inc. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Woodman, M. (n.d.). High resolution of complex lipids (triglycerides) using the Agilent 1290 Infinity LC and ZORBAX RRHT and RRHD 1.8 µm columns. Agilent Technologies, Inc. Retrieved from [Link]
-
Patel, D. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Steppert, C., et al. (2024, September 16). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. MDPI. Retrieved from [Link]
-
Christie, W. W. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. AOCS. Retrieved from [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Schuhmann, K., et al. (n.d.). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. scbt.com [scbt.com]
- 4. youngin.com [youngin.com]
- 5. hplc.eu [hplc.eu]
- 6. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. agilent.com [agilent.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Tripetroselaidin as a Potential Biomarker in Metabolic Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale: The Case for a Novel Metabolic Biomarker
Metabolic syndrome is a cluster of conditions—including increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels—that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] The pathophysiology is complex, often involving insulin resistance and chronic low-grade inflammation.[1] Early detection and risk stratification are critical, driving the search for novel, reliable biomarkers that can offer insights beyond the standard lipid panel.[3][4]
This document outlines the scientific basis and analytical protocols for investigating Tripetroselaidin as a potential biomarker in metabolic research. This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of petroselinic acid.
The Unique Component: Petroselinic Acid
Petroselinic acid (18:1 cis-Δ6) is a positional isomer of the common oleic acid (18:1 cis-Δ9).[5] Its primary natural sources are plants of the Apiaceae family, such as coriander, parsley, and fennel, where it can comprise up to 80% of the total fatty acids in the seeds.[6][7] This unique dietary origin makes its presence in human circulation a potential tracer for specific dietary patterns or a result of distinct metabolic handling.
Biological Plausibility: Why this compound Matters
The potential of this compound as a biomarker is intrinsically linked to the bioactive properties of its constituent fatty acid. Research has shown that petroselinic acid possesses a range of biological effects relevant to metabolic health:
-
Modulation of Lipid Metabolism: It has been shown to influence fatty acid metabolism, a cornerstone of metabolic health.[5][8]
-
Anti-inflammatory and Antidiabetic Properties: Studies have demonstrated its potential to act as an anti-inflammatory agent and have shown antidiabetic effects.[7][9]
-
Suppression of Signaling Pathways: Petroselinic acid has been found to suppress cytosolic-nucleic-acid-mediated type I interferon signaling, a pathway implicated in autoimmune and inflammatory disorders that can co-occur with metabolic dysregulation.[9]
Given that metabolic syndrome is characterized by dyslipidemia, insulin resistance, and inflammation[10][11][12], a molecule reflecting the presence of a fatty acid with counter-regulatory properties is a compelling candidate for further investigation. The presence of this compound in biological fluids could signify a specific metabolic state influenced by diet and the body's ability to process this unique fatty acid.
Analytical Strategy: Quantification of this compound
Accurately identifying and quantifying a specific triacylglycerol species like this compound from a complex biological lipid pool requires a robust and highly specific analytical method.[13] While general lipid panels can measure total triglycerides, they lack the specificity needed for this research.[14] The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[15][16] This approach combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[13][17]
Overall Experimental Workflow
The process begins with sample collection and is followed by lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. Each step is critical for achieving accurate and reproducible results.
Sample Requirements and Handling
Proper sample collection and storage are paramount to prevent lipid degradation and ensure data integrity.
| Sample Type | Recommended Volume/Mass | Anticoagulant (for Plasma) | Storage Conditions | Key Considerations |
| Serum | 100 - 500 µL | N/A | -80°C (Long-term) | Allow blood to clot for 30 min at RT before centrifugation. Avoid repeated freeze-thaw cycles. |
| Plasma | 100 - 500 µL | EDTA (preferred) or Heparin | -80°C (Long-term) | Process within 1 hour of collection. EDTA is preferred as it chelates metal ions that can catalyze lipid oxidation. |
| Tissues | 20 - 50 mg | N/A | Snap-freeze in liquid N₂, store at -80°C | Use pre-chilled tools. Add an antioxidant like BHT during homogenization to prevent oxidation. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the robust quantification of this compound.
Protocol 1: Total Lipid Extraction from Biological Matrices
This protocol is a modified version of the Folch method, designed to efficiently extract triacylglycerols while minimizing degradation.
Rationale: The use of a chloroform:methanol solvent system creates a monophasic solution that effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of saline solution induces a phase separation, where lipids are sequestered in the lower chloroform layer, separating them from polar metabolites, proteins, and other contaminants.
Materials:
-
Sample (Plasma, Serum, or Tissue Homogenate)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl Solution (Saline)
-
Internal Standard (e.g., a commercially available non-endogenous TAG standard like triheptadecanoin)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Preparation: In a glass centrifuge tube, add 100 µL of sample (plasma/serum) or the equivalent of 20 mg of tissue homogenate.
-
Internal Standard: Spike the sample with a known amount of the internal standard. This is crucial for correcting for extraction efficiency and instrument variability.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Incubation: Allow the mixture to incubate at room temperature for 20 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol) for LC-MS/MS analysis.[18] Vortex briefly and transfer to an autosampler vial.
Protocol 2: Quantification by LC-MS/MS
This protocol provides typical parameters for a reversed-phase LC-MS/MS setup.[15][19] Parameters must be optimized for the specific instrument used.
Rationale: Reversed-phase chromatography with a C18 stationary phase separates lipids primarily based on their hydrophobicity (acyl chain length and degree of unsaturation).[13][17] Electrospray Ionization (ESI) in positive mode is effective for generating protonated or ammoniated adducts of TAGs, which are then fragmented in the mass spectrometer. Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
| Parameter | Recommended Setting | Rationale / Comment |
| LC System | UHPLC | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for TAG analysis, separates based on hydrophobicity.[18] |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate | Ammonium formate aids in the formation of [M+NH₄]⁺ adducts for better ionization. |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate | Strong organic solvent for eluting highly hydrophobic TAGs. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min | A gradual gradient is needed to resolve the complex mixture of TAGs. |
| Column Temp | 50°C | Higher temperature reduces viscosity and improves peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for targeted, quantitative MRM experiments.[15] |
| Ionization Mode | ESI Positive | TAGs readily form positive ions (e.g., [M+NH₄]⁺). |
| MRM Transition | To be determined empirically | Precursor ion will be the [M+NH₄]⁺ of this compound. Product ions will be neutral losses of petroselinic acid. |
| Capillary Voltage | 3500 - 4000 V | Optimize for maximum signal intensity. |
| Gas Temp | 300°C | Facilitates desolvation. |
Data Analysis and Troubleshooting
Data Processing
-
Peak Integration: Use the instrument's software to integrate the peak areas for the specific MRM transitions of both this compound and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Standard Curve: Generate a standard curve using known concentrations of a purified this compound standard (if available) spiked into a representative matrix (e.g., stripped serum).
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal | Poor extraction efficiency; Instrument sensitivity issue; Improper ionization. | Verify extraction with post-extraction spike; Run instrument diagnostics/tuning; Check mobile phase additives (e.g., ammonium formate). |
| Poor Peak Shape | Column degradation; Inappropriate reconstitution solvent; Sample overload. | Replace column; Ensure reconstitution solvent matches initial mobile phase; Dilute sample and re-inject. |
| High Variability | Inconsistent sample handling; Pipetting errors; Incomplete extraction. | Standardize all pre-analytical steps; Use calibrated pipettes; Ensure adequate vortexing and phase separation during extraction. |
| Matrix Effects | Ion suppression from co-eluting compounds. | Dilute the sample; Improve chromatographic separation to resolve analyte from interferences; Use a more closely matched stable-isotope-labeled internal standard if available. |
Conclusion and Future Directions
This compound presents a novel and scientifically plausible candidate as a biomarker for metabolic research. Its direct link to a unique dietary fatty acid with known anti-inflammatory and metabolic-modulating properties provides a strong rationale for its investigation. The analytical workflows detailed here, centered on LC-MS/MS, provide the necessary specificity and sensitivity for its accurate quantification in biological samples.
Future research should focus on validating this biomarker in large human cohorts, establishing reference ranges, and correlating its levels with clinical outcomes and other established biomarkers of metabolic syndrome.[3] Such studies will be crucial in determining the clinical utility of this compound in diagnosing, managing, and stratifying risk in patients with metabolic disorders.
References
- Dr. Oracle. (2025, February 26). What is the method for measuring Triglycerides (TG), a type of lipid profile?
- Han, X. (n.d.). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC - NIH.
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (1998). Methods for the analysis of triacylglycerols. PubMed.
- Creative Proteomics. (n.d.). Triglyceride (TAG) Analysis Service.
- Ouinten, M., et al. (2023, November 20). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. NIH.
- Buchgraber, M., Ulberth, F., & Emons, H. (2004). Triacylglycerol profiling using chromatographic techniques.
- Kostiainen, R., & Lasonder, E. (1993). Application of HPLC-thermospray ionization mass spectrometry for the analysis of triprolidine and its metabolite hydroxymethyltriprolidine in biological samples. PubMed.
- MedchemExpress. (n.d.). Petroselinic acid | Antibiotic.
- Ouinten, M., et al. (2023, November 20). (PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.
- Taylor & Francis. (n.d.). Petroselinic acid – Knowledge and References.
- Lin, P., et al. (2025, February 24). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. PubMed Central.
- Human Metabolome Database. (n.d.). Showing metabocard for Petroselinic acid (HMDB0002080).
- GERLi. (n.d.). Petroselinic acid. Cyberlipid.
- Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis.
- Ouinten, M., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. MDPI.
- Xu, Y., et al. (2012, June 30). Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry. PubMed.
- Farcas, A. D., et al. (2024, December 2).
- Rockel, B., et al. (2011, July 13). Structure and Function of Tripeptidyl Peptidase II, a Giant Cytosolic Protease. PubMed.
- Gutierrez, E., & Gutierrez, G. E. (2021, March 29). Thrombospondin 1 in Metabolic Diseases. PubMed.
- Asadi-Samani, M., et al. (2015, July 8). Targeting metabolic disorders by natural products. PMC - PubMed Central - NIH.
- protocols.io. (2019, March 24). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS).
- SelectScience. (2023, October). ThermoFisher VST.
- Gutierrez, E., & Gutierrez, G. E. (2021, March 29). Thrombospondin 1 in Metabolic Diseases. PMC - NIH.
- MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
- Kondo, T. (2022, March 9).
- MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.
- ClinicalTrials.gov. (n.d.). The Effects of Hesperidin on Metabolic Syndrome.
- Elliott, B., et al. (n.d.).
- Jialal, I., & Devaraj, S. (2024, December 23). The role of the triglyceride-glucose index as a biomarker of cardio-metabolic syndromes.
- Barati, M., et al. (2025, March 1). Effects of Hesperidin Supplementation on Cardiometabolic Markers: A Systematic Review and Meta-analysis of Randomized Controlled Trials. PubMed.
- Yari, Z., et al. (2019). The effect of hesperidin supplementation on metabolic profiles in patients with metabolic syndrome: a randomized, double-blind, placebo-controlled clinical trial. PubMed.
Sources
- 1. Cathelicidin: Insights into Its Impact on Metabolic Syndrome and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the triglyceride-glucose index as a biomarker of cardio-metabolic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin 1 in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting metabolic disorders by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombospondin 1 in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. selectscience.net [selectscience.net]
- 17. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
Using Tripetroselaidin as an Internal Standard in Lipidomics
An Application Guide and Protocol for the Quantification of Triacylglycerols
Authored by: Senior Application Scientist, Gemini Division
Abstract
Accurate lipid quantification is a cornerstone of modern lipidomics, underpinning research in metabolic disease, biomarker discovery, and drug development. However, significant analytical variability introduced during sample preparation and instrumental analysis can compromise data integrity. The use of a proper internal standard (IS) is the most effective strategy to mitigate these errors. This guide details the theory and application of Tripetroselaidin (TG 18:1(n-12)/18:1(n-12)/18:1(n-12)) as a superior internal standard for the quantification of triacylglycerols (TAGs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a comprehensive, field-tested protocol, explaining the causal science behind experimental choices to ensure robust, reproducible, and accurate results.
The Imperative for a Robust Internal Standard in Lipidomics
Lipidomics aims to comprehensively measure the lipids within a biological system.[1] However, the journey from sample collection to final data output is fraught with potential sources of variation. These include inconsistencies in lipid extraction efficiency, matrix effects during ionization, and fluctuations in instrument response.[2][3] An internal standard is a compound added at a known concentration to every sample before any processing steps, acting as a chemical and analytical mimic for the analytes of interest.[4] By normalizing the signal of an endogenous lipid to the signal of the co-analyzed internal standard, these variations can be mathematically corrected, dramatically improving quantitative accuracy and precision.[1][2]
The ideal internal standard should possess several key characteristics:
-
It must not be naturally present in the biological sample.[4]
-
It should share close physicochemical and structural similarity to the analytes.[4]
-
It must co-extract with the analytes and exhibit similar ionization behavior.
-
It must be chemically stable and of high purity.
For triacylglycerol analysis, odd-chain TAGs have historically been used.[5][6] However, mounting evidence shows that odd-chain fatty acids like C15:0 and C17:0 are present endogenously and their levels can vary with diet and disease, making them potentially confounding choices.[5][7]
This compound: A Structurally Analogous, Non-Endogenous Standard
This compound is a triacylglycerol composed of three petroselinic acid molecules. Petroselinic acid (18:1n-12) is a structural isomer of the highly abundant oleic acid (18:1n-9). The key difference is the position of the double bond (at the 12th carbon from the methyl end, versus the 9th for oleic acid). This subtle structural difference makes it exceedingly rare in mammalian tissues, yet it retains a nearly identical molecular weight, chain length, and degree of unsaturation to common endogenous TAG species. This unique combination of properties makes this compound an exemplary internal standard that closely mimics the behavior of common C18-fatty acid-containing TAGs through extraction and ionization without interfering with their measurement.
Physicochemical Properties of this compound
A clear understanding of the standard's properties is essential for its correct application.
| Property | Value |
| Systematic Name | 1,2,3-Propanetriyl tris(petroselinate) |
| Common Name | Glyceryl Tripetroselaidate |
| Molecular Formula | C₅₇H₁₀₄O₆ |
| Monoisotopic Mass | 884.7782 g/mol |
| Solubility | Soluble in non-polar organic solvents (e.g., Chloroform, Hexane, MTBE), slightly soluble in Methanol and Ethanol.[8][9] |
| Storage Conditions | Store at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. |
Experimental Workflow: From Sample to Quantified Data
The successful implementation of this compound as an internal standard relies on a systematic and validated workflow. The following diagram outlines the critical stages of the process.
Caption: A comprehensive workflow from sample preparation to final quantification.
Detailed Application Protocol
This protocol is designed for the quantification of TAGs in human plasma but can be adapted for other biological matrices.
Materials and Reagents
-
This compound (High Purity >99%)
-
LC-MS Grade Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water, Isopropanol (IPA), Acetonitrile (ACN)
-
Mobile Phase Additives: Ammonium Acetate, Formic Acid
-
Biological Samples (e.g., Human Plasma) and Quality Control (QC) samples
-
Glass vials, pipettes, and centrifuge
Step 1: Preparation of Internal Standard Stock Solutions
The accuracy of the final quantification is directly dependent on the accuracy of the IS stock solution.
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve in 10 mL of chloroform or a 2:1 chloroform:methanol mixture in a volumetric flask. This high-concentration stock is stable for several months at -80°C.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 in a suitable solvent like methanol or isopropanol. For example, add 100 µL of the 1 mg/mL primary stock to 9.9 mL of methanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]
Step 2: Sample Preparation and Lipid Extraction
This protocol utilizes an MTBE-based extraction, which is effective for a broad range of lipid classes, including TAGs.[11]
-
Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
-
To a 2 mL microcentrifuge tube, add 20 µL of plasma. For a blank control, use 20 µL of water.[11]
-
Spiking: Add 10 µL of the 10 µg/mL this compound working stock to each sample and blank tube. This introduces 100 ng of the IS into the extraction.
-
Add 260 µL of ice-cold methanol and vortex for 20 seconds.[11]
-
Add 1,000 µL of ice-cold MTBE.
-
Incubate the mixture under vigorous agitation for 30 minutes at 4°C. This ensures thorough partitioning of lipids into the organic phase.
-
Induce phase separation by adding 250 µL of LC-MS grade water. Vortex for 1 minute.[11]
-
Centrifuge at 14,000 x g for 10 minutes. Three layers will form: an upper organic (MTBE) layer containing lipids, a lower aqueous layer, and a protein pellet at the interface.
-
Carefully collect the upper organic layer (~800-900 µL) and transfer it to a new tube.
-
Dry the lipid extract completely under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 200 µL of 9:1 methanol:toluene with 10 mM ammonium acetate.[11] Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.
Step 3: LC-MS/MS Analysis
This method uses a C30 reverse-phase column for excellent separation of TAG isomers and isobars.[11]
| Parameter | Recommended Setting | Rationale |
| LC Column | C30 Reverse-Phase, 2.1 x 150 mm, <3 µm | Provides excellent resolving power for hydrophobic molecules like TAGs, separating them based on both acyl chain length and degree of unsaturation.[11] |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate promotes the formation of [M+NH₄]⁺ adducts, which provide predictable and sensitive fragmentation for TAGs.[11][12] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Formic Acid | A strong organic mobile phase required for eluting the highly non-polar TAGs from the column. |
| Flow Rate | 0.2 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |
| Gradient | Start at 30% B, ramp to 99% B over ~20-30 min, hold, and re-equilibrate. | A long, shallow gradient is necessary to resolve the complex mixture of TAG species present in biological samples.[11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | TAGs ionize efficiently as adducts (e.g., ammonium, sodium) in positive mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM provides superior sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[13][14] |
| MRM Transition | Precursor Ion (Q1): 902.8 m/z ([M+NH₄]⁺)Product Ion (Q3): 603.5 m/z | The product ion corresponds to the neutral loss of one petroselinic acid moiety plus ammonia from the precursor, a characteristic fragmentation pattern for TAGs.[12] This transition is highly specific. |
| Collision Energy | ~25-35 eV (Instrument Dependent) | Must be optimized on the specific mass spectrometer to maximize the intensity of the 603.5 m/z product ion.[14] |
Data Analysis and Quality Control
-
Peak Integration: Integrate the chromatographic peak area for the this compound MRM transition (902.8 -> 603.5) and the specific MRM transitions for each endogenous TAG analyte of interest.
-
Response Ratio Calculation: For each analyte, calculate the response ratio:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound IS)
-
-
Quantification: To achieve absolute quantification, a calibration curve must be generated. This is done by preparing a series of standards with known concentrations of a representative TAG analyte (e.g., TG 16:0/18:1/18:1) and a fixed concentration of the this compound IS. Plot the response ratio against the analyte concentration and apply a linear regression. The concentration of the analyte in the unknown samples can then be determined from this curve.
-
Quality Control:
-
IS Signal Stability: The peak area of this compound should be consistent across all samples (typically <15-20% CV in QC samples). Significant variation may indicate problems with extraction or instrument performance.[2][3]
-
Blank Analysis: Analyze the extracted blank sample to ensure there is no interfering peak at the retention time of this compound and no significant carryover.
-
QC Sample Analysis: Analyze a pooled QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor the stability and reproducibility of the entire process.[2]
-
Conclusion
References
- Application Notes and Protocols for Internal Standard Use in Lipidomics Analysis. (2025). Benchchem.
-
Koelmel, J. P., et al. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. NIH. Available at: [Link]
-
Gsenheslui, K., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Available at: [Link]
-
Sysi-Aho, M., et al. (2007). Normalization of metabolomics data using multiple internal standards. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference. Available at: [Link]
-
Lipid Species Quantification. (n.d.). lipidomicstandards.org. Available at: [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Available at: [Link]
-
Murphy, R. C., et al. (2020). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Journal of lipid research. Available at: [Link]
- Application Note & Protocol for the Quantification of Triacylglycerols by HPLC. (2025). Benchchem.
- Navigating Lipid Quantification: A Comparative Guide to Triglyceride Internal Standards in Mass Spectrometry. (2025). Benchchem.
-
Di Pede, G., et al. (2021). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. MDPI. Available at: [Link]
- Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. (n.d.). Sciex.
-
Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. (n.d.). ResearchGate. Available at: [Link]
-
Odd chain fatty acid as internal standard? (2016). ResearchGate. Available at: [Link]
-
Han, X. (2012). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Frontiers in physiology. Available at: [Link]
-
Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. PMC - NIH. Available at: [Link]
- Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Applic
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Request PDF. (2019). ResearchGate. Available at: [Link]
-
de Medeiros, L. S., et al. (2021). Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS. NIH. Available at: [Link]
-
Islam, M. A., et al. (2021). Lipid Extraction Maximization and Enzymatic Synthesis of Biodiesel from Microalgae. MDPI. Available at: [Link]
-
Hart, M. J., et al. (2022). Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. PubMed Central. Available at: [Link]
-
Physicochemical properties of the studied compounds. (n.d.). ResearchGate. Available at: [Link]
-
A Lipid Extraction & Analysis Method: Characterizing Soil Microbes l Protocol Preview. (2022). JoVE. Available at: [Link]
- Validation of MRM pesticides from the Working Document SANCO/12745/2013 using three Multiresidue methods (QuEChERS, ethyl acetate and Dutch mini-Luke). (n.d.). eurl-pesticides.eu.
-
A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. (n.d.). Semantic Scholar. Available at: [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (n.d.). eScholarship.org. Available at: [Link]
-
Gao, F., et al. (2020). Targeted Lipidomics and transcriptomics Profiling reveal the heterogeneity of visceral and subcutaneous white adipose tissue. PMC - PubMed Central. Available at: [Link]
-
Ochekpe, N. A., et al. (2009). Determination of the physicochemical properties of pyronaridine - a new antimalarial drug. African journal of pharmacy and pharmacology. Available at: [Link]
-
Falla, T. J., et al. (1995). Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils. PubMed. Available at: [Link]
-
Reddy, T. S., et al. (2012). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I. PMC - NIH. Available at: [Link]
-
O'Kelly, I., et al. (2014). Shotgun mass spectrometry-based lipid profiling identifies and distinguishes between chronic inflammatory diseases. PMC - NIH. Available at: [Link]
-
Physicochemical Characterization. (n.d.). Creative Biolabs. Available at: [Link]
- A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. (n.d.). Restek.
-
MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. (2020). PubMed. Available at: [Link]
-
Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. (2024). Microbial Cell. Available at: [Link]
-
Boddu, S. H., et al. (2014). Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. PMC - NIH. Available at: [Link]
-
MRM Precursor/Product Ion Transitions and Instrument Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Available at: [Link]
-
Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine. (2013). ResearchGate. Available at: [Link]
-
Czabany, T., et al. (2024). Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. NIH. Available at: [Link]
-
Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. (2021). ResearchGate. Available at: [Link]
-
MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. (n.d.). link.springer.com. Available at: [Link]
-
For catching-by-polymerization oligo purification: scalable synthesis of the precursors to the polymerizable tagging phosphoramidites. (2024). NSF Public Access Repository. Available at: [Link]
-
ultrahigh-resolution mass spectrometers for heightened mAb characterization. (2019). YouTube. Available at: [Link]
-
For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. (2024). PMC - NIH. Available at: [Link]
Sources
- 1. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the physicochemical properties of pyronaridine - a new antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. htslabs.com [htslabs.com]
- 14. agilent.com [agilent.com]
Selective Isolation of Tripetroselaidin from Biological Matrices Using Normal-Phase Solid-Phase Extraction (SPE)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a detailed protocol for the selective extraction and purification of Tripetroselaidin, a triglyceride, from complex biological matrices such as plasma and serum. Traditional lipid analysis is often hampered by matrix effects from proteins, salts, and highly abundant polar lipids, which can interfere with downstream quantification.[1] This guide details a robust solid-phase extraction (SPE) methodology utilizing an aminopropyl-bonded silica phase, which offers superior selectivity and reproducibility compared to conventional liquid-liquid extraction (LLE) techniques.[2] We will explore the underlying chemical principles of the separation, provide a step-by-step protocol from sample pre-treatment to final eluate preparation, and discuss key considerations for method validation and troubleshooting. The described workflow is designed to yield a clean, concentrated this compound fraction suitable for sensitive downstream analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
This compound (Glyceryl tripetroseladinate) is a triglyceride composed of a glycerol backbone esterified with three petroselaidinic acid molecules (a trans isomer of oleic acid, C18:1). Its accurate quantification in biological matrices is crucial in various research areas, including lipidomics, nutritional science, and the pharmacokinetic analysis of lipid-based drug delivery systems. However, biological fluids like plasma or serum are incredibly complex mixtures.[3] The target analyte, this compound, is a non-polar lipid present alongside a vast excess of other components, including:
-
High concentrations of proteins (e.g., albumin), which can cause column clogging and signal suppression.
-
A diverse lipidome , including more polar phospholipids, lysophospholipids, and free fatty acids, as well as other neutral lipids like cholesterol esters.
-
Endogenous salts and small molecules that can interfere with ionization in mass spectrometry.
A robust sample preparation strategy is therefore not just recommended; it is essential for accurate and reliable analysis. Solid-phase extraction (SPE) is a powerful technique that isolates analytes from a liquid sample by partitioning them onto a solid stationary phase, offering a highly selective and automatable solution for sample purification.
Principle of Separation: Normal-Phase SPE
For the selective isolation of a non-polar triglyceride like this compound from more polar interfering lipids, a normal-phase SPE strategy is exceptionally effective.
The Core Mechanism: In normal-phase chromatography, the stationary phase is polar, and the mobile phase is non-polar. Compounds are separated based on their polarity; polar molecules are strongly retained by the stationary phase, while non-polar molecules pass through with minimal interaction.
Why an Aminopropyl (NH2) Sorbent? We utilize an aminopropyl-bonded silica sorbent for this application. This phase offers a dual retention mechanism:
-
Polar Adsorption: It functions as a classic polar stationary phase, interacting with polar functional groups.
-
Weak Anion Exchange: The primary amine group (pKa ~9.8) can be protonated, allowing it to act as a weak anion exchanger, which is particularly effective for retaining acidic species like free fatty acids and phospholipids (which have a negatively charged phosphate group).[4][5]
This dual-mode action allows for the strong retention of highly polar phospholipids and free fatty acids, while the non-polar this compound is only weakly retained and can be selectively eluted using a non-polar solvent. This approach provides a cleaner separation of lipid classes than what is typically achievable with reversed-phase (e.g., C18) SPE alone.[6][7]
Workflow Overview Diagram
Caption: Workflow for this compound extraction.
Materials and Equipment
| Reagent / Equipment | Specifications |
| SPE Cartridges | Aminopropyl (NH2) bonded silica, 500 mg bed mass, 3 mL or 6 mL volume |
| Biological Sample | Human plasma or serum, stored at -80°C |
| Solvents (HPLC Grade) | Methanol, Chloroform, Isopropanol, Hexane, Diethyl Ether, Acetic Acid |
| Internal Standard (IS) | e.g., Tritridecanoin (C13:0 TAG) or other non-endogenous triglyceride |
| Apparatus | SPE Vacuum Manifold, Nitrogen Evaporation System, Centrifuge, Vortex Mixer |
| Glassware/Plasticware | Borosilicate glass tubes, autosampler vials, micropipettes |
Detailed Step-by-Step Protocol
This protocol is optimized for the extraction of this compound from a 200 µL plasma sample. Volumes should be scaled accordingly for different sample amounts.
PART A: Sample Pre-treatment (Total Lipid Extraction)
The goal of this step is to precipitate proteins and extract all lipids into an organic phase, preparing them for SPE fractionation. This is a modified Folch/Bligh-Dyer LLE.[8]
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: In a 10 mL glass tube, add 200 µL of plasma.
-
Internal Standard: Spike the sample with a known amount of internal standard (e.g., 10 µL of 1 mg/mL Tritridecanoin in chloroform). This is critical for accurate quantification to correct for extraction losses.
-
Extraction Solvent Addition: Add 2 mL of Chloroform:Methanol (2:1, v/v).
-
Scientist's Note: This monophasic solvent system is highly effective at disrupting lipid-protein complexes and solubilizing a broad range of lipids.
-
-
Precipitation & Extraction: Vortex vigorously for 2 minutes. The solution will appear cloudy as proteins precipitate.
-
Phase Separation: Add 400 µL of water (or 0.9% NaCl solution) to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a middle protein disk, and a lower chloroform layer containing the total lipid extract.
-
Collection: Carefully aspirate the lower chloroform layer using a glass pipette, avoiding the protein disk, and transfer it to a new clean glass tube. This is your Total Lipid Extract (TLE) .
-
Drying: Evaporate the TLE to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid film in 500 µL of Hexane. This prepares the sample in a non-polar solvent for loading onto the normal-phase SPE column.
PART B: Solid-Phase Extraction (Lipid Class Fractionation)
This procedure uses selective elution to isolate triglycerides from other lipid classes. A similar methodology has been validated for separating major plasma lipid classes.[6][7][9]
-
Manifold Setup: Place the aminopropyl SPE cartridges onto the vacuum manifold. Place collection tubes for waste and fraction collection.
-
Cartridge Conditioning:
-
Add 3 mL of Hexane to the cartridge and allow it to pass through completely under gravity or very light vacuum (~1-2 inches Hg).
-
Repeat this step once more.
-
Scientist's Note: Conditioning solvates the bonded phase, "activating" it for reproducible interactions with the sample analytes. Do not let the sorbent bed go dry before loading the sample.[10]
-
-
Sample Loading:
-
Load the entire 500 µL of reconstituted TLE (from step A.10) onto the conditioned cartridge.
-
Allow the sample to pass through slowly and completely under gravity (or a flow rate of ~1 drop/second).
-
-
Fractionation and Elution:
-
Fraction 1 (Waste - Cholesterol Esters): Add 3 mL of Chloroform:Isopropanol (2:1, v/v). Collect and discard this fraction. This removes cholesterol esters and other highly non-polar lipids.[9]
-
Fraction 2 (Collect - Triglycerides): Place a clean, labeled collection tube under the cartridge. Add 4 mL of Diethyl Ether containing 2% Acetic Acid (v/v) . Collect this entire fraction. This is your This compound-containing fraction .
-
Scientist's Note: The weakly polar diethyl ether is strong enough to displace the non-polar triglycerides from the sorbent, while the small amount of acid ensures that any remaining free fatty acids are protonated and retained on the column.
-
-
Fraction 3 (Waste - Polar Lipids): Add 3 mL of Methanol. This will elute strongly retained polar lipids like phospholipids and free fatty acids. Collect and discard this fraction.[6][7]
-
SPE Elution Protocol Summary
| Step | Solvent | Volume | Eluted Lipid Class(es) | Action |
| Conditioning | Hexane | 2 x 3 mL | - | Discard |
| Loading | Sample in Hexane | 0.5 mL | - | - |
| Wash 1 | Chloroform:Isopropanol (2:1, v/v) | 3 mL | Cholesterol Esters, Hydrocarbons | Discard |
| Elution | Diethyl Ether:Acetic Acid (98:2, v/v) | 4 mL | Triglycerides (this compound) | Collect |
| Wash 2 | Methanol | 3 mL | Phospholipids, Free Fatty Acids | Discard |
PART C: Eluate Post-Treatment
-
Evaporation: Take the collected triglyceride fraction (from step B.4) and evaporate it to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., isopropanol for reversed-phase HPLC-MS or hexane for normal-phase HPLC).[11][12]
-
Transfer: Transfer the final sample to an autosampler vial for analysis.
Method Validation and Troubleshooting
A robust protocol is a self-validating one. When implementing this method, the following parameters should be assessed:
-
Analyte Recovery: Determined by comparing the peak area ratio of the analyte to the internal standard in an extracted sample versus a non-extracted standard. Typical recoveries for triglycerides using this method are >85%.[9]
-
Reproducibility: Assessed by calculating the coefficient of variation (%CV) from replicate extractions (n ≥ 5). A %CV of <15% is generally considered acceptable.
-
Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to that of a pure standard. This assesses whether any co-eluted matrix components are suppressing or enhancing the analytical signal.
-
Purity/Cross-Contamination: Analyze all collected fractions (including the "waste" fractions) to ensure that this compound is eluting cleanly in Fraction 2 and that there is minimal carryover of phospholipids or other classes.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | 1. Sorbent bed dried out after conditioning.2. Sample loading flow rate too high.3. Incorrect elution solvent composition. | 1. Re-condition the column; do not let it dry before loading.2. Reduce vacuum or allow sample to load by gravity.3. Prepare fresh elution solvents and verify volumes. |
| Poor Reproducibility | 1. Inconsistent flow rates between samples.2. Incomplete solvent evaporation/reconstitution.3. Variable protein precipitation. | 1. Use a vacuum manifold with flow control.2. Ensure samples are completely dry; use a calibrated pipette for reconstitution.3. Ensure consistent and vigorous vortexing during the LLE step. |
| Contamination in Final Eluate | 1. Insufficient volume for Wash 1.2. Elution solvent is too polar, eluting other classes prematurely. | 1. Increase the volume of the Chloroform:Isopropanol wash.2. Test a less polar elution solvent (e.g., reduce or remove acetic acid if free fatty acid contamination is not an issue). |
Downstream Analytical Considerations
The purified this compound fraction is compatible with several analytical techniques:
-
HPLC-MS: This is the preferred method for intact triglyceride analysis.[11] A reversed-phase C18 column is commonly used with a mobile phase gradient of organic solvents like methanol, acetonitrile, and isopropanol.[13] Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often favored for non-polar lipids.[12]
-
GC-MS: This technique requires a derivatization step. The triglycerides must be transesterified to their constituent fatty acid methyl esters (FAMEs). This provides information on the fatty acid profile but not the intact triglyceride structure.[12][14]
Conclusion
The normal-phase solid-phase extraction protocol detailed in this application note provides a highly effective and reliable method for the selective isolation of this compound from complex biological matrices. By leveraging the unique selectivity of an aminopropyl-bonded phase, this method efficiently removes interfering proteins and polar lipids, resulting in a clean extract that minimizes matrix effects and improves the accuracy of downstream analysis. This protocol serves as a robust foundation for researchers in clinical diagnostics, lipidomics, and pharmaceutical development, enabling sensitive and precise quantification of this important triglyceride.
References
-
SIELC. (n.d.). HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]
-
Zhao, Y. Y., & Curtis, J. M. (2018). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Journal of Chromatography B, 1083, 119-133. Available from: [Link]
-
Aziz, M. N., Brotto, L., Yacoub, A. S., Awad, K., & Brotto, M. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. Available from: [Link]
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
-
Zeb, A. (2015). Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. Journal of the American Oil Chemists' Society, 92(6), 811-817. Available from: [Link]
-
Kim, J., & Lee, J. (2022). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Foods, 11(15), 2269. Available from: [Link]
-
Agilent Technologies. (n.d.). The Analysis of Triglycerides in Edible Oils by APCI LC/MS. Application Note. Available from: [Link]
-
Burdge, G. C., Wright, P., Jones, A. E., & Wootton, S. A. (2000). A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. British Journal of Nutrition, 84(5), 781-787. Available from: [Link]
-
Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Available from: [Link]
-
Burdge, G. C., Wright, P., Jones, A. E., & Wootton, S. A. (2000). A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. British Journal of Nutrition, 84(5), 781-787. Available from: [Link]
-
Correia, G. D. S., et al. (2022). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabolomics of blood products. ChemRxiv. Available from: [Link]
-
DPX Technologies. (2021). Sample Prep for Blood or Serum. YouTube. Available from: [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Available from: [Link]
-
Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Available from: [Link]
-
Perez-Camino, M. C., & Ruiz-Gutierrez, V. (n.d.). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Lipidhome. Available from: [Link]
-
Burdge, G. C., Wright, P., Jones, A. E., & Wootton, S. A. (2000). A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. British Journal of Nutrition, 84(5), 781-787. Available from: [Link]
-
Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]
-
Lawson, G. (n.d.). How It Works: Ion-Exchange SPE. LCGC International. Retrieved from [Link]
-
Hawach Scientific. (2025). Applications of Ion-Exchange Solid Phase Extraction. Retrieved from [Link]
-
Rhodes, S. H., & Netting, A. G. (1988). Normal-phase high-performance liquid chromatography of triacylglycerols. Journal of Chromatography A, 448(1), 135-143. Available from: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Presentation. Available from: [Link]
-
Ude, C. M., et al. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Biosciences and Medicines, 10(6), 114-131. Available from: [Link]
-
Kumar, A., & Lal, S. (2020). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5044. Available from: [Link]
-
Thangjam, N. M., et al. (2022). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Journal of Genetic Engineering and Biotechnology, 20(1), 1-19. Available from: [Link]
-
Agilent Technologies. (n.d.). Promises and Pitfalls of Alternative Matrices: Capture the Drug Traces You Need. White Paper. Available from: [Link]
-
AWS. (n.d.). Analysis of Drugs in Biological Matrices. Retrieved from [Link]
-
Déglon, J., et al. (2020). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites, 10(10), 406. Available from: [Link]
-
Singh, P., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 23-32. Available from: [Link]
-
Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103. Available from: [Link]
-
Odo, C. E., et al. (2024). GC-MS Analysis, Quantitative Phytochemical Profile and In Vitro Antioxidant Studies of the Stem Bark of Dennettia Tripetala. ResearchGate. Available from: [Link]
-
Tan, J. B. L., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Metabolites, 13(3), 433. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]
- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.unar.ac.id [repository.unar.ac.id]
NMR spectroscopy for structural analysis of Tripetroselaidin
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Tripetroselaidin
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the structural analysis of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, as a triacylglycerol (TAG) composed of a glycerol backbone esterified with three petroselinic acid moieties, presents a unique analytical challenge due to the repetitive nature of its fatty acid chains. This guide moves beyond standard procedural lists to explain the underlying rationale for the selection of specific 1D and 2D NMR experiments. We detail a multi-faceted approach, beginning with ¹H and ¹³C NMR for initial characterization and functional group identification, and progressing to sophisticated 2D techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals. The protocols provided are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently elucidate and confirm the complete covalent structure of this compound and related lipid molecules.
Introduction: The Analytical Challenge of Triacylglycerols
Triacylglycerols (TAGs) are a fundamental class of lipids, comprising over 95% of edible oils and fats.[1] Their structure, defined by the specific fatty acids esterified to a glycerol backbone, dictates their physicochemical and nutritional properties.[1] this compound, or tri(petroselinoyl)glycerol, is a TAG derived from petroselinic acid ((Z)-octadec-6-enoic acid), an isomer of the more common oleic acid. The precise determination of its structure—confirming the identity and position of the fatty acid chains—is crucial for quality control, understanding its biological activity, and potential therapeutic applications.
While chromatographic methods are common in lipid analysis, NMR spectroscopy offers a powerful, non-destructive alternative that provides detailed structural information in a single set of experiments.[2] It allows for the complete elucidation of the molecular framework without the need for derivatization or compound-specific standards.[2][3] However, the ¹H NMR spectra of TAGs are often complicated by severe signal overlap due to the long, repetitive aliphatic chains.[2] This guide presents a systematic workflow that leverages a suite of NMR experiments to overcome these challenges and achieve complete structural assignment.
Principle and Rationale: A Multi-dimensional NMR Strategy
Our approach is rooted in the synergistic use of multiple NMR experiments, each providing a unique piece of the structural puzzle. The logic is to build the structural assignment from the ground up, starting with broad characterization and moving to specific atomic connectivities.
-
¹H NMR Spectroscopy : This is the starting point for any analysis. Due to the high natural abundance and sensitivity of the ¹H nucleus, this experiment is rapid and provides a quantitative overview of the different types of protons (e.g., olefinic, glyceryl, allylic, aliphatic).[2][4] It allows for the initial confirmation of key functional groups and can be used to determine the relative composition of fatty acids in a mixture.[1]
-
¹³C NMR Spectroscopy : While less sensitive than ¹H NMR, ¹³C NMR offers superior spectral dispersion, meaning signals are much less likely to overlap.[5][6] This is particularly valuable for resolving the signals of the glycerol backbone carbons and the carbonyl carbons of the ester linkages, which are critical for confirming the TAG structure.[7]
-
2D COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] For this compound, COSY is indispensable for tracing the connectivity of protons along the entire length of the petroselinic acid chains, from the terminal methyl group to the protons adjacent to the ester linkage.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[9] HSQC is the definitive tool for assigning carbon resonances based on their known proton assignments, effectively bridging the information from the ¹H and ¹³C spectra.[10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is arguably the most critical for assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds.[8][9] This long-range connectivity information is essential for unequivocally linking the fatty acid chains to the glycerol backbone via the ester carbonyl groups. For instance, observing a correlation from the glyceryl protons to the carbonyl carbon of a petroselinoyl chain provides direct evidence of the ester linkage.[11]
The logical flow of this multi-pronged analysis is depicted in the diagram below.
Caption: Workflow for NMR-based structural elucidation of this compound.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.
-
Analyte Weighing : Accurately weigh 15-20 mg of purified this compound directly into a clean, dry vial.
-
Solvent Selection : Use a deuterated solvent appropriate for lipids. Deuterated chloroform (CDCl₃) is the standard choice due to its excellent dissolving power for nonpolar molecules.
-
Dissolution : Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer : Vortex the vial gently until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Quality Check : Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
The following protocols are based on a 500 MHz NMR spectrometer. Key parameters like acquisition time and relaxation delay should be adjusted based on the specific instrument and sample concentration.
Protocol 1: 1D ¹H NMR Acquisition
-
Purpose : To obtain a quantitative overview of proton environments.
-
Methodology :
-
Load the sample into the spectrometer and perform standard lock and shim procedures.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Set the number of scans to 16.
-
Set the relaxation delay (d1) to 5 seconds to ensure full relaxation for accurate integration.
-
Set the acquisition time (aq) to at least 3 seconds.
-
Acquire and process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 2: 1D ¹³C{¹H} NMR Acquisition
-
Purpose : To resolve individual carbon signals.
-
Methodology :
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
Set the number of scans to 1024 or more, depending on concentration, to achieve adequate signal-to-noise.
-
Use a relaxation delay (d1) of 2 seconds.
-
Acquire and process the data. Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 3: 2D ¹H-¹H COSY Acquisition
-
Purpose : To identify proton-proton spin systems.
-
Methodology :
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to match the ¹H spectrum (e.g., -2 to 12 ppm).
-
Set the number of scans to 4-8 per increment.
-
Acquire a 2048 x 256 data matrix and process using sine-bell window functions in both dimensions.
-
Protocol 4: 2D ¹H-¹³C HSQC Acquisition
-
Purpose : To correlate protons with their directly attached carbons.
-
Methodology :
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected aliphatic and olefinic range (e.g., 0 to 160 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Set the number of scans to 8-16 per increment.
-
Acquire a 2048 x 256 data matrix and process appropriately.
-
Protocol 5: 2D ¹H-¹³C HMBC Acquisition
-
Purpose : To identify long-range (2- and 3-bond) proton-carbon correlations.
-
Methodology :
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C dimensions as in the HSQC experiment, ensuring the carbonyl region (~170-180 ppm) is included in the ¹³C dimension.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz to observe typical two- and three-bond correlations.
-
Set the number of scans to 16-32 per increment to detect the weaker correlation signals.
-
Acquire a 2048 x 256 data matrix and process.
-
Data Analysis and Structural Interpretation
The following section outlines how to interpret the acquired spectra to confirm the structure of this compound, which consists of a glycerol backbone and three petroselinic acid chains.
Predicted Chemical Shifts
The expected chemical shifts provide a reference for spectral assignment.
| Structure Moiety | Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycerol Backbone | sn-1,3 (CH₂) | 4.10 - 4.35 | ~62.1 |
| sn-2 (CH) | 5.25 - 5.30 | ~68.9 | |
| Petroselinic Acid | C=O (Carbonyl) | - | ~173.2 (sn-1,3), ~172.8 (sn-2) |
| C2 (α-CH₂) | ~2.30 | ~34.0 | |
| C3 (β-CH₂) | ~1.62 | ~24.8 | |
| C4, C5, C8-C17 (-(CH₂)n-) | ~1.28 | ~29.0 - 29.7 | |
| C6, C7 (Olefinic CH) | ~5.35 | ~129.7, ~130.0 | |
| C5, C8 (Allylic CH₂) | ~2.01 | ~27.2 | |
| C18 (Terminal CH₃) | ~0.88 | ~14.1 |
(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from literature values for triacylglycerols and petroselinic acid).[7][12][13][14]
Step-by-Step Interpretation
Caption: Logical flow for interpreting the NMR data of this compound.
-
¹H NMR Analysis :
-
The downfield region will show a multiplet around 5.35 ppm, integrating to 6 protons (3x -CH=CH-).
-
A multiplet for the sn-2 glycerol proton will appear around 5.27 ppm (1H).
-
The two sn-1,3 glycerol CH₂ groups will appear as doublets of doublets around 4.1-4.3 ppm (4H).
-
The triplet for the three α-CH₂ groups (C2) will be at ~2.30 ppm (6H).
-
The allylic protons (C5 and C8) will appear as multiplets around 2.01 ppm (12H).
-
A large, broad signal for the bulk methylene groups will be centered at ~1.28 ppm.
-
A triplet for the three terminal methyl groups (C18) will be at ~0.88 ppm (9H).
-
-
¹³C NMR Analysis :
-
The carbonyl region will show two distinct signals for the ester groups: one for the two equivalent sn-1,3 positions (~173.2 ppm) and one for the sn-2 position (~172.8 ppm).
-
The olefinic carbons (C6, C7) will appear around 130 ppm.
-
The glycerol backbone carbons will be clearly resolved at ~68.9 ppm (sn-2) and ~62.1 ppm (sn-1,3).
-
The remaining aliphatic carbons will appear in the upfield region (14-35 ppm).
-
-
2D NMR Interpretation :
-
COSY : Trace the scalar coupling network. A clear correlation path should be visible from the terminal methyl protons (H18) all the way along the chain. Crucially, a cross-peak between the olefinic protons (H6 and H7) will be observed, and these will show correlations to their respective allylic neighbors (H5 and H8). On the glycerol backbone, a cross-peak between the sn-2 proton and the sn-1,3 protons will confirm their proximity.
-
HSQC : Assign each carbon signal by finding its cross-peak with an already-assigned proton. For example, the proton signal at ~2.30 ppm will correlate with the carbon signal at ~34.0 ppm, definitively assigning this as C2. This step validates the assignments made from the 1D spectra.
-
HMBC : This is the final confirmation. Look for the key two- and three-bond correlations that piece the molecule together:
-
Glycerol-to-Acyl Link : The glycerol protons at sn-1,3 (~4.2 ppm) must show a cross-peak to the carbonyl carbon C1 (~173.2 ppm). Similarly, the sn-2 proton (~5.27 ppm) must show a cross-peak to its corresponding C1 carbonyl (~172.8 ppm). These correlations are undeniable proof of the ester linkages.
-
Acyl Chain Confirmation : The α-protons (H2 at ~2.30 ppm) will show correlations to the carbonyl carbon (C1) and the β-carbon (C3), confirming the start of the fatty acid chain. The olefinic protons (H6, H7) will show correlations to the allylic carbons (C5, C8), confirming the double bond position.
-
-
Conclusion
The structural elucidation of complex lipids like this compound is greatly facilitated by a systematic and multi-dimensional NMR spectroscopy approach. By combining the broad overview from 1D ¹H and ¹³C experiments with the detailed connectivity information from 2D COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of the entire molecular structure can be achieved. The protocols and analytical workflow detailed in this guide provide a robust framework for researchers to confidently characterize triacylglycerols, ensuring scientific integrity and advancing research in lipidomics and drug development.
References
- H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols. (n.d.). PubMed.
- Merchak, N., Bejjani, J., Rizk, T., Silvestre, V., Remaud, G. S., & Akoka, S. (2015).
- Guillén, M. D., & Ruiz, A. (2001). ¹H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica. Journal of the American Oil Chemists' Society.
- Merchak, N., Bejjani, J., Rizk, T., Silvestre, V., Remaud, G. S., & Akoka, S. (2015). 13C isotopomics of triacylglycerols using NMR with polarization transfer techniques. RSC Publishing.
- Typical 1 H NMR spectra of oil A Typical structure of triacylglycerol;...
- A typical 1 H NMR spectrum of PO. Typical structure of triacylglycerol...
- PETROSELINIC ACID(593-39-5) 1H NMR spectrum. ChemicalBook. (n.d.).
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0002080).
- Gunstone, F. D. (1991). ¹³C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters. Semantic Scholar.
- 13 C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides.
- Petroselinic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- Spyros, A., & Dais, P. (2009).
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- A Protocol for Fish Lipid Analysis Using Nuclear Magnetic Resonance Spectroscopy. (2018). JoVE.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Key 2D NMR correlations used for the structure elucidation of compounds...
- A Step-By-Step Guide to 1D and 2D NMR Interpret
Sources
- 1. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C isotopomics of triacylglycerols using NMR with polarization transfer techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 13C isotopomics of triacylglycerols using NMR with polarization transfer techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. PETROSELINIC ACID(593-39-5) 1H NMR spectrum [chemicalbook.com]
- 13. 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]
- 14. bmse000852 Petroselinic Acid at BMRB [bmrb.io]
Application Notes and Protocols: Incorporation of Tripetroselaidin into Lipid Nanoparticles
Introduction: The Role of Triglycerides in Advanced Lipid Nanoparticle Formulations
Lipid nanoparticles (LNPs) have become premier vehicles for advanced drug delivery, most notably for nucleic acid therapeutics like mRNA and siRNA.[1] A standard LNP formulation consists of four primary lipid components: an ionizable lipid for payload encapsulation and endosomal escape, a helper phospholipid for structural integrity, cholesterol to enhance stability, and a PEGylated lipid to prolong circulation.[1]
Recent advancements have led to the development of Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles that incorporate both solid and liquid lipids (triglycerides) into the particle core.[2][3] This blend creates a less-ordered, imperfect crystalline matrix, which offers significant advantages over first-generation Solid Lipid Nanoparticles (SLNs), including higher drug loading capacity and reduced expulsion of the active compound during storage.[3]
This guide focuses on the incorporation of Tripetroselaidin , also known as Tripetroselin or glyceryl tripetroselinate, into lipid nanoparticles to form NLCs.[4] this compound is the triglyceride of petroselinic acid, a C18:1 monounsaturated fatty acid.[5][6] The inclusion of a liquid lipid like this compound is particularly advantageous for improving the encapsulation and delivery of highly lipophilic drugs, which are often challenging to formulate. By creating a lipidic core, these NLCs can effectively solubilize and protect such payloads.
This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to formulate, produce, and characterize this compound-containing NLCs using two robust and scalable methods: Microfluidic Mixing and Ethanol Injection .
Rationale and Key Considerations
Why Incorporate this compound?
-
Enhanced Lipophilic Drug Loading: The primary advantage of creating an NLC with a liquid lipid core like this compound is to significantly increase the loading capacity for hydrophobic or lipophilic active pharmaceutical ingredients (APIs).[7][8] The disordered lipid matrix created by blending a solid lipid with this compound provides more space to accommodate drug molecules compared to the highly ordered crystal lattice of an SLN.
-
Improved Stability: The imperfect crystal structure of NLCs minimizes the potential for polymorphic transitions during storage, which can lead to drug expulsion and particle aggregation—common issues with SLNs.[2]
-
Controlled Release: The composite matrix of solid and liquid lipids allows for modulation of the drug release profile. The drug release can be sustained over a prolonged period as it navigates through the complex lipid core.[9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of all components is crucial for successful formulation.
| Property | Value | Source |
| IUPAC Name | 2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | [4] |
| Molecular Weight | 885.4 g/mol | [4] |
| State | Liquid (Oil at room temperature) | Assumed based on fatty acid composition |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Ethanol, Chloroform) | General triglyceride property |
Foundational Lipid Components
This protocol utilizes a four-component lipid system as the base for the NLC formulation, with this compound acting as the liquid lipid core.
| Component | Example Lipid | Molar Ratio (%) | Function |
| Solid Lipid | Cetyl Palmitate | 70 (of lipid core) | Forms the solid matrix of the nanoparticle.[10] |
| Liquid Lipid | This compound | 30 (of lipid core) | Creates imperfections in the crystal lattice to increase drug loading and stability.[9] |
| Surfactant | Poloxamer 188 / Tween 80 | 1.5 - 2.5% (w/v) | Stabilizes the nanoparticle dispersion and prevents aggregation.[11][12] |
| (Optional) Helper Lipid | DSPC | 10 (of total lipids) | Provides structural integrity to the lipid shell. |
| (Optional) Structural Lipid | Cholesterol | 38.5 (of total lipids) | Enhances stability and modulates membrane fluidity. |
| (Optional) PEGylated Lipid | DMG-PEG 2000 | 1.5 (of total lipids) | Forms a hydrophilic corona to increase circulation time ("stealth" effect). |
Expert Insight: The ratio of solid lipid (Cetyl Palmitate) to liquid lipid (this compound) is a critical parameter. A 70:30 ratio is a common starting point for NLCs, but this should be optimized depending on the specific API to maximize encapsulation and stability.[9]
Overall Experimental Workflow
The process of creating and validating this compound-NLCs involves three main stages: Preparation, Formulation, and Characterization.
Figure 1: Overall workflow for this compound-NLC formulation and characterization.
Protocol 1: NLC Formulation via Microfluidic Mixing
Microfluidics offers precise, reproducible, and scalable production of nanoparticles with uniform size distributions by controlling the mixing of lipid and aqueous phases at the nanoscale.[13]
Materials & Equipment
-
Lipids: Cetyl Palmitate, this compound, Surfactant (e.g., Poloxamer 188).
-
Solvent: Dehydrated Ethanol (200 proof).
-
Aqueous Phase: Deionized water or appropriate buffer (e.g., Citrate or Acetate buffer for pH-sensitive applications).
-
API: Lipophilic drug of interest.
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), gas-tight glass syringes, heating module.
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Aqueous Phase: Prepare the aqueous solution by dissolving the surfactant (e.g., Poloxamer 188 to 2.5% w/v) in deionized water. Gently heat if necessary to fully dissolve. Allow to cool to room temperature.
-
Lipid/Organic Phase:
-
In a glass vial, weigh the solid lipid (Cetyl Palmitate) and liquid lipid (this compound) at the desired ratio (e.g., 70:30 w/w).
-
Heat the lipid mixture to ~10°C above the melting point of the solid lipid (Cetyl Palmitate melts at ~50°C, so heat to 60-65°C) until a clear, homogenous molten phase is formed.[10]
-
If encapsulating a lipophilic drug, dissolve the API in this molten lipid phase.
-
Add the required volume of ethanol to the molten lipid phase to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). Maintain the temperature to ensure all components remain dissolved.
-
Step 2: Microfluidic System Setup
-
Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.
-
Load the warm Lipid/Organic Phase into one syringe and the Aqueous Phase into another. Place the lipid syringe in a heated holder if available to prevent precipitation.
-
Install the syringes onto the pumps of the microfluidic device.
Step 3: Nanoparticle Formulation
-
Set the formulation parameters on the device. Key parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phases.
-
Rationale: A higher TFR generally leads to smaller particle sizes due to more rapid and efficient mixing. The FRR determines the final ethanol concentration at the point of mixing; a higher aqueous-to-organic ratio (e.g., 3:1 or 4:1) ensures rapid nanoprecipitation of the lipids.[13]
-
-
Start the pumps. The two streams will converge in the microfluidic cartridge, leading to rapid mixing and self-assembly of the NLCs.
-
Collect the resulting nanoparticle suspension from the outlet port. The solution will appear as a milky-white, opalescent dispersion.
Figure 2: Schematic of NLC formation using a microfluidic system.
Step 4: Purification and Concentration
-
The collected NLC suspension contains a significant amount of ethanol, which must be removed.
-
Use a purification method like dialysis or tangential flow filtration (TFF) to exchange the hydro-alcoholic buffer with a final desired buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Sterilize the final NLC suspension by passing it through a 0.22 µm syringe filter.
-
Store the purified NLCs at 4°C.
Protocol 2: NLC Formulation via Ethanol Injection
Ethanol injection is a straightforward and widely used benchtop method for LNP formation. It involves the rapid injection of a lipid-ethanol solution into a stirred aqueous phase, causing nanoprecipitation.[14]
Materials & Equipment
-
Lipids & Solvents: Same as for microfluidics.
-
Equipment: Stir plate with magnetic stir bar, glass beaker, standard syringe with a fine-gauge needle (e.g., 27G).
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Aqueous Phase: Prepare the aqueous phase with surfactant in a glass beaker, as described in section 4.2, Step 1. Place the beaker on a stir plate and begin stirring at a consistent, vigorous rate (e.g., 600-800 RPM).
-
Lipid/Organic Phase: Prepare the heated, molten lipid solution containing Cetyl Palmitate, this compound, and the API, then dissolve it in ethanol as described in section 4.2, Step 1.
Step 2: Nanoparticle Formulation
-
Draw the warm Lipid/Organic Phase into a syringe fitted with a fine-gauge needle.
-
In one swift, continuous motion, inject the lipid solution into the center of the vortex of the stirring aqueous phase.[14]
-
Rationale: The rapid injection and vigorous stirring are critical for ensuring fast diffusion of the ethanol into the aqueous phase, which supersaturates the lipids and forces them to precipitate into nanoparticles.[15] Inconsistent injection speed or slow stirring can result in larger, more polydisperse particles.
-
Step 3: Purification and Concentration
-
Allow the mixture to stir for an additional 10-15 minutes to ensure stabilization of the nanoparticles.
-
Purify, concentrate, and sterile-filter the NLCs as described in section 4.2, Step 4.
-
Store the purified NLCs at 4°C.
Comparison of Formulation Methods
| Parameter | Microfluidic Mixing | Ethanol Injection |
| Control over Size | High; tunable via TFR & FRR | Moderate; depends on injection speed & stir rate |
| Polydispersity (PDI) | Low (typically < 0.15) | Moderate to High (typically 0.2 - 0.4) |
| Reproducibility | High (operator-independent) | Low to Moderate (operator-dependent) |
| Scalability | High (parallelization) | Limited |
| Equipment Cost | High | Low |
Characterization Protocols
Thorough characterization is essential to confirm the critical quality attributes (CQAs) of the formulated NLCs.
Figure 3: Workflow for the characterization of this compound-NLCs.
Particle Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS).[16]
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This data is used to calculate the hydrodynamic diameter (size) and the PDI, which is a measure of the width of the size distribution.[17]
-
Protocol:
-
Dilute the NLC sample in the final buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects (typically a count rate of 100-500 kcps).
-
Place the diluted sample in a clean cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
-
Expected Results: For drug delivery, a Z-average diameter of 80-200 nm with a PDI < 0.2 is generally desirable.
Zeta Potential (ZP)
-
Technique: Electrophoretic Light Scattering (ELS).[18]
-
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is used to calculate the zeta potential, which is an indicator of the particle's surface charge and a key predictor of colloidal stability.[][20]
-
Protocol:
-
Dilute the NLC sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) or deionized water. High salt concentrations can screen the surface charge.
-
Inject the sample into a specialized ZP measurement cell (e.g., a capillary cell).
-
Perform the measurement.
-
-
Expected Results: A ZP value greater than |±20| mV generally indicates good electrostatic repulsion between particles, suggesting better physical stability against aggregation.[12]
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: Fluorescence Spectroscopy (for fluorescent APIs) or HPLC (for UV-active APIs).
-
Principle: This protocol determines the amount of API successfully encapsulated within the NLCs versus the total amount used. This is one of the most critical parameters for assessing the formulation's success.[21]
-
Protocol (Indirect Method):
-
Separate the NLCs from the aqueous phase containing unencapsulated ("free") drug. This can be done using ultra-centrifugation filter units (e.g., Amicon® Ultra).
-
Place a known volume of the NLC suspension into the filter unit and centrifuge according to the manufacturer's protocol.
-
Collect the filtrate, which contains the free drug.
-
Quantify the concentration of the drug in the filtrate (C_free) using a pre-established calibration curve (fluorescence or HPLC).
-
Disrupt a separate aliquot of the original, un-centrifuged NLC suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug and measure the total drug concentration (C_total).[22]
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(C_total - C_free) / C_total] * 100
-
Drug Loading (%DL): %DL = [Mass of encapsulated drug / Total mass of lipids] * 100
-
Summary of Expected Characterization Data
| Parameter | Technique | Desirable Range | Rationale |
| Size (Z-average) | DLS | 80 - 200 nm | Influences biodistribution, cellular uptake, and clearance.[23][24] |
| Polydispersity (PDI) | DLS | < 0.2 | Indicates a narrow, homogenous particle size distribution.[16] |
| Zeta Potential | ELS | > |±20| mV | Predicts long-term stability against aggregation.[][25] |
| Encapsulation Efficiency | Fluorescence/HPLC | > 80% | High EE ensures efficient drug delivery and minimizes waste.[3] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>300 nm) | - Insufficient mixing energy (stir/flow rate too low)- Lipid concentration too high- Lipid precipitation before mixing | - Increase stir rate or TFR- Dilute the lipid stock solution- Ensure lipid-ethanol solution is kept warm |
| High PDI (>0.3) | - Inconsistent mixing (manual injection)- Particle aggregation | - Use microfluidics for better control- Increase surfactant concentration- Check zeta potential; adjust pH if needed |
| Low Encapsulation Efficiency | - Poor API solubility in the lipid core- API partitioning into the aqueous phase- Drug expulsion after formulation | - Optimize the solid:liquid lipid ratio- Modify the pH of the aqueous phase- Analyze NLCs immediately after production |
| Particle Aggregation Over Time | - Insufficient surface charge (low ZP)- Ostwald ripening or polymorphic transitions | - Increase surfactant concentration- Optimize lipid composition for amorphous structure- Store at 4°C; avoid freezing |
Conclusion
The incorporation of this compound to form Nanostructured Lipid Carriers represents a strategic advancement in lipid nanoparticle technology, particularly for the delivery of lipophilic APIs. By creating a disordered, oil-enriched solid lipid core, researchers can overcome common challenges related to poor drug loading and formulation instability. The microfluidic and ethanol injection protocols detailed in this guide provide robust frameworks for producing and optimizing these advanced delivery vehicles. Meticulous characterization of particle size, zeta potential, and encapsulation efficiency is paramount to ensuring the development of a safe, stable, and effective nanomedicine.
References
-
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2021). MDPI. [Link]
-
Characterizing Nanoparticle Size by Dynamic Light Scattering. (2012). ScholarWorks@UARK. [Link]
-
Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions. [Link]
-
dynamic light scattering (DLS). Wyatt Technology. [Link]
-
Understanding the DLS Backscattering Technology. Bettersize Instruments. [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (2017). National Institutes of Health. [Link]
-
The Critical Role of Zeta Potential Measurements in Advancing Medicine. (2024). Izon Science. [Link]
-
Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. (2016). National Institutes of Health. [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2023). MDPI. [Link]
-
Characterization of formulated nanostructured lipid carriers. (2023). ResearchGate. [Link]
-
Preparation and characterization of silybin-loaded nanostructured lipid carriers. (2007). Taylor & Francis Online. [Link]
-
Tripetroselinin. National Institutes of Health. [Link]
-
Formulation and Evaluation of Nanostructured Lipid Carrier (NLC) For Glimepiride. (2018). SciSpace. [Link]
-
Lipid Nanoparticle Encapsulation Efficiency. Unchained Labs. [Link]
-
A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection. SCIEX. [Link]
-
Why you need to measure mRNA-LNP surface charge (and how to do it). (2024). Malvern Panalytical. [Link]
-
How To Accurately Measure The Zeta Potential of Individual Particles. Izon Science. [Link]
-
Nanostructured Lipid Carriers (NLCs): A Comprehensive Review of Design, Applications, and Future Directions. (2024). Qeios. [Link]
-
Comprehensive assessment of LNP size, particle concentration, and zeta potential. (2024). Waters | Wyatt Technology. [Link]
-
Formulation and Evaluation of Nanostructured Lipid Carrier (NLC) For Glimepiride. SciSpace. [Link]
-
An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. (2023). Waters Corporation. [Link]
-
SLNs/NLCs Preparation Method. (2021). Encyclopedia.pub. [Link]
-
Determination of mRNA Encapsulation Efficiency with the Agilent 1290 Infinity II Bio LC System. LabRulez LCMS. [Link]
-
High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler. (2023). National Institutes of Health. [Link]
-
Formulation, Preparation and Evaluation of Nanostructured Lipid Carrie. (2020). DDDT. [Link]
-
Microfluidic Manufacture of Lipid-Based Nanomedicines. (2022). National Institutes of Health. [Link]
-
Lipid nanoparticles loading triptolide for transdermal delivery: mechanisms of penetration enhancement and transport properties. (2018). National Institutes of Health. [Link]
-
Spray drying (A) and microfluidics (B) methods to obtain SLN and NLC. (2022). ResearchGate. [Link]
-
Overview of LNP Synthesis, Formulation and Manufacturing Methods. (2024). PreciGenome. [Link]
-
Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design. (2020). National Institutes of Health. [Link]
-
Ethanol Injection Method for Liposome Preparation. (2015). PubMed. [Link]
-
Lipid nanoparticle portfolio for enabling non-viral delivery. (2024). YouTube. [Link]
-
Use of Microfluidics to Prepare Lipid-Based Nanocarriers. (2023). National Institutes of Health. [Link]
-
Petroselinic acid. Cyberlipid. [Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2024). MDPI. [Link]
-
Formulation Considerations and Application of Nanostructured Lipid Carriers (NLC) for Ocular Delivery. (2021). Journal of Young Pharmacists. [Link]
-
Evaluation of the impact of dietary petroselinic acid on the growth performance, fatty acid composition, and efficacy of long chain-polyunsaturated fatty acid biosynthesis of farmed Nile tilapia. (2013). PubMed. [Link]
-
Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats. (1995). PubMed. [Link]
-
(PDF) Lipid nanoparticles loading triptolide for transdermal delivery: Mechanisms of penetration enhancement and transport properties. (2018). ResearchGate. [Link]
-
Petroselinic acid. MP Biomedicals. [Link]
-
Evaluation of the Impact of Dietary Petroselinic Acid on the Growth Performance, Fatty Acid Composition, and Efficacy of Long Chain-Polyunsaturated Fatty Acid Biosynthesis of Farmed Nile Tilapia. (2013). ResearchGate. [Link]
-
How lipid nanoparticles safely deliver mRNA to human cells. (2022). YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripetroselinin | C57H104O6 | CID 5463129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]
- 6. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Lipid nanoparticles loading triptolide for transdermal delivery: mechanisms of penetration enhancement and transport properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 10. Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SLNs/NLCs Preparation Method | Encyclopedia MDPI [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. wyatt.com [wyatt.com]
- 18. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 20. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. sciex.com [sciex.com]
- 23. solids-solutions.com [solids-solutions.com]
- 24. bettersizeinstruments.com [bettersizeinstruments.com]
- 25. news-medical.net [news-medical.net]
Application of Tripetroselaidin in Nutritional Science: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tripetroselaidin in nutritional science studies. With full editorial control, this guide is structured to provide in-depth technical insights and field-proven protocols, moving beyond a rigid template to deliver a narrative grounded in scientific expertise and practical experience.
Part 1: Unveiling this compound - A Unique Triglyceride for Nutritional Research
This compound, with the chemical formula C₅₇H₁₀₄O₆ and a molecular weight of 885.43 g/mol , is a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid.[1] Petroselinic acid ((6Z)-octadec-6-enoic acid) is a monounsaturated omega-12 fatty acid, a positional isomer of the more common oleic acid ((9Z)-octadec-9-enoic acid).[2] This structural difference, specifically the position of the double bond at the 6th carbon from the carboxyl end, imparts unique physicochemical and metabolic properties to this compound, making it a valuable tool in nutritional science.
This compound is abundant in the seed oils of plants from the Apiaceae family, such as coriander (Coriandrum sativum) and parsley (Petroselinum crispum), where petroselinic acid can constitute a significant portion of the total fatty acids.[3] This makes these oils a primary source for obtaining this compound for research purposes.
The scientific intrigue of this compound lies in the distinct metabolic fate of its constituent fatty acid. Studies have indicated that triglycerides containing petroselinoyl moieties are hydrolyzed by pancreatic lipase at a slower rate compared to other common dietary triglycerides.[4] Despite this, petroselinic acid is absorbed and incorporated into tissue lipids, where it can influence the fatty acid profile of membranes and lipid pools.[4][5] Notably, the incorporation of petroselinic acid has been shown to reduce the concentration of arachidonic acid in tissue lipids, suggesting a potential to modulate inflammatory pathways.[4]
Part 2: Core Applications in Nutritional Science
The unique properties of this compound lend themselves to several key applications in nutritional research:
-
Investigating the Impact of Fatty Acid Isomerism on Lipid Metabolism: By using this compound, researchers can specifically study the metabolic and physiological effects of a delta-6 monounsaturated fatty acid, allowing for direct comparisons with the more common delta-9 oleic acid. This is crucial for understanding how the position of a double bond in a fatty acid chain can influence everything from digestion and absorption to incorporation into tissues and impact on metabolic pathways.
-
Modulation of Eicosanoid Precursor Levels: The observed reduction in arachidonic acid levels in tissues following the consumption of petroselinic acid-rich triglycerides makes this compound a valuable tool for studying the modulation of inflammatory processes.[4] This has implications for research into chronic inflammatory diseases, cardiovascular health, and other conditions where eicosanoid balance is critical.
-
Development of Novel Functional Foods and Nutraceuticals: The potential health benefits of petroselinic acid, including its anti-inflammatory, antidiabetic, antibacterial, and antifungal properties, drive interest in this compound as a component of functional foods and nutraceuticals.[3] Robust preclinical studies using purified this compound or well-characterized petroselinic acid-rich oils are essential to substantiate these claims.
Part 3: Experimental Protocols - A Rodent Study Model
This section provides a detailed, step-by-step protocol for a foundational study to investigate the effects of dietary this compound on the plasma and liver lipid profiles of mice.
Protocol 1: Preparation of this compound Emulsion for Oral Gavage
Rationale: Oral gavage ensures the precise administration of a defined dose of the lipid. Preparing an emulsion is critical to improve the palatability and gastrointestinal tolerance of the oil, as well as to facilitate its absorption.
Materials:
-
This compound (or high-purity coriander seed oil as a source)
-
Gum arabic (or another suitable emulsifier)
-
Sterile, deionized water
-
High-speed homogenizer or sonicator
-
Sterile glass vials
Procedure:
-
Preparation of Emulsifier Solution: Prepare a 5% (w/v) solution of gum arabic in sterile deionized water. Heat gently while stirring to ensure complete dissolution. Allow the solution to cool to room temperature.
-
Emulsification: In a sterile beaker, combine this compound with the gum arabic solution at a ratio of 1:4 (oil to emulsifier solution).
-
Homogenization: Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 10 minutes, or a sonicator with appropriate power settings, until a stable, milky-white emulsion is formed. The stability of the emulsion should be visually confirmed by the absence of phase separation after standing for at least 30 minutes.
-
Storage: Store the emulsion in sterile, airtight glass vials at 4°C for up to one week. Before each use, gently vortex the emulsion to ensure homogeneity.
Protocol 2: Rodent Study - Dietary Intervention
Rationale: This protocol outlines a controlled study to assess the impact of this compound on key metabolic parameters. A control group receiving a common dietary oil like soybean oil allows for the specific effects of petroselinic acid to be elucidated.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
This compound emulsion (from Protocol 1)
-
Control oil emulsion (e.g., soybean oil, prepared similarly to Protocol 1)
-
Gavage needles (20-gauge, 1.5 inches with a rounded tip)
-
Animal scale
Procedure:
-
Acclimation: Acclimate the mice to the housing facility for one week, with ad libitum access to standard chow and water.
-
Randomization: Randomly assign mice to two groups (n=10 per group):
-
Control Group: To receive the control oil emulsion.
-
This compound Group: To receive the this compound emulsion.
-
-
Dosing:
-
Administer the respective emulsions daily via oral gavage for 4 weeks.
-
The recommended dosing volume is 10 mL/kg of body weight.[6] For a 25g mouse, this would be 0.25 mL.
-
Weigh the animals twice weekly to adjust the gavage volume accordingly.
-
-
Monitoring: Monitor the animals daily for any signs of distress. Record food and water intake weekly.
-
Sample Collection: At the end of the 4-week intervention period, fast the mice overnight (12 hours).
-
Collect blood via cardiac puncture under anesthesia. Place the blood in EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Perfuse the liver with ice-cold saline and then excise it. Weigh the liver and snap-freeze a portion in liquid nitrogen. Store at -80°C for subsequent analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the rodent study.
Protocol 3: Analysis of Plasma and Liver Fatty Acid Profiles by GC-MS
Rationale: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of fatty acids in biological samples.[7][8] This protocol details the extraction of lipids and the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Chloroform, Methanol, 0.9% NaCl solution (for Folch extraction)
-
Boron trifluoride-methanol (BF₃-methanol) or methanolic HCl
-
Hexane
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., BPX70)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or ~50 mg of homogenized liver tissue, add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 14% BF₃-methanol (or 5% methanolic HCl).
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of deionized water and 2 mL of hexane. Vortex vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to concentrate the FAMEs and reconstitute in a small, known volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of C18:1 isomers (petroselinic and oleic acid). For example: initial temperature of 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Identify and quantify the fatty acids based on their retention times and mass spectra compared to known standards. The concentration of each fatty acid is calculated relative to the internal standard.
-
Part 4: Data Analysis and Interpretation
Quantitative Data Summary
The following table illustrates the expected quantitative data from the proposed rodent study.
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Body Weight Gain (g) | Expected Value | Expected Value | p |
| Liver Weight (g) | Expected Value | Expected Value | p |
| Plasma Triglycerides (mg/dL) | Expected Value | Expected Value | p |
| Plasma Total Cholesterol (mg/dL) | Expected Value | Expected Value | p |
| Liver Petroselinic Acid (%) | Undetectable | Expected Value | p |
| Liver Oleic Acid (%) | Expected Value | Expected Value | p |
| Liver Linoleic Acid (%) | Expected Value | Expected Value | p |
| Liver Arachidonic Acid (%) | Expected Value | Expected Value | p |
Statistical analysis should be performed using an appropriate test, such as a Student's t-test, with p < 0.05 considered statistically significant.
Interpretation of Results
-
Incorporation of Petroselinic Acid: The primary outcome to confirm is the successful incorporation of petroselinic acid into the liver lipids of the this compound group. This validates the absorption and metabolic utilization of the administered fatty acid.
-
Changes in Other Fatty Acids: A key finding to look for is a significant decrease in the percentage of arachidonic acid in the liver of the this compound group, which would be consistent with previous findings.[4] An increase in linoleic acid may also be observed, as petroselinic acid can compete with oleic acid for desaturation and elongation pathways, potentially leading to a build-up of its precursor, linoleic acid.
-
Plasma Lipids: Changes in plasma triglycerides and cholesterol will provide insights into the systemic effects of this compound on lipid metabolism.
-
Physiological Parameters: Body and liver weight changes should be monitored, as some studies have reported increased liver weight with high petroselinic acid diets.[4]
Sources
- 1. Oleic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Improving the yield of Tripetroselaidin chemical synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the chemical synthesis of Tripetroselaidin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer guide provides in-depth, experience-based insights into the critical parameters of the synthesis, from reactant preparation to final product characterization.
Section 1: Reactant Quality and Stoichiometry
This section addresses foundational issues related to the starting materials. The quality and ratio of your reactants are the first critical control points for maximizing yield.
Q1: My final yield is consistently low, even when the reaction appears to run to completion. Could my starting materials be the issue?
A: Absolutely. The purity of both glycerol and petroselinic acid is paramount.
-
Glycerol: Must be anhydrous. Water is a product of the esterification reaction; starting with it present will inhibit the reaction from reaching completion by unfavorably shifting the equilibrium.[1] We recommend using commercially available anhydrous glycerol (≥99.5%) or drying it yourself using molecular sieves (3Å or 4Å) overnight before use.
-
Petroselinic Acid: The primary concern here is the presence of other fatty acids from its natural source (e.g., oleic acid, linoleic acid from coriander or parsley seed oil).[2][3] These will compete in the esterification reaction, leading to a mixed triglyceride product and making purification of pure this compound exceptionally difficult. Verify the purity of your petroselinic acid (ideally >98%) via Gas Chromatography of its methyl ester (FAME-GC) before starting.[3]
Q2: What is the optimal molar ratio of petroselinic acid to glycerol? I've seen different recommendations.
A: To maximize the formation of the triglyceride, you must use an excess of the fatty acid. The esterification of glycerol is a stepwise process, forming mono-, di-, and finally triglycerides.[4] Le Châtelier's principle dictates that an excess of a reactant will drive the equilibrium towards the products.
A molar ratio of 3.3:1 to 4:1 (Petroselinic Acid:Glycerol) is a common starting point. A slight excess (e.g., 3.3:1) helps ensure all three hydroxyl groups on the glycerol are esterified. A larger excess can further improve conversion but leads to more unreacted fatty acid to remove during purification. For optimization, we recommend running small-scale trials at different ratios.[5][6] A study on glycerol acetylation, a similar reaction, found that the molar ratio of the acid to glycerol was a more influential factor than temperature for maximizing the tri-ester product.[5]
Section 2: Catalyst Selection and Reaction Conditions
The choice of catalyst and the conditions under which it's used will fundamentally define the reaction's efficiency, side-product profile, and the difficulty of the subsequent work-up.
Q3: I'm using sulfuric acid as a catalyst and my product is very dark. How can I prevent this and what are my alternatives?
A: Product darkening when using strong homogeneous mineral acids like H₂SO₄ is a common issue.[7] It's typically caused by side reactions like dehydration and polymerization of glycerol and the fatty acid at the high temperatures often required for esterification.[7][8]
To mitigate this, you can try lowering the reaction temperature and using a lower catalyst concentration (e.g., 0.5-1% w/w), though this may require longer reaction times.[7]
However, the superior solution is often to switch to a different class of catalyst.
Table 1: Comparison of Catalyst Types for Glycerol Esterification
| Catalyst Type | Examples | Advantages | Disadvantages | Recommended For |
| Homogeneous Acid | H₂SO₄, p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid | High activity, low cost.[7] | Difficult to remove from product, causes corrosion, can lead to dark-colored byproducts at high temperatures.[7] | Initial exploratory work where purification is not a primary concern. |
| Heterogeneous Acid | Amberlyst-15, Nafion, Zeolites (H-ZSM-5), Sulfonated Zirconia | Easily removed by filtration, reusable, often milder leading to fewer side products.[8][9] | Can have lower activity than homogeneous catalysts, potential for mass transfer limitations.[8] | Scalable, cleaner reactions where catalyst recovery and product purity are important.[10] |
| Enzymatic (Lipase) | Candida antarctica lipase B (CAL-B), Rhizomucor miehei lipase | High selectivity (regio- and stereospecificity), mild reaction conditions (room temp to ~60°C), minimal side products.[11] | Higher cost, slower reaction rates, requires non-aqueous solvent systems. | High-purity, stereospecific synthesis, especially for pharmaceutical applications.[11] |
Q4: What are the optimal temperature and pressure settings for the synthesis?
A: This is highly dependent on your chosen catalyst and setup.
-
For Acid Catalysis (Homogeneous or Heterogeneous): A temperature range of 120-180°C is typical.[9][12] The key is to balance reaction rate with thermal degradation. We recommend starting at the lower end (e.g., 140°C) and monitoring the reaction. The reaction is often run under vacuum (e.g., 10-20 mbar) or with a nitrogen sparge. This is not primarily to lower the boiling point, but to actively remove the water byproduct and drive the reaction forward.[1]
-
For Enzymatic Catalysis: Conditions are much milder, typically 40-60°C in an organic solvent like hexane or toluene to keep the enzyme active and reactants soluble. Pressure is usually atmospheric.
Section 3: Driving the Reaction to Completion
The esterification of glycerol is a reversible equilibrium reaction. Actively removing the water byproduct is the single most effective strategy for achieving high conversion to the triglyceride.
Q5: My reaction stalls at ~80-90% conversion, with significant amounts of di- and monoglycerides remaining. How can I push it to completion?
A: This is a classic equilibrium problem. The accumulation of water in the reaction mixture allows the reverse reaction (hydrolysis) to occur, preventing full conversion.[1] You must actively remove water as it forms.
Recommended Methods for Water Removal:
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, xylene), a Dean-Stark trap is the ideal method. The azeotrope boils off, condenses, and water is separated in the trap while the solvent returns to the reaction flask.
-
Vacuum Application: Applying a moderate vacuum is highly effective, especially for solvent-free systems. The water is removed from the headspace as vapor, continuously shifting the equilibrium.
-
Inert Gas Sparging: Bubbling a dry, inert gas like nitrogen or argon through the reaction mixture will carry water vapor out of the system.
Below is a diagram illustrating how water removal impacts the reaction equilibrium.
Caption: Reaction equilibrium in this compound synthesis.
Section 4: Troubleshooting Side Reactions
Even with an optimized protocol, unwanted side reactions can occur, reducing yield and complicating purification.
Q6: Besides product darkening, what other side products should I be aware of?
A: The main side products arise from incomplete reaction or rearrangement.
-
Partial Glycerides: Mono- and di-petroselaidin are the most common impurities and are simply intermediates that have not fully reacted. The solution is to improve the reaction conditions to favor completion (see Section 3).
-
Acyl Migration: In di- and monoglycerides, the petroselinoyl group can migrate between the outer (sn-1/3) and central (sn-2) positions of the glycerol backbone, especially under acidic or basic conditions. This can lead to a mixture of isomers that are difficult to separate. Using milder catalysts and minimizing reaction time can reduce this.
-
Isomerization of the Double Bond: Although less common under typical esterification conditions, strong acids and high heat can potentially cause isomerization of the cis double bond in petroselinic acid to the trans form (petroselaidic acid).[3]
The diagram below illustrates the desired pathway versus potential side reactions.
Caption: Desired synthesis pathway vs. common side reactions.
Section 5: Product Purification and Work-up
A high crude yield is meaningless without an effective purification strategy to isolate the target molecule.
Q7: What is the best procedure for purifying the final this compound product?
A: A multi-step approach is required.
-
Catalyst Removal:
-
Heterogeneous: Simple filtration.
-
Homogeneous Acid: Neutralize with a weak base (e.g., 5% NaHCO₃ solution), then wash the organic layer multiple times with brine and water. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Removal of Excess Fatty Acid: This is often the most challenging step. Vacuum distillation can remove some unreacted fatty acid if the boiling point difference is sufficient, but this risks thermal degradation of the product. A more reliable method is column chromatography.
-
Chromatographic Separation: Flash column chromatography on silica gel is the standard method.[13] A non-polar/polar solvent system is used to separate the non-polar this compound from the more polar di- and monoglycerides and any remaining fatty acid.
Experimental Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the starting eluent (e.g., hexane).
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 98:2 v/v) as the mobile phase. Ensure there are no air bubbles.
-
Loading: Carefully load the dissolved crude product onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The non-polar this compound will elute first.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the more polar diglycerides, monoglycerides, and finally the unreacted petroselinic acid.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) stained with a suitable agent (e.g., potassium permanganate).
-
Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Section 6: Product Characterization and Yield Calculation
Confirming the identity and purity of your final product is a critical final step.
Q8: How can I confirm that I have successfully synthesized this compound and that it is pure?
A: A combination of analytical techniques is essential for unambiguous characterization.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Will show characteristic signals for the glycerol backbone protons (a multiplet around 5.2-5.3 ppm for the sn-2 proton and signals around 4.1-4.3 ppm for the sn-1,3 protons) and the fatty acid chains (olefinic protons, methylene groups, terminal methyl group). The integration ratio between the glycerol backbone protons and the fatty acid protons can confirm full esterification.
-
¹³C NMR: Will show signals for the carbonyl carbons of the ester groups (~173 ppm) and the glycerol backbone carbons (~62 ppm and ~69 ppm).
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the this compound molecule.
-
High-Performance Liquid Chromatography (HPLC): An HPLC system with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is excellent for assessing purity. A pure sample should show a single major peak.[16]
Q9: How do I accurately calculate my final yield?
A: The final yield should only be calculated after purification and characterization confirm the product's identity and purity.
-
Theoretical Yield: Calculate the maximum possible mass of this compound that can be formed based on the starting mass of the limiting reactant (which should be glycerol).
-
Moles of Glycerol = Mass of Glycerol / Molar Mass of Glycerol
-
Theoretical Mass of this compound = Moles of Glycerol × Molar Mass of this compound
-
-
Actual Yield: This is the mass of the pure, dry this compound obtained after all purification steps.
-
Percent Yield:
-
% Yield = (Actual Yield / Theoretical Yield) × 100
-
An accurately calculated yield based on a confirmed pure product is the true measure of your synthesis's success.
References
-
Manaf, M. A., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. MDPI. Available at: [Link]
-
Fiveable. (n.d.). Triglycerides. Organic Chemistry II Class Notes. Available at: [Link]
-
Wikipedia. (2023). Petroselinic acid. In Wikipedia. Available at: [Link]
-
Lozano, P., et al. (2010). Glycerine esterification with free fatty acids: Homogeneous catalysis. ResearchGate. Available at: [Link]
-
GERLI, S. (n.d.). Petroselinic acid. Cyberlipid. Available at: [Link]
-
Kundu, S. K., et al. (2007). Synthesis of 1,3- and 1,2-diphosphatidylglycerol. PubMed. Available at: [Link]
-
Lye, J. E., et al. (2022). Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel. MDPI. Available at: [Link]
-
Lye, J. E., et al. (2022). Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel. National Institutes of Health. Available at: [Link]
-
Lokman, I. M., et al. (2022). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. Available at: [Link]
-
Zhou, L., et al. (2013). The acetylation of glycerol over solid acid catalysts: Catalytic characteristics and parameters optimization. ResearchGate. Available at: [Link]
-
Aranda, A., et al. (2019). Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. MDPI. Available at: [Link]
-
Wikipedia. (2023). Triglyceride. In Wikipedia. Available at: [Link]
-
The Medical Biochemistry Page. (2023). Triglyceride Synthesis and Its Role in Metabolism. Available at: [Link]
-
Liu, Y., et al. (2009). Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode. PubMed. Available at: [Link]
-
Gonçalves, M., et al. (2010). Acetylation of glycerol catalyzed by different solid acids. ResearchGate. Available at: [Link]
-
Weber, N., et al. (1995). Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
Weiss, S. B., & Kennedy, E. P. (1956). The Enzymatic Synthesis of Triglycerides. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.2: Triglycerides. Available at: [Link]
-
Al-Ghobashy, M. A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Lee, H. V., et al. (2019). Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. Frontiers in Chemistry. Available at: [Link]
-
Lee, H. V., et al. (2019). Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. National Institutes of Health. Available at: [Link]
-
Dembitsky, V. M., et al. (2017). Synthesis of Novel Glycerol-Derived 1,2,3-Triazoles and Evaluation of Their Fungicide, Phytotoxic and Cytotoxic Activities. PubMed Central. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Shenvi, R. A. (2021). New Methods and Strategies in the Synthesis of Terpenoid Natural Products. PubMed Central. Available at: [Link]
-
de Oliveira, T. B., et al. (2017). Synthesis of Novel Glycerol-Derived 1,2,3-Triazoles and Evaluation of Their Fungicide, Phytotoxic and Cytotoxic Activities. PubMed. Available at: [Link]
-
Kundu, S. K., et al. (2007). Synthesis of 1,3- and 1,2-Diphosphatidylglycerol. ResearchGate. Available at: [Link]
-
Paterson, I., & Lam, N. Y. S. (2018). Challenges and Discoveries in the Total Synthesis of Complex Polyketide Natural Products. The Journal of Antibiotics. Available at: [Link]
-
Kumar, R., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Arkivoc. Available at: [Link]
-
D'addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. Available at: [Link]
-
Gudmundsdottir, B. S., et al. (2020). Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone. PubMed Central. Available at: [Link]
-
Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Available at: [Link]
-
Cvetkovikj, I., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PubMed Central. Available at: [Link]
-
Hamzah, N., & Jumari, N. S. (2021). Optimization on Glcyerol and Acetic Acid Molar Ratio for Conversion Glycerol into Acetin. UiTM Journal. Available at: [Link]
-
Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed. Available at: [Link]
-
Gomes, C. R. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Ghosh, A., et al. (2022). Unusually cyclized triterpenoids: occurrence, biosynthesis and chemical synthesis. Royal Society of Chemistry. Available at: [Link]
-
Rathore, D., & Faustino, P. (2018). Analytical techniques for biopharmaceutical development. ResearchGate. Available at: [Link]
-
Zhang, M. (2019). Chemical synthesis of protodidymellamides. eScholarship.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization on Glcyerol and Acetic Acid Molar Ratio for Conversion Glycerol into Acetin | Junior Science Communication [journal.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 10. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jelsciences.com [jelsciences.com]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Tripetroselaidin in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of Tripetroselaidin's poor solubility in aqueous buffers. As a highly hydrophobic triglyceride, this compound requires specific formulation strategies to ensure its proper dispersion and availability in experimental assays. This document will equip you with the foundational knowledge and practical protocols to overcome these solubility hurdles.
Introduction to the Challenge: The Hydrophobic Nature of this compound
This compound is a triglyceride, a class of lipids that are inherently nonpolar and thus insoluble in aqueous solutions. This poor solubility can lead to a host of experimental artifacts, including precipitation, inaccurate concentration measurements, and low bioavailability in cell-based assays. The goal of this guide is to provide you with a range of methods to effectively solubilize this compound, enabling you to conduct reliable and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a large, nonpolar molecule. When a concentrated stock solution, typically in an organic solvent, is introduced into a polar aqueous environment, the this compound molecules are driven out of the solution due to unfavorable interactions with water molecules. This process, known as "crashing out," results in the formation of a visible precipitate. The key to preventing this is to create a more favorable microenvironment for the this compound within the aqueous phase.
Q2: What is the first step I should take to solubilize this compound?
A2: The universally recommended first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. This ensures that the this compound is fully dissolved before its introduction to the aqueous buffer. The choice of organic solvent is critical and depends on the downstream application.
Q3: Are there general safety precautions I should take when handling this compound and the recommended solvents?
A3: Yes, always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents you use.[1][2][3][4][5] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are essential. Work in a well-ventilated area, especially when handling volatile organic solvents.
Method 1: Utilizing Organic Co-Solvents
The simplest approach to improving the solubility of a hydrophobic compound in an aqueous solution is to increase the nonpolar character of the solvent system by adding a water-miscible organic co-solvent.
Q4: Which organic co-solvents are recommended for this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent for solubilizing hydrophobic compounds for in vitro studies.[6][7][8][9][10] It is a powerful solvent for both polar and nonpolar compounds and is miscible with water and many organic solvents.[11] However, it's important to be aware that DMSO can have biological effects on cells, and its final concentration in your assay should be carefully controlled and tested for toxicity.[8][10] Ethanol is another option, though it is generally less effective at solubilizing highly nonpolar lipids.
Experimental Protocol: Solubilization of this compound using DMSO
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh out the desired amount of this compound.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. Ensure the solution is completely clear before proceeding.
-
-
Dilution into Aqueous Buffer:
-
Warm your aqueous buffer or cell culture medium to 37°C.
-
While vortexing the buffer, add the this compound-DMSO stock solution dropwise to achieve the desired final concentration. Crucially, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts. [9]
-
Troubleshooting Guide: Organic Co-Solvents
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Final concentration of this compound is too high. | Decrease the final concentration of this compound in the aqueous buffer. |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels, you may need to perform a dose-response experiment to find the optimal balance. | |
| Inadequate mixing during dilution. | Ensure vigorous vortexing of the aqueous buffer while adding the DMSO stock solution to promote rapid dispersion. | |
| Cellular toxicity or unexpected biological effects | DMSO concentration is too high. | Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your experimental system. Aim for a final DMSO concentration of <0.1% if possible.[9] |
Logical Workflow for Co-Solvent Method
Caption: Detergent solubilization of this compound into micelles.
Method 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [12][13]They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are soluble in aqueous solutions.
Q6: Which cyclodextrin is best for this compound?
A6: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), are commonly used for encapsulating lipids. [13]For triglycerides, the complexation may involve the fatty acid chains being included in the cyclodextrin cavity. [12]
Experimental Protocol: Cyclodextrin-Mediated Solubilization of this compound
-
Prepare a Saturated Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to create a concentrated solution. Gentle heating may be required to fully dissolve some cyclodextrins.
-
-
Complexation:
-
Prepare a stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone).
-
Add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
If a volatile organic solvent was used, it can be removed by gentle heating or evaporation under reduced pressure.
-
-
Purification (Optional):
-
To remove any uncomplexed this compound, the solution can be filtered through a 0.22 µm filter.
-
Troubleshooting Guide: Cyclodextrin-Mediated Solubilization
| Issue | Potential Cause | Recommended Solution |
| Low solubilization efficiency | Incorrect cyclodextrin type or concentration. | Try different types of cyclodextrins (β-CD, HP-β-CD, M-β-CD) and vary the molar ratio of cyclodextrin to this compound. |
| Insufficient complexation time. | Increase the incubation time for complex formation. | |
| Precipitation after storage | The complex is not stable. | Store the complex solution at 4°C. For long-term storage, consider lyophilizing the complex to a powder. |
Cyclodextrin Encapsulation of this compound
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Summary of Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| Organic Co-solvents (e.g., DMSO) | Simple and quick to prepare. | Can be toxic to cells; may interfere with assays. | Initial screening experiments where speed is a priority and potential solvent effects can be controlled for. |
| Detergents (e.g., Triton X-100, CHAPS) | High solubilizing capacity. | Can denature proteins; may be difficult to remove; can interfere with certain assays. | Applications where a high concentration of this compound is needed and the detergent is compatible with the downstream analysis. |
| Cyclodextrins (e.g., β-CD derivatives) | Generally low toxicity; can improve bioavailability. | Lower solubilizing capacity compared to detergents; complexation can be time-consuming. | Cell-based assays where minimizing toxicity is crucial and for creating more biologically relevant delivery systems. |
Concluding Remarks
References
- BenchChem. (n.d.). CHAPS vs.
- BioAssay Systems. (n.d.). Troubleshooting.
- BenchChem. (2025). Technical Support Center: Preventing Precipitation of NBD-Labeled Lipids in Aqueous Solutions.
- ResearchGate. (2014, December 31). Is it possible to dissolve and store lipids in DMSO alone?
- ResearchGate. (2019, November 19).
- ResearchGate. (n.d.).
- Quora. (2018, January 22). What concentration of Triton X-100 do I need to break liposomes?
- ResearchGate. (2023, August 19). How to make cholesterol and triglyceride stock solution ? In which solvent they are soluble?
- Sigma-Aldrich. (n.d.).
- Agilent. (n.d.).
- PubMed. (2013, November). Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane.
- Google Patents. (n.d.). US4049687A - Process for the separation of triglycerides in an aqueous system.
- Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide.
- PubMed. (1991, May).
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- National Institutes of Health. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- ResearchGate. (n.d.). Interactions between cyclodextrins and triglycerides: From emulsion stabilisation to the emergence of a new drug delivery system called "beads".
- ResearchGate. (n.d.). Acetonitrile allows indirect replacement of nondeuterated lipid detergents by deuterated lipid detergents for the nuclear magnetic resonance study of detergent‐soluble proteins.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- National Institutes of Health. (2022, February 2).
- National Institutes of Health. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin.
- ResearchGate. (2022, July 17).
- MDPI. (n.d.). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics.
- Google Patents. (n.d.).
- The University of Manchester. (2020, March 31).
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. corteva.com [corteva.com]
- 3. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide enhances lipid synthesis and secretion by long-term cultures of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Minimizing ion suppression of Tripetroselaidin in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Tripetroselaidin. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a triglyceride (TG), a type of lipid composed of a glycerol backbone esterified with three petroselinic acid molecules. Its accurate quantification is crucial in various fields, including food science, nutrition, and biomarker discovery for metabolic diseases.
Q2: What are the most common challenges when analyzing this compound by LC-MS?
The primary challenge is ion suppression , where other molecules in the sample matrix, particularly phospholipids, interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal, impacting sensitivity, accuracy, and reproducibility.[1]
Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?
Both ESI and APCI can be used for triglyceride analysis.[4]
-
ESI is a "soft" ionization technique well-suited for polar and large biomolecules.[5] For triglycerides like this compound, it typically forms ammonium adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase.[6] While sensitive, ESI is highly susceptible to ion suppression from matrix components.[5]
-
APCI is generally better for less polar to nonpolar compounds and is often less prone to ion suppression compared to ESI.[4][5] It can produce both protonated molecules ([M+H]⁺) and diacylglycerol-like fragment ions.[4]
The choice often depends on the sample matrix's complexity and the required sensitivity. For cleaner samples, ESI may offer higher sensitivity, while APCI can provide more robust results for complex matrices. Some studies suggest Atmospheric Pressure Photoionization (APPI) can offer even greater sensitivity and a wider linear range than both ESI and APCI for lipid analysis.[7][8]
Q4: What are the typical adducts observed for this compound in mass spectrometry?
In positive ion mode, this compound commonly forms the following adducts:
-
[M+NH₄]⁺ : Ammonium adduct, frequently observed in ESI when using mobile phases containing ammonium formate or acetate.[6][9]
-
[M+H]⁺ : Protonated molecule.
-
[M+Na]⁺ : Sodium adduct, which can be unintentionally formed if there are trace amounts of sodium salts in the sample or LC system.
-
[M+K]⁺ : Potassium adduct.
It is crucial to ensure consistent adduct formation for accurate quantification. The use of mobile phase additives like ammonium formate helps to promote the formation of a single, stable adduct.[9]
Troubleshooting Guide: Minimizing Ion Suppression
This section provides a systematic approach to identifying and mitigating ion suppression during this compound analysis.
Issue 1: Poor sensitivity or inconsistent quantification of this compound.
This is a classic symptom of ion suppression, likely caused by co-eluting matrix components.
Causality: In biological samples like plasma or serum, phospholipids are present at high concentrations and can co-elute with triglycerides.[1] During the ESI process, these phospholipids, being more polar or more readily ionized, compete for the available charge in the ion source, thus suppressing the signal of this compound.[1][2]
Solution Workflow:
Caption: Workflow for troubleshooting ion suppression.
Step 1: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[10]
Q: Which sample preparation technique is most effective for removing phospholipids?
A: A multi-step approach involving protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly recommended.
-
Protein Precipitation (PPT): This is a fundamental first step for plasma or serum samples.[11][12]
-
Protocol: Add 3-5 volumes of a cold organic solvent like acetonitrile (ACN) or isopropanol (IPA) to your sample.[11][13] ACN is generally more efficient at precipitating proteins than methanol.[11] Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Rationale: This process removes the majority of proteins, which can otherwise interfere with the analysis and foul the LC column.[14]
-
-
Liquid-Liquid Extraction (LLE): LLE is a cost-effective method to separate lipids from more polar contaminants.
-
Protocol: A common method involves using a mixture of methanol, hexane, and water. This partitions the highly polar phospholipids into the aqueous/methanol layer, while the nonpolar triglycerides like this compound are extracted into the hexane layer.[3]
-
Rationale: This technique leverages the differential solubility of lipid classes to achieve separation, significantly reducing phospholipid-induced ion suppression.[3]
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction than LLE.[15]
-
Protocol: Use a silica-based or specialized lipid extraction SPE cartridge.[15][16] After loading the sample (typically after protein precipitation), a series of wash and elution steps with solvents of increasing polarity are used. Nonpolar lipids like triglycerides can be eluted with a nonpolar solvent, while phospholipids are retained and eluted later with a more polar solvent.[16][17]
-
Rationale: SPE provides excellent separation of lipid classes, leading to a significant reduction in matrix effects and cleaner extracts.[15][17]
-
Data Summary: Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with organic solvent.[11] | Simple, fast, removes bulk proteins. | Does not effectively remove phospholipids.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents based on polarity.[3] | Cost-effective, good for removing polar interferences. | Can be labor-intensive and less reproducible than SPE.[15] |
| Solid-Phase Extraction (SPE) | Differential adsorption and elution from a solid sorbent.[15][16] | Highly selective, provides very clean extracts, high reproducibility.[15] | Can be more expensive and require method development. |
Step 2: Optimize Chromatographic Separation
If ion suppression persists after improved sample preparation, the next step is to optimize the LC method to chromatographically separate this compound from any remaining interfering compounds.
Q: How can I improve the separation of this compound from phospholipids?
A: Utilize Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column and an optimized gradient elution.
-
Chromatography System: UPLC systems provide significantly better resolution and narrower peaks compared to traditional HPLC, which helps to separate analytes from matrix components and reduce the chances of co-elution and ion suppression.[18]
-
Column Choice: A C18 reversed-phase column is commonly used for triglyceride analysis.[6] For enhanced separation of triglyceride isomers, a C30 column may be beneficial.[19]
-
Mobile Phase Composition:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 or 95:5) with an additive.[13][19]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 or 50:50) with an additive.[13][19]
-
Additive: 10 mM ammonium formate or ammonium acetate is crucial.[9][13][19] This promotes the formation of stable [M+NH₄]⁺ adducts, leading to a more consistent and sensitive signal.[9] The addition of a small amount of formic or acetic acid can also improve peak shape and ionization efficiency.[9]
-
-
Gradient Elution: A well-designed gradient is essential for separating the highly nonpolar triglycerides from the more polar phospholipids. Phospholipids will typically elute earlier in a reversed-phase gradient than triglycerides.
-
Example UPLC Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.25 10 90 2.0 0.25 10 90 6.0 0.25 2 98 8.0 0.25 2 98 8.1 0.25 10 90 10.0 0.25 10 90 This is an example gradient adapted from a published method and may require optimization.
-
Step 3: Refine Mass Spectrometry Method
Fine-tuning the MS parameters can further enhance the signal-to-noise ratio for this compound.
Q: What MS parameters should I optimize?
A: Focus on optimizing the ion source parameters and using Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for a this compound standard.
-
Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, MRM is the gold standard for quantification due to its high selectivity and sensitivity.
-
Principle: The precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).
-
Fragmentation: For ammoniated triglycerides, a common fragmentation pathway is the neutral loss of one of the fatty acid chains along with the ammonia.[20]
-
MRM Transition for this compound: You would set the precursor ion to the m/z of [this compound+NH₄]⁺ and the product ion to the m/z corresponding to the diacylglycerol-like fragment resulting from the neutral loss of a petroselinic acid and ammonia.
-
Workflow for MRM Method Development:
Caption: MRM method development workflow.
By systematically applying these sample preparation, chromatography, and mass spectrometry strategies, you can effectively minimize ion suppression and achieve reliable, high-quality data for your this compound analysis.
References
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from [Link]
- Ceglarek, U., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Methods in Molecular Biology.
- Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 46(2), 194-207.
- Wang, B., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282.
-
MDPI. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved from [Link]
- Ceglarek, U., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. PubMed.
-
LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
- Cai, S. S., & Syage, J. A. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Analytical Chemistry, 78(4), 1191-1199.
-
Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved from [Link]
-
SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Retrieved from [Link]
- Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. PubMed.
-
ResearchGate. (n.d.). The effect of mobile phase modifiers on the ionization efficiency of.... Retrieved from [Link]
- V, Ruiz-Gutiérrez & C, Pérez-Camino. (2000). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Methods in Molecular Biology.
-
ResearchGate. (n.d.). A summary of the strategies for reduction of ion suppression in.... Retrieved from [Link]
-
Shimadzu. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
- Tamba Sompila, A. W., et al. (2017). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies.
- Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
-
LabRulez LCMS. (n.d.). LC/MS/MS MRM Library for Triglycerides. Retrieved from [Link]
- Song, Q., & D. D. Y. Chen. (2007). Liquid chromatography-atmospheric pressure photoionization-mass spectrometry analysis of triacylglycerol lipids--effects of mobile phases on sensitivity.
- Burdge, G. C., et al. (2000). A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. British Journal of Nutrition, 84(5), 781-787.
-
Separation Science. (2023). Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
- Journal of Chromatography A. (2000).
- Nutrients. (2021). Advances in Lipid Extraction Methods—A Review.
-
ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Triacylglycerols by Atmospheric Pressure Ionization (APCI and ESI) Mass Spectrometry Techniques. Retrieved from [Link]
- Journal of Chromatography B. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes.
- Emerson, B., et al. (2010). A rapid separation technique for overcoming suppression of triacylglycerols by phosphatidylcholine using MALDI-TOF MS. Journal of Lipid Research, 51(8), 2428-2432.
- Hsu, F. F., & Turk, J. (2009). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Journal of the American Society for Mass Spectrometry, 20(5), 767-779.
-
ResearchGate. (n.d.). HPLC Analysis of complex mixtures of triglycerides using gradient elutions and an ultraviolet detector. Retrieved from [Link]
- Araújo, P., et al. (2016). A simple liquid extraction protocol for overcoming the ion suppression of triacylglycerols by phospholipids in liquid chromatography mass spectrometry studies. Talanta, 148, 463-471.
-
Waters Corporation. (n.d.). Fast Separation of Triacylglycerols in Oils using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]
- Ecker, J., et al. (2012). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of Lipid Research, 53(12), 2829-2841.
-
ResearchGate. (n.d.). Lipid separation principles using different chromatographic techniques. Retrieved from [Link]
- Journal of the American Society for Mass Spectrometry. (2015).
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?. Retrieved from [Link]
- García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry.
- Journal of the American Society for Mass Spectrometry. (2022).
- The Rockefeller University. (1990). Origin and Removal of Adducts.
Sources
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. A rapid separation technique for overcoming suppression of triacylglycerols by phosphatidylcholine using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple liquid extraction protocol for overcoming the ion suppression of triacylglycerols by phospholipids in liquid chromatography mass spectrometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. waters.com [waters.com]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Ensuring the Integrity of Tripetroselaidin in Research Applications
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tripetroselaidin. The stability of your compounds is paramount to the success of your experiments. This guide provides in-depth technical information and practical troubleshooting advice to prevent the degradation of this compound during sample storage, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern?
This compound (CAS 35017-28-8) is a triglyceride, which is an ester derived from glycerol and three molecules of petroselinic acid.[1] Like other lipids, especially those with unsaturated fatty acid components, it is susceptible to degradation. The primary concerns are hydrolysis and oxidation, which can alter its chemical structure and biological activity, leading to inaccurate experimental outcomes.[2]
Q2: What are the primary factors that cause this compound degradation?
The main culprits in the degradation of triglycerides like this compound are:
-
Oxygen: Atmospheric oxygen is a major driver of lipid oxidation, leading to rancidity and the formation of various degradation byproducts.[2][3]
-
Moisture: Water can lead to the hydrolysis of the ester bonds in the triglyceride, breaking it down into glycerol and free fatty acids.[2]
-
Light: Exposure to light, particularly UV light, can accelerate oxidative degradation.[2]
-
Temperature: Elevated temperatures increase the rate of both oxidative and hydrolytic reactions.[2]
Q3: What is the ideal storage temperature for this compound?
For long-term stability, this compound should be stored at or below -20°C.[4][5] Storing at ultra-low temperatures, such as -70°C, can further minimize degradation, especially for highly sensitive applications or very long storage periods.[4] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to minimize the storage duration at this temperature.[6][7]
Q4: How should I handle this compound once I open the vial?
Once a vial is opened, the sample is exposed to atmospheric oxygen and moisture. To mitigate degradation, it is best practice to aliquot the sample into smaller, single-use vials. After aliquoting, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing tightly.[8][9][10] This displaces oxygen and minimizes the risk of oxidation.[3]
Q5: Can I use antioxidants to protect my this compound samples?
Yes, antioxidants can be effective in preventing the oxidation of lipids.[11][12][13] Vitamin E (α-tocopherol) is a common and effective antioxidant for protecting triglycerides from lipid peroxidation.[14] The appropriate concentration of the antioxidant will depend on the specific experimental conditions and should be carefully optimized.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound degradation.
Problem 1: Unexpected Degradation Detected in Stored Samples
Symptoms:
-
Appearance of extra peaks in your chromatogram (e.g., HPLC, GC).
-
Changes in the physical appearance of the sample (e.g., discoloration, increased viscosity).
-
Inconsistent results in bioassays or other functional experiments.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Steps | Recommended Solution |
| Oxygen Exposure | Review your sample handling procedure. Was the vial left open for an extended period? Was the headspace flushed with inert gas? | Always work with the sample quickly. After opening, immediately flush the vial with a gentle stream of nitrogen or argon before sealing.[8][9] For long-term storage, use vials with Teflon-lined caps to ensure a tight seal.[5] |
| Hydrolysis due to Moisture | Check the storage environment for sources of moisture. Were the samples stored in a frost-free freezer, which can have temperature cycles leading to condensation? | Store samples in a desiccator within the freezer. Use tightly sealed vials. If working with a solution, ensure the solvent is anhydrous. |
| Inappropriate Storage Temperature | Verify the temperature of your storage unit. Are there significant temperature fluctuations? | Use a calibrated thermometer to monitor the storage temperature. For long-term storage, a temperature of -20°C or lower is recommended.[4][5] Avoid repeated freeze-thaw cycles. |
| Light Exposure | Were the samples stored in clear vials and exposed to ambient light? | Store this compound in amber glass vials to protect it from light. If amber vials are not available, wrap clear vials in aluminum foil.[2] |
Problem 2: Inconsistent Analytical Results (GC/TLC/HPLC)
Symptoms:
-
Poor peak shape (tailing or fronting) in GC or HPLC.[2][15][16]
-
Shifting retention times.[15]
-
Appearance of "ghost peaks" in subsequent runs.[16]
Workflow for Troubleshooting Analytical Issues
Sources
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abhijeetshirke.in [abhijeetshirke.in]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. 9 Beverages That Can Naturally Lower Your High Cholesterol | Food Science & Human Nutrition | Illinois [fshn.illinois.edu]
- 13. 10 Ways to Lower Triglycerides Naturally [taylormdformulations.com]
- 14. Antioxidant and triglyceride-lowering effects of vitamin E associated with the prevention of abnormalities in the reactivity and morphology of aorta from streptozotocin-diabetic rats. Antioxidants in Diabetes-Induced Complications (ADIC) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
Technical Support Center: Troubleshooting Low Recovery of Tripetroselaidin During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low recovery of Tripetroselaidin during extraction. Here, we will explore the causality behind experimental choices and provide validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am experiencing significantly lower than expected yields of this compound from my seed material. What are the most common initial factors I should investigate?
Low recovery is a frequent challenge and often stems from suboptimal sample preparation and initial extraction conditions. Before delving into more complex troubleshooting, ensure the following foundational steps are correctly implemented:
-
Seed Grinding and Particle Size: The efficiency of oil extraction is highly dependent on the particle size of the ground seed material. Smaller particles have a larger surface area, allowing for better solvent penetration and oil extraction. For many seed types, a particle size of less than 200 µm has been shown to produce the highest oil yield.[1] Inefficient grinding can significantly reduce the accessibility of the solvent to the lipid-containing cells.
-
Moisture Content of the Seed Material: The moisture content of the seeds is a critical parameter. Generally, a lower moisture content is preferable as it makes the material more brittle and easier to grind effectively.[2] High moisture content can lead to a less efficient grinding process and may also interfere with the extraction by creating a barrier for non-polar solvents.
-
Solvent Selection and Purity: this compound, being a triglyceride, is a non-polar lipid. Therefore, it is most soluble in non-polar solvents like hexane.[3][4] Using solvents with higher polarity, such as ethanol or methanol, will result in lower solubility and consequently, lower recovery. Always use high-purity solvents to avoid introducing contaminants that can interfere with extraction and subsequent analysis.
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter during your extraction workflow.
Issue 1: Inefficient Initial Extraction
Question: I've optimized my grinding process and am using n-hexane, but my this compound recovery is still low. How can I improve the extraction efficiency?
Answer:
If your initial extraction parameters are seemingly correct, the issue may lie in the specifics of your extraction protocol or the solvent-to-sample ratio. Here are several factors to consider and optimize:
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully solubilize the this compound present in your sample. For a typical Soxhlet extraction, a common starting point is a 1:10 solid-to-solvent ratio (w/v). For example, for 20 grams of seed material, at least 200 mL of solvent should be used.
-
Extraction Time and Temperature: The extraction process is diffusion-limited. Ensure your extraction time is sufficient for the solvent to penetrate the sample matrix and for the this compound to dissolve and be transported out. For Soxhlet extraction, a minimum of 6-8 hours is often recommended. For ultrasound-assisted extraction (UAE), shorter times of 30-60 minutes may be sufficient due to the increased mass transfer from cavitation.[5][6][7] The extraction temperature should be close to the boiling point of the solvent for Soxhlet extraction to ensure efficient cycling. For UAE, a moderately elevated temperature (e.g., 50°C) can improve efficiency.[5]
-
Choice of Extraction Method: While Soxhlet is a classic and effective method, it can be time-consuming and the prolonged heating can potentially lead to degradation of thermally sensitive compounds. Consider alternative methods like ultrasound-assisted extraction (UAE), which can offer higher yields in a shorter time and at lower temperatures.[6][7]
| Method | Principle | Typical Extraction Time | Solvent Consumption | Temperature | Potential for Thermal Degradation |
| Soxhlet Extraction | Continuous solid-liquid extraction with fresh solvent. | 6 - 24 hours | High | Boiling point of solvent | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | 15 - 60 minutes | Low to Moderate | Room temperature to moderate heat | Low |
| Mechanical Pressing | Physical pressing of seeds to expel oil. | Minutes | None | Can generate heat due to friction | Low to Moderate |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | 1 - 4 hours | None (recycled) | Moderate | Low |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction/Washing
Question: During the washing step of my crude extract, a stable emulsion has formed between the organic and aqueous layers, making phase separation impossible. How can I break this emulsion?
Answer:
Emulsion formation is a common problem when extracting lipids from biological materials, often caused by the presence of amphiphilic compounds like phospholipids and proteins.[8] Here are several strategies to prevent or break emulsions:
-
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[8]
-
Solvent System Modification: Using a less polar solvent than hexane, such as a mixture of hexane and diethyl ether, can sometimes reduce the tendency for emulsion formation.
-
-
Breaking an Existing Emulsion:
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.[8]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to break it and separate the phases.[8]
-
Addition of a Different Solvent: Adding a small amount of a more polar solvent like ethanol or a chlorinated solvent like dichloromethane can alter the overall solvent properties and help to break the emulsion.[8][9]
-
Issue 3: Co-extraction of Impurities Leading to Apparent Low Recovery
Question: My final extracted product has a gummy or waxy consistency and the quantified this compound is low. Could co-extracted impurities be the problem?
Answer:
Yes, co-extraction of other lipidic compounds, particularly phospholipids, is a very common issue when extracting oils from seeds. Phospholipids are more polar than triglycerides and can interfere with downstream analysis, leading to an underestimation of your target compound. They can also contribute to the overall mass of the extract, making it seem like the yield is high, but the purity of this compound is low.
-
Water Degumming: This is a simple and common method. Add a small amount of hot water (2-5% of the oil volume) to the crude oil extract and mix thoroughly. The hydratable phospholipids will absorb water and precipitate out. The mixture can then be centrifuged to separate the oil from the hydrated gums.
-
Acid Degumming: For non-hydratable phospholipids, a weak acid like phosphoric or citric acid can be used to chelate metal ions that may be associated with the phospholipids, making them hydratable.
-
Acetone Precipitation: Phospholipids are generally insoluble in cold acetone, while triglycerides remain soluble. By dissolving the crude extract in a minimal amount of a non-polar solvent and then adding cold acetone, the phospholipids can be precipitated and removed by filtration or centrifugation.[10]
Experimental Protocols
Protocol 1: Optimized Soxhlet Extraction of this compound from Coriander Seeds
-
Sample Preparation:
-
Ensure coriander seeds are clean and dry (moisture content < 10%).
-
Grind the seeds to a fine powder (particle size < 200 µm) using a high-speed grinder.
-
-
Extraction:
-
Accurately weigh approximately 20 g of the ground seed powder and place it in a cellulose extraction thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).
-
Allow the extraction to proceed for at least 8 hours, ensuring a consistent cycle of solvent washing over the sample.
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and evaporate the n-hexane using a rotary evaporator at 40°C under reduced pressure.
-
-
Purification (Optional but Recommended):
-
Perform a water degumming step as described in "Issue 3" to remove phospholipids.
-
Dry the final oil under a stream of nitrogen.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Prepare the ground seed material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the ground seed powder into a 250 mL beaker.
-
Add 100 mL of n-hexane (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.[5]
-
-
Separation and Solvent Removal:
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with an additional 20 mL of n-hexane and combine the filtrates.
-
Remove the solvent using a rotary evaporator as described in Protocol 1.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow to diagnose and resolve common causes of low this compound recovery.
Key Factors Influencing this compound Extraction
Caption: Interrelated factors affecting the final recovery of this compound during extraction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on application of ultrasound and ultrasound assisted technology for seed oil extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Tripetroselaidin in Plasma
Welcome to the technical support center for the quantification of Tripetroselaidin in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during bioanalysis. As your dedicated application scientist, I will walk you through the intricacies of mitigating matrix effects and ensuring the accuracy and reproducibility of your this compound quantification assays.
Understanding the Challenge: Matrix Effects in Lipidomics
This compound, a triglyceride of petroselinic acid, presents unique analytical challenges when quantified in a complex biological matrix like plasma. The primary obstacle is the matrix effect , where co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your assay.[1]
The most common culprits in plasma are phospholipids, which are highly abundant and can suppress the ionization of co-eluting compounds, especially in electrospray ionization (ESI).[3][4]
Visualizing Ion Suppression
The following diagram illustrates the mechanism of ion suppression in the ESI source, where matrix components compete with the analyte for ionization, reducing the analyte's signal.
Caption: Mechanism of ion suppression in ESI-MS.
Troubleshooting Guide: Addressing Common Issues
This section provides answers to specific problems you might encounter during your this compound quantification experiments.
Q1: I'm seeing consistently low recovery of this compound. What are the likely causes and how can I improve it?
Low recovery is a common issue, often stemming from the sample preparation method. The choice of extraction technique is critical for efficiently isolating triglycerides from plasma while minimizing matrix components. Let's compare the three most common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed. | Simple, fast, and inexpensive. | High risk of matrix effects due to co-extraction of phospholipids.[3] | High-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like methyl tert-butyl ether). | Cleaner extracts than PPT, can be selective based on solvent choice. | More labor-intensive, potential for emulsion formation, and may have lower recovery for certain analytes.[5] | Removing a broad range of interferences when optimized. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | Most expensive and time-consuming, requires method development.[5][6] | Assays requiring high sensitivity and minimal matrix effects. |
Recommendation: For robust and accurate quantification of this compound, Solid-Phase Extraction (SPE) is highly recommended.[6] A reverse-phase SPE cartridge can effectively retain the nonpolar this compound while allowing more polar matrix components like phospholipids to be washed away.
Q2: My results are inconsistent and not reproducible. Could my sample preparation technique be the culprit?
Absolutely. Inconsistent results are often a sign of variability in your sample preparation workflow. Here are some key areas to focus on:
-
Pipetting: Ensure accurate and consistent pipetting, especially when handling viscous plasma and volatile organic solvents.
-
Vortexing/Mixing: Standardize your mixing times and intensity to ensure complete extraction and protein precipitation.
-
Evaporation and Reconstitution: If using an evaporation step, ensure complete dryness without overheating the sample. The reconstitution solvent should be optimized for analyte solubility and compatibility with your LC mobile phase.
-
Internal Standard Addition: Add your internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[7]
Q3: I'm observing significant ion suppression for this compound. How can I mitigate this?
Ion suppression is a direct consequence of matrix effects. Here are several strategies to combat it:
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate this compound from co-eluting matrix components, particularly phospholipids.
-
Use a longer column or a column with a smaller particle size to increase chromatographic resolution.
-
Optimize your gradient elution to ensure phospholipids elute at a different retention time than your analyte.
-
-
Sample Dilution: Diluting your plasma extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the sensitivity of your assay if this compound concentrations are low.
-
Use a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[4] It is worth evaluating if your sensitivity allows for it.
Q4: I'm unsure about the correct MRM transitions for this compound. What should I be looking for?
For triglycerides, the most common and informative fragmentation pattern in positive ion ESI-MS/MS is the neutral loss of one of the fatty acid chains .[8][9] For this compound, the precursor ion will be the ammoniated adduct [M+NH4]+. The product ions will result from the neutral loss of a petroselaidic acid molecule.
-
Precursor Ion: Calculate the exact mass of this compound (C57H104O6, MW: 885.43) and add the mass of an ammonium ion (18.034 g/mol ).
-
Product Ion: The most abundant product ions will correspond to the diglyceride fragments resulting from the neutral loss of a petroselaidic acid molecule (C18H34O2, MW: 282.46 g/mol ).
Therefore, you should monitor the transition from the [M+NH4]+ of this compound to the fragment ion corresponding to [M+NH4 - (C18H34O2)]+.
Q5: My calibration curve is non-linear. What are the potential reasons?
Non-linearity in your calibration curve can be caused by several factors:
-
Matrix Effects: At higher concentrations, matrix effects can become more pronounced and lead to a non-linear response.
-
Detector Saturation: If the concentration of your analyte is too high, it can saturate the detector of the mass spectrometer.
-
Inappropriate Internal Standard: If your internal standard does not behave similarly to your analyte across the entire concentration range, it can lead to non-linearity.
-
Suboptimal Integration: Ensure that your peak integration parameters are consistent and accurate across all calibration points.
Q6: What is the best internal standard for this compound quantification and why?
The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte .[7] A SIL-Tripetroselaidin would have the same chemical and physical properties as the analyte, meaning it will co-elute and experience the same matrix effects, providing the most accurate correction.
If a SIL-Tripetroselaidin is not commercially available, the next best option is an odd-chain triglyceride , such as triheptadecanoin (C17:0) or trinonadecanoin (C19:0). These are unlikely to be present in biological samples and have similar extraction and ionization properties to even-chain triglycerides like this compound.
Frequently Asked Questions (FAQs)
-
What are the key chemical properties of this compound to consider for analysis? this compound is a large, nonpolar molecule. This dictates its solubility in organic solvents and its retention behavior on a reverse-phase HPLC column. Its triglyceride structure makes it susceptible to enzymatic hydrolysis, so proper sample handling and storage are crucial.
-
Which sample preparation method is most effective for removing phospholipids? Solid-Phase Extraction (SPE) is generally considered the most effective method for removing phospholipids from plasma samples.[5][6]
-
How can I quantitatively assess the extent of matrix effects in my assay? The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
What are the regulatory expectations (FDA/EMA) for addressing matrix effects in bioanalytical methods? Both the FDA and EMA guidelines require the evaluation of matrix effects during method validation. This typically involves assessing the matrix effect in at least six different lots of blank matrix. The precision of the internal standard-normalized matrix factor should be within 15%.
Experimental Protocols
Here are detailed, step-by-step protocols for the three most common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample/calibrator/QC in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample/calibrator/QC in a glass tube, add the internal standard.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with the internal standard and diluted with 400 µL of 5% phosphoric acid.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Sample Preparation Selection
The choice of sample preparation method depends on the specific requirements of your assay. This diagram outlines a decision-making workflow.
Caption: Decision workflow for sample preparation.
References
-
Shimadzu. (n.d.). LC/MS/MS MRM Library for Triglycerides. Retrieved from [Link]
- Cajka, T., & Fiehn, O. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Methods in Molecular Biology, 1730, 111-121.
- Han, X., & Gross, R. W. (2005). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Journal of Lipid Research, 46(2), 199-213.
-
Shimadzu. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Cajka, T., & Fiehn, O. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Methods in Molecular Biology, 1730, 111-121.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Deng, P., et al. (2010). Analysis of triglycerides in food items by desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1431-1439.
- McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. Journal of the American Society for Mass Spectrometry, 16(9), 1498-1509.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
ResearchGate. (2015). Which internal standard should I use for LC/MS analysis of lipids and TAG profiling?. Retrieved from [Link]
- Dufresne, M., et al. (2023).
- Rainville, P. D., et al. (2014). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Journal of Lipid Research, 55(5), 978-987.
-
Shimadzu. (n.d.). Development of an analytical method for human blood triglycerides using triple quadrupole mass spectrometer. Retrieved from [Link]
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 199-213.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
- Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73.
- Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73.
- da Silva, A. C. S., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Advances, 14, 11463-11474.
-
Protocols.io. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2015). Liquid chromatography-mass spectrometry techniques in flavonoid analysis: Recent advances. Food and Chemical Toxicology, 86, 1-11.
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube Module. Retrieved from [Link]
- Bai, Y., et al. (2021). LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs. Antioxidants, 10(7), 1083.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Furey, A., et al. (2013). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 32(5), 317-342.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tripetroselaidin Analytical Standards
Welcome to the technical support center for Tripetroselaidin analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for issues related to the stability of this compound. As an unsaturated triglyceride, this compound requires careful handling to ensure the accuracy and reproducibility of your analytical results. This resource provides field-proven insights and scientifically grounded protocols to help you maintain the integrity of your analytical standards.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound analytical standards.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other unsaturated triglycerides, is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bonds linking the fatty acid chains to the glycerol backbone can be cleaved in the presence of water, especially under acidic or basic conditions. This process, also known as saponification in the presence of a base, results in the formation of free fatty acids and partial glycerides.[1][2]
-
Oxidation: The double bonds within the petroselinic acid chains are vulnerable to attack by atmospheric oxygen.[3] This oxidative degradation can lead to the formation of various byproducts, including aldehydes, ketones, and carboxylic acids, which can interfere with your analysis and compromise the integrity of the standard.[2][3] This process is often accelerated by exposure to light and elevated temperatures.
Q2: How should I store my this compound analytical standard upon receipt?
A2: Proper storage is critical to maximizing the shelf-life of your this compound standard. For long-term storage, it is recommended to keep the standard at -20°C or lower in its original, unopened packaging.[1] The container should be tightly sealed to minimize exposure to moisture and atmospheric oxygen. It is also advisable to protect the standard from light.
Q3: What is the expected shelf-life of a this compound standard?
A3: The shelf-life of a this compound standard is dependent on the storage conditions and whether the packaging has been opened. Always refer to the expiry date provided on the Certificate of Analysis (CoA) that accompanies your standard.[4] Once opened, the stability of the standard may be compromised, and it is recommended to use it within a shorter timeframe. For working solutions, it is best to prepare them fresh for each experiment.
Q4: Can I repeatedly freeze and thaw my this compound standard?
A4: It is highly recommended to limit the number of freeze-thaw cycles.[1] Repeated temperature fluctuations can accelerate degradation processes. To avoid this, consider aliquoting the standard into smaller, single-use vials upon first use. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing peak tailing and broadening for this compound in my chromatogram.
Q: My this compound peak, which was initially sharp, is now showing significant tailing and broadening in my GC/LC analysis. What could be the cause?
A: Peak tailing and broadening for this compound are often indicative of degradation or issues with the chromatographic system. Here are the likely causes and how to troubleshoot them:
-
Cause 1: Hydrolytic Degradation. The presence of free fatty acids and partial glycerides resulting from hydrolysis can lead to poor peak shape. These degradation products are more polar than the parent triglyceride and can interact with active sites in the analytical column or liner.
-
Cause 2: Column Contamination. Accumulation of non-volatile residues on the column can create active sites, leading to peak distortion.[5]
-
Cause 3: Inadequate Derivatization (for GC analysis). If you are analyzing this compound as its fatty acid methyl esters (FAMEs), incomplete derivatization can leave behind more polar and less volatile partial glycerides or free fatty acids, which are prone to tailing.[5]
Troubleshooting Protocol:
-
Prepare a Fresh Standard: Prepare a fresh working solution of your this compound standard from a new aliquot or vial. If the peak shape improves, your previous working solution has likely degraded.
-
System Maintenance: If the issue persists with a fresh standard, perform routine maintenance on your chromatograph. This includes replacing the injector liner and septum for a GC, and ensuring the column is properly installed.[5]
-
Column Conditioning: Bake out your column at a high temperature (within its specified limits) to remove any contaminants.
-
Review Derivatization Protocol (if applicable): For FAMEs analysis, ensure your derivatization procedure is complete by optimizing the reaction time and temperature.[5]
Issue 2: The concentration of my this compound stock solution appears to be decreasing over time.
Q: I've noticed a consistent decrease in the peak area of my this compound standard in my calibration curve, suggesting a drop in concentration. Why is this happening?
A: A gradual decrease in the concentration of your this compound stock solution is a strong indicator of oxidative degradation.
-
Cause 1: Oxidation. Exposure to atmospheric oxygen, especially in the presence of light and at room temperature, can lead to the oxidative cleavage of the double bonds in the petroselinic acid chains.[3] This breaks down the this compound molecule, reducing its concentration in your standard solution.
-
Cause 2: Adsorption to Container Surfaces. While less common for triglycerides, highly pure standards at low concentrations can sometimes adsorb to the inner surfaces of glass or plastic containers.
Troubleshooting Protocol:
-
Evaluate Storage Conditions: Ensure your stock solution is stored at or below -20°C in a tightly sealed, amber vial to protect it from light and oxygen.
-
Use Inert Gas: When preparing your stock solution, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial to displace any oxygen in the headspace.
-
Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from your stock for each analytical run. If you suspect your stock solution has degraded, prepare a new one from a previously unopened vial of the standard.
Best Practices for Handling and Storage of this compound Analytical Standards
To ensure the long-term stability and reliability of your this compound analytical standard, adhere to the following best practices:
| Practice | Rationale |
| Store at ≤ -20°C | Low temperatures significantly slow down the rates of both hydrolytic and oxidative degradation.[1] |
| Protect from Light | Use amber vials or store in the dark to prevent photo-oxidation. |
| Minimize Oxygen Exposure | Keep containers tightly sealed. For long-term storage of solutions, overlay with an inert gas. |
| Avoid Moisture | Store in a dry environment. Use anhydrous solvents for preparing solutions when possible. |
| Aliquot Upon First Use | Prevents repeated freeze-thaw cycles and minimizes contamination of the bulk standard. |
| Prepare Fresh Working Solutions | Ensures the accuracy of your results by using a standard of known concentration for each experiment. |
Experimental Protocol: Forced Degradation Study for this compound
A forced degradation study can help you understand the stability of your this compound standard under various stress conditions and identify potential degradation products.[6]
Objective: To intentionally degrade this compound and analyze the degradation products to understand its stability profile.
Materials:
-
This compound analytical standard
-
High-purity solvents (e.g., hexane, isopropanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., MS, FID)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate a vial of the stock solution at 60°C for 24 hours.
-
Photolytic Stress: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using your chromatographic method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
| Stress Condition | Purpose | Expected Degradation Pathway |
| Acidic (0.1 M HCl) | To assess susceptibility to acid-catalyzed hydrolysis. | Hydrolysis of ester bonds. |
| Basic (0.1 M NaOH) | To assess susceptibility to base-catalyzed hydrolysis (saponification). | Hydrolysis of ester bonds. |
| Oxidative (3% H₂O₂) | To assess susceptibility to oxidation. | Oxidation of double bonds. |
| Thermal (60°C) | To assess the effect of elevated temperature on stability. | May accelerate both hydrolysis and oxidation. |
| Photolytic | To assess susceptibility to degradation by light. | Photo-oxidation. |
Visualizations
Caption: Troubleshooting workflow for chromatographic issues with this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
-
Long-time stability of triglycerides upon storage at different temperatures. ResearchGate. Available at: [Link]
-
11.4: Oxidation and Reduction Reactions of Triglycerides - Chemistry LibreTexts. Available at: [Link]
-
Reactions of Triacylglycerols - YouTube. Available at: [Link]
-
Triglycerides | MedlinePlus. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available at: [Link]
-
Time collection and storage conditions of lipid profile - PMC - PubMed Central. Available at: [Link]
-
Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions - MDPI. Available at: [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Certificate of Analysis Triclabendazole: Name of The Product | PDF | Materials - Scribd. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Document Search - Neogen. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Time collection and storage conditions of lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clothianidin-d3 PESTANAL , analytical standard 1262776-24-8 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scribd.com [scribd.com]
Addressing peak tailing issues in HPLC analysis of Tripetroselaidin
Welcome to the technical support resource for HPLC analysis. As Senior Application Scientists, we have compiled this guide to help you troubleshoot one of the most common issues in chromatography: peak tailing, with a specific focus on the analysis of Tripetroselaidin. An ideal chromatographic peak is symmetrical (Gaussian), and deviations from this symmetry can compromise the accuracy and reproducibility of your quantification.[1][2] This guide provides a logical, step-by-step approach to diagnosing and resolving these issues.
Quick Navigation: Frequently Asked Questions (FAQs)
The Diagnostic Workflow: A Systematic Approach to Troubleshooting
Peak tailing is a symptom that can point to multiple root causes, ranging from chemical interactions to physical system problems.[3] The key to efficient troubleshooting is to proceed logically, eliminating possibilities systematically. We recommend starting with the most common and easily rectified issues before moving to more complex investigations.
The following flowchart outlines our recommended diagnostic path.
FAQ 1: My this compound peak is tailing. What is the most common cause?
For large, non-polar molecules like this compound (a triglyceride), the most frequent causes of peak tailing are column overload and sample solvent effects .
-
Column Overload: Triglycerides often require higher concentrations for detection, making it easy to exceed the column's sample capacity.[3] When the stationary phase becomes saturated, the peak shape distorts, typically resulting in a "shark-fin" or right-angled triangle shape.[4]
-
Sample Solvent Effects: Triglycerides have low solubility in highly aqueous mobile phases. Therefore, stronger, less polar solvents (e.g., Dichloromethane, THF, Isopropanol) are often used for sample dissolution. If this sample solvent is significantly stronger than the initial mobile phase of your gradient, it can cause the analyte to travel through the top of the column in a distorted band, leading to a malformed peak.[5][6]
Initial Action: Perform a simple dilution series experiment. Prepare samples at 50%, 25%, and 10% of your original concentration and inject them. If the peak shape (as measured by the USP tailing factor) improves significantly at lower concentrations, you are dealing with column overload.
FAQ 2: How can I differentiate between column overload and other causes of tailing?
The peak shape itself provides a crucial clue. As shown in the table below, overload tailing has a distinct profile compared to tailing caused by secondary chemical interactions.
| Tailing Type | Peak Profile Characteristics | Primary Cause for this compound |
| Overload Tailing | The front of the peak is steep, while the back slopes gradually. The peak's retention time may shift to slightly earlier times as concentration increases. | Exceeding the mass capacity of the stationary phase.[3] |
| Interaction Tailing | The peak is more exponentially shaped. The front slope is less steep than an overloaded peak. Retention time is generally stable with concentration changes. | Secondary interactions, such as those between the analyte's ester groups and active sites (e.g., silanols) on the column packing.[7][8] |
Experimental Protocol: Column Loadability Study
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., Isopropanol).
-
Create Dilution Series: Prepare a series of dilutions from the stock, for example: 1.0, 0.5, 0.2, 0.1, and 0.05 mg/mL.
-
Inject and Analyze: Inject a constant volume (e.g., 5 µL) of each concentration.
-
Evaluate Data: Plot the peak area versus the mass injected. The relationship should be linear. Note the concentration at which the peak tailing factor begins to exceed your method's limit (typically >1.5). This defines the upper limit of your column's capacity for this analyte under these conditions.
FAQ 3: All peaks in my chromatogram are tailing, not just this compound. What should I check first?
When all peaks are affected, the problem is almost certainly physical or systemic, not chemical and analyte-specific.[9]
-
Extra-Column Volume: This is the volume within your HPLC system outside of the column itself (tubing, fittings, detector cell). Excessive volume allows the separated analyte bands to spread out and mix before detection, causing broadening and tailing.[1][5]
-
Solution: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005" or ~125 µm).[1] Check all fittings to ensure they are properly seated and that there is no gap between the tubing end and the bottom of the port.
-
-
Column Damage (Void/Contamination): A physical void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing turbulence and distorting all peaks.[7]
-
Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may be permanently damaged and require replacement. Using a guard column can help protect the analytical column from contamination and physical damage.
-
FAQ 4: this compound is a neutral lipid. Why is mobile phase pH still relevant for peak shape?
This is an excellent and insightful question. While the pH of the mobile phase will not change the ionization state of the neutral this compound molecule, it critically affects the surface chemistry of the silica-based column packing.[10][11]
-
Silanol Group Ionization: Standard silica particles have residual silanol groups (Si-OH) on their surface. These groups are acidic and become deprotonated (negatively charged, SiO⁻) at pH levels above approximately 3-4.[7][12]
-
Secondary Interactions: These ionized silanol sites are highly active and can engage in unwanted secondary interactions (like dipole-dipole or hydrogen bonding) with polar moieties in analytes, such as the ester carbonyl groups in this compound.[8][13] This secondary retention mechanism causes a portion of the analyte molecules to elute more slowly, resulting in a tailing peak.[7]
Solution: Suppress silanol activity by controlling the mobile phase pH.
-
Work at Low pH: By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to ~2.5-3.0, you ensure the silanol groups remain protonated (Si-OH).[9][12] This neutralizes their activity and promotes a single, hydrophobic retention mechanism, leading to sharper, more symmetrical peaks.
Protocol: Preparing an Acidified Mobile Phase
-
Aqueous Portion: Take your aqueous mobile phase component (e.g., HPLC-grade water).
-
Add Acid: Using a pipette, add a precise amount of acid. For 0.1% formic acid (v/v), add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water.
-
Mix and Degas: Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.
-
Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile).[11]
FAQ 5: Could interactions with the column's silica backbone be the problem, and how do I fix it?
Yes. As discussed in FAQ 4, interactions with active silanol groups are a primary cause of chemical-related peak tailing.[1] If adjusting the pH is not sufficient or not desired for your method, there are other strategies to mitigate these secondary interactions.
-
Use an End-Capped Column: Most modern columns are "end-capped," meaning the manufacturer has reacted many of the residual silanols with a small, inert silane (like trimethylchlorosilane) to block their activity. However, this process is never 100% complete.[7] Using a high-quality, fully end-capped column designed for high performance will minimize these interactions from the start.[8][12]
-
Increase Buffer Ionic Strength: For methods that are not using mass spectrometry detection, increasing the concentration of a buffer (e.g., phosphate buffer from 10 mM to 25-50 mM) can help.[9] The buffer ions will compete with the analyte for interaction with the active sites, effectively "shielding" the analyte and improving peak shape.
-
Use a Sacrificial Base (Traditional Method): A less common approach today, but still effective, is to add a small concentration (e.g., 20-50 mM) of a basic amine like triethylamine (TEA) to the mobile phase.[4][8] The TEA will preferentially interact with the acidic silanol sites, leaving fewer available to interact with your analyte.
FAQ 6: My column is not new, and the peak shape has degraded over time. What should I do?
Column performance degradation is expected over its lifetime. Tailing that appears gradually often indicates either column contamination or stationary phase degradation .[3]
-
Contamination: Strongly retained compounds from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[5]
-
Degradation: Operating at pH extremes (especially > pH 8) can hydrolyze the silica backbone, while very low pH (< 2.5) can cleave the bonded phase (e.g., C18 chains), exposing more active silanols.[10]
Protocol: Universal Column Regeneration and Cleaning
Warning: Always disconnect the column from the detector before flushing with strong solvents. Check your specific column's documentation for solvent compatibility.
-
Initial Flush: Flush the column with your mobile phase, but without any buffer salts (e.g., switch from 50:50 Acetonitrile/Buffer to 50:50 Acetonitrile/Water).
-
Organic Flush (for non-polar contaminants): Flush with 10-20 column volumes of 100% Isopropanol.
-
Stronger Organic Flush: If tailing persists, flush with 10-20 column volumes of Tetrahydrofuran (THF) or Dichloromethane (DCM), if compatible with your column and system. These are excellent solvents for lipids.
-
Re-equilibration: Flush with 10-20 column volumes of Isopropanol to transition back from the stronger solvent.
-
Final Equilibration: Re-introduce your initial mobile phase composition and equilibrate until you have a stable baseline before running your next analysis.
If peak shape does not improve after a thorough cleaning procedure, the column has likely reached the end of its operational life and should be replaced.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]
-
Alwsci. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from Alwsci. [Link]
-
Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Element Lab Solutions. [Link]
-
Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Crawford Scientific. [Link]
-
Taylor & Francis Online. (1993). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector. Journal of Liquid Chromatography, 16(1). [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach Scientific. [Link]
-
Najera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Journal of the American Oil Chemists' Society, 76(3). [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. [Link]
-
Springer Nature Experiments. (n.d.). HPLC Analysis of Triacylglycerol Molecular Species. Retrieved from Springer Nature. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
-
AOCS. (2019). Reversed-Phase HPLC of Triacylglycerols. Retrieved from AOCS Lipid Library. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies. [Link]
-
Agilent Technologies. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC. Retrieved from Agilent Technologies. [Link]
-
Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific. [Link]
-
Agilent Technologies. (n.d.). SEC Columns FAQs. Retrieved from Agilent Technologies. [Link]
-
ResearchGate. (2022). Investigating the Secondary Interactions of Packing Materials for Size-Exclusion Chromatography of Therapeutic Proteins. Retrieved from ResearchGate. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]
-
Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from Chromatography Today. [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Crawford Scientific. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from Waters Knowledge Base. [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC Europe. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. support.waters.com [support.waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Selection and Troubleshooting of Derivatization Agents for Tripetroselaidin GC Analysis
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for the gas chromatography (GC) analysis of Tripetroselaidin. As a triglyceride, this compound presents unique analytical challenges due to its high molecular weight and low volatility. Direct analysis by GC is often impractical, necessitating a chemical modification step known as derivatization to ensure accurate and reproducible results.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate derivatization agent for this compound. It offers in-depth explanations of the underlying chemistry, detailed experimental protocols, and a robust troubleshooting section to address common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the necessity and choice of derivatization for this compound analysis.
Q1: Why is derivatization necessary for the GC analysis of this compound?
A: this compound is a triglyceride, a large and non-volatile molecule. Gas chromatography requires analytes to be volatile enough to be carried through the GC column by an inert gas. The high temperatures needed to volatilize intact triglycerides (above 300°C) can lead to thermal degradation, poor peak shape, and non-reproducible results[1][2]. Derivatization converts the triglyceride into smaller, more volatile, and thermally stable molecules, making them suitable for GC analysis[3][4][5].
Q2: What is the primary goal of derivatization for analyzing the fatty acid composition of this compound?
A: The primary goal is to quantitatively cleave the petroselinic acid (the fatty acid component of this compound) from the glycerol backbone and simultaneously convert it into its corresponding fatty acid methyl ester (FAME). This process is known as transesterification[6][7][8]. FAMEs are significantly more volatile than the parent triglyceride, allowing for excellent separation and detection by GC[3][9].
Q3: What are the most common derivatization methods for triglycerides like this compound?
A: The most common and effective methods involve transesterification to produce FAMEs. These methods can be broadly categorized as:
-
Acid-Catalyzed Transesterification: This approach uses an acid catalyst, such as Boron Trifluoride in Methanol (BF3-Methanol), to drive the reaction[10][11][12]. It is effective for both transesterifying triglycerides and esterifying any free fatty acids (FFAs) that may be present in the sample[13].
-
Base-Catalyzed Transesterification: This method employs a base catalyst, like sodium hydroxide in methanol or trimethylsulfonium hydroxide (TMSH)[14][15]. Base-catalyzed reactions are typically faster than acid-catalyzed ones.
Q4: How do I choose between an acid-catalyzed and a base-catalyzed method?
A: The choice depends on the composition of your sample.
-
Choose an acid-catalyzed method (e.g., BF3-Methanol) if your sample contains a significant amount of free fatty acids (FFAs) in addition to this compound. Acid catalysts will convert both triglycerides and FFAs into FAMEs in a single step[13].
-
Choose a base-catalyzed method (e.g., TMSH or NaOH/Methanol) for rapid and efficient conversion of triglycerides when the FFA content is low. High FFA content can lead to soap formation (saponification) with base catalysts, which can complicate the extraction of FAMEs and lead to inaccurate results[9]. TMSH is particularly well-suited for high-throughput and automated analyses[14][16][17].
Part 2: In-Depth Guide to Common Derivatization Agents
A successful GC analysis of this compound hinges on selecting the optimal derivatization strategy. This section provides a detailed comparison of the most effective reagents, outlining their mechanisms, protocols, and key considerations.
Workflow for Triglyceride Derivatization
The general process for preparing FAMEs from a triglyceride sample like this compound is illustrated below.
Caption: General workflow for this compound derivatization.
Comparison of Key Derivatization Agents
The following table summarizes the key features of the two most recommended derivatization agents for converting this compound to its FAME for GC analysis.
| Feature | Boron Trifluoride-Methanol (BF3-Methanol) | Trimethylsulfonium Hydroxide (TMSH) |
| Mechanism | Acid-catalyzed transesterification and esterification[10]. | Base-catalyzed transesterification via pyrolysis in the GC inlet[14]. |
| Reaction Time | 5-60 minutes with heating[10][12][18]. | Nearly instantaneous in the hot GC inlet[14]. |
| Reaction Temp. | 60-100°C[10][11]. | GC inlet temperature (typically 250-300°C). |
| Advantages | - Effectively derivatizes both triglycerides and free fatty acids[11][13].- Well-established and widely documented method. | - Very fast and simple procedure[14].- Ideal for automation and high-throughput analysis[16][17].- Improves data reproducibility in automated systems[14]. |
| Disadvantages | - Reagent has a limited shelf life and must be refrigerated[12].- Can form artifacts, especially with polyunsaturated fatty acids, if heated too long[12].- Reagents are hazardous[10]. | - Can methylate other functional groups like hydroxyl (-OH) and amide (-NH) groups, potentially creating interfering peaks[19].- Not suitable for samples containing significant amounts of these other functional groups. |
Detailed Experimental Protocols
Method 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a robust method for converting this compound and any accompanying free fatty acids into FAMEs.
Materials:
-
This compound sample (10-25 mg)
-
0.5 M Sodium hydroxide in methanol
-
12-14% Boron trifluoride in methanol (BF3-Methanol)[10]
-
n-Hexane or n-Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials
Procedure:
-
Saponification (Initial Hydrolysis):
-
Accurately weigh 10-25 mg of the this compound sample into a screw-cap reaction vial[10].
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Cap the vial tightly and heat at 100°C for 5-10 minutes in a heating block or water bath until any fat globules disappear[10]. This step converts the triglyceride into glycerol and fatty acid salts.
-
Cool the vial to room temperature.
-
-
Esterification:
-
Add 2 mL of 12-14% BF3-Methanol reagent to the cooled vial[10][11].
-
Cap the vial tightly and heat at 100°C for 5-30 minutes[10]. The optimal time may vary depending on the sample matrix. A shorter time (5-10 min) is generally sufficient and minimizes artifact formation[12].
-
Cool the reaction vial to room temperature under running water.
-
-
Extraction of FAMEs:
-
Add 1 mL of n-Hexane (or n-Heptane) to the vial to extract the FAMEs[10].
-
Add 1-2 mL of saturated NaCl solution to facilitate phase separation and wash the extract[10].
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the layers to separate. Centrifugation at low speed (e.g., 1000 x g) for 5 minutes can aid separation[10].
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a Pasteur pipette.
-
Add a small amount of anhydrous Na2SO4 to the GC vial to remove any residual water.
-
The sample is now ready for GC analysis.
-
Method 2: Derivatization using Trimethylsulfonium Hydroxide (TMSH)
This protocol is an extremely rapid method suitable for automated, high-throughput analysis of this compound. The reaction occurs during injection into the GC.
Materials:
-
This compound sample
-
Solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene)
-
Trimethylsulfonium hydroxide (TMSH) reagent (0.2 M in methanol)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., MTBE) to achieve a final concentration appropriate for your GC system (e.g., 1-2 mg/mL).
-
-
Derivatization (On-line or Manual):
-
For Automated/On-line Derivatization: This is the ideal application for TMSH[14][16]. Program the autosampler to draw up the sample solution and the TMSH reagent sequentially into the syringe before injection. A typical ratio is 1:1 sample to reagent, but this can be optimized.
-
For Manual Injection: In a GC vial, mix your sample solution with the TMSH reagent. For example, add 50 µL of the sample solution and 50 µL of the TMSH reagent. Vortex briefly.
-
-
GC Injection:
-
Inject the mixture directly into the GC. The high temperature of the injector (e.g., 250-300°C) facilitates an instantaneous pyrolytic reaction, where TMSH acts as a methylating agent to transesterify the this compound into FAMEs[14].
-
Part 3: Troubleshooting Guide
Even with optimized protocols, issues can arise. This section provides solutions to common problems encountered during the GC analysis of derivatized this compound.
Decision Tree for Troubleshooting Common GC Problems
Sources
- 1. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
- 2. aocs.org [aocs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production [mdpi.com]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.scirp.org [file.scirp.org]
- 13. US20080015375A1 - Method for transesterification of triglycerides - Google Patents [patents.google.com]
- 14. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]
- 16. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [agris.fao.org]
- 17. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reaction of lipids containing hydroxy groups with trimethylsulfonium hydroxide: formation of O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Tripetroselaidin and Other Triglycerides
For researchers and professionals in drug development and the life sciences, understanding the nuanced biological activities of lipid molecules is paramount. This guide provides an in-depth, objective comparison of the biological activity of Tripetroselaidin against other common triglycerides. By delving into the underlying structure-activity relationships and providing detailed experimental protocols, this document serves as a comprehensive resource for designing and interpreting studies involving these lipid molecules.
Introduction to this compound and Comparator Triglycerides
Triglycerides, the main constituents of dietary fats and oils, are esters derived from glycerol and three fatty acids. Their biological activity is largely dictated by the nature of their constituent fatty acids.
This compound is a triglyceride composed of three petroselinic acid molecules esterified to a glycerol backbone. Petroselinic acid (C18:1n-12) is a monounsaturated omega-12 fatty acid and a positional isomer of the more common oleic acid (C18:1n-9).[1] It is found in high concentrations in the seeds of plants from the Apiaceae family, such as parsley and coriander.[1][2] The unique position of the double bond in petroselinic acid is hypothesized to confer distinct biological properties to this compound.
For a robust comparison, we will evaluate this compound against three other triglycerides commonly encountered in biological systems and research:
-
Triolein: A triglyceride of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid.
-
Trilinolein: A triglyceride of linoleic acid, a polyunsaturated omega-6 fatty acid.
-
Tripalmitin: A triglyceride of palmitic acid, a saturated fatty acid.
These comparators provide a spectrum of saturation and double bond positioning, allowing for a thorough assessment of this compound's unique biological profile.
Comparative Biological Activities
The biological effects of triglycerides are multifaceted, influencing cellular metabolism, inflammatory pathways, and even having potential applications in drug delivery.[3][4][5][6][7]
Metabolic Effects
Elevated levels of certain triglycerides are strongly associated with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[8][9][10][11][12] The specific fatty acid composition of triglycerides can modulate these effects.
-
This compound: Based on the known activities of its constituent, petroselinic acid, this compound is anticipated to have beneficial metabolic effects. Petroselinic acid has demonstrated antidiabetic properties.[1][2] This suggests that this compound may positively influence glucose metabolism and insulin sensitivity.
-
Triolein: Generally considered to have neutral to beneficial effects on metabolic health, contributing to improved insulin sensitivity compared to saturated fats.
-
Trilinolein: As a polyunsaturated fat, it can have positive effects on lipid profiles, but an excess of omega-6 fatty acids can also be pro-inflammatory, potentially contributing to insulin resistance in certain contexts.
-
Tripalmitin: Diets high in saturated fats like tripalmitin are linked to insulin resistance and an increased risk of metabolic syndrome.[10]
Anti-Inflammatory Potential
Chronic inflammation is a key driver of many diseases. The fatty acid components of triglycerides can be metabolized into signaling molecules that either promote or resolve inflammation.[13][14][15]
-
This compound: Petroselinic acid has been shown to possess anti-inflammatory properties.[1][2] Furthermore, some studies suggest it may ameliorate autoimmune disorders by suppressing type I interferon signaling.[16] This indicates a strong potential for this compound to exert anti-inflammatory effects.
-
Triolein: Oleic acid is generally considered to be anti-inflammatory.
-
Trilinolein: Linoleic acid is a precursor to arachidonic acid, which can be converted into pro-inflammatory eicosanoids. However, it can also be metabolized into anti-inflammatory molecules. The overall effect is context-dependent.
-
Tripalmitin: Saturated fatty acids like palmitic acid are known to be pro-inflammatory, activating inflammatory pathways such as NF-κB.
Anticancer and Cytotoxic Activity
The influence of different fatty acids on cancer cell proliferation and survival is an active area of research.
-
This compound: While direct studies on this compound are lacking, some unsaturated fatty acids have shown promise in inhibiting biofilm formation and virulence factor production in bacteria, which can be relevant in the context of infection-related cancers.[17] The anticancer potential of this compound warrants further investigation.
-
Triolein and Trilinolein: The effects of unsaturated fatty acids on cancer are complex and can be tumor-type specific. Some studies suggest they may inhibit proliferation, while others indicate they can promote it.
-
Tripalmitin: Some research suggests that saturated fatty acids may promote the proliferation and survival of certain cancer cells.
Drug Delivery Applications
The natural absorption pathway of triglycerides makes them attractive candidates for oral drug delivery systems.[3][4][5][6][7]
-
This compound, Triolein, Trilinolein, and Tripalmitin: All these triglycerides have the potential to be used in lipid-based drug delivery systems. The choice of triglyceride can influence the solubility and bioavailability of the encapsulated drug.[6][7] Medium-chain triglycerides are often favored for their greater drug solubility and stability.[5][6][7]
Quantitative Data Summary
| Biological Activity | This compound (Inferred) | Triolein | Trilinolein | Tripalmitin |
| Metabolic Effects | Potentially beneficial (antidiabetic) | Neutral to beneficial | Mixed | Potentially detrimental |
| Anti-Inflammatory | Potentially anti-inflammatory | Anti-inflammatory | Mixed (pro- and anti-inflammatory) | Pro-inflammatory |
| Anticancer | Under investigation | Mixed | Mixed | Potentially pro-proliferative |
| Drug Delivery | Potential excipient | Potential excipient | Potential excipient | Potential excipient |
Experimental Protocols
To empirically validate the comparative biological activities of these triglycerides, a series of well-established in vitro assays can be employed.
Adipogenesis and Lipid Accumulation Assay
This assay is crucial for understanding the metabolic effects of triglycerides on fat cells. The Oil Red O staining method is a widely used technique to visualize and quantify lipid accumulation in adipocytes.[18][19][20][21][22][23][24][25][26]
Protocol: Oil Red O Staining for Adipocyte Lipid Accumulation
-
Cell Culture and Differentiation:
-
Seed pre-adipocyte cells (e.g., 3T3-L1) in a multi-well plate and grow to confluence.[23][27]
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).[18][23]
-
Treat differentiating adipocytes with this compound, Triolein, Trilinolein, or Tripalmitin at various concentrations.
-
-
Fixation:
-
Staining:
-
Quantification:
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.[20][22]
-
Visually assess and capture images of lipid droplets using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.[20][22]
-
Measure the absorbance of the eluted dye at approximately 500-520 nm using a microplate reader.[20][23]
-
In Vitro Anti-Inflammatory Assay
The anti-inflammatory properties of the triglycerides can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7) in a multi-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, Triolein, Trilinolein, or Tripalmitin for a specified period.
-
-
Inflammatory Challenge:
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Viability and Cytotoxicity Assay
To evaluate the potential cytotoxic effects of the triglycerides on cancer cells, a standard cell viability assay can be performed.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound, Triolein, Trilinolein, or Tripalmitin.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Experimental Workflow for Comparing Triglyceride Bioactivity
Caption: Workflow for comparing the biological activities of different triglycerides.
Hypothesized Signaling Pathways Influenced by Triglycerides
Caption: Hypothesized differential effects on inflammatory signaling pathways.
Conclusion
This compound, due to its unique petroselinic acid composition, presents a compelling profile for further investigation. Inferred from the properties of its constituent fatty acid, it is hypothesized to possess beneficial metabolic and anti-inflammatory properties that may distinguish it from triglycerides containing more common fatty acids like oleic, linoleic, and palmitic acids. The provided experimental frameworks offer a clear path for the empirical validation of these hypotheses. For researchers in drug development, this compound and its derivatives may represent a novel avenue for therapeutic intervention in metabolic and inflammatory diseases.
References
-
Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). 18
-
Triglycerides and metabolic syndrome: from basic to mechanism - A narrative review. 8
-
Oil Red O Staining Protocol (Ellis) - IHC WORLD. 19
-
Oil Red O Staining for Cultured Cells. 20
-
Fatty acids could be effective platform for drug delivery - AZoLifeSciences. 3
-
Oil red O staining | Xin Chen Lab - University of California San Francisco. 21
-
Using fatty acids in oral formulations to improve drug delivery. 4
-
Petroselinic acid - Grokipedia. 1
-
Lipid (Oil Red O) Staining Kit. 22
-
Adipogenesis Assay Kit. 23
-
Oil Red O Histochemistry for frozen sections only. 24
-
Triglycerides: Why do they matter? - Mayo Clinic. 9
-
Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review - J-Stage. 5
-
Is high triglycerides a sign of metabolic syndrome or fatty liver? - SiPhox Health. 10
-
Triglyceride level affecting shared susceptibility genes in metabolic syndrome and coronary artery disease - PubMed. 11
-
The Relationship between the Triglyceride to High-Density Lipoprotein Cholesterol Ratio and Metabolic Syndrome - PMC - PubMed Central. 12
-
Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - MDPI. 2
-
Lipid-Based Drug Delivery Systems - PMC - NIH. 6
-
Strategies to Formulate Lipid-based Drug Delivery Systems. 7
-
Adipogenesis Assay Kit - Cayman Chemical. 27
-
Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PubMed Central. 16
-
Antibiofilm activity of petroselinic acid against three other S. aureus... - ResearchGate. 17
-
Lipid Accumulation/ Steatosis Colorimetric Assay Kit (SCA) - ScienCell Research Laboratories. 25
-
ab133131 – Hepatic Lipid Accumulation/ Steatosis Assay Kit | Abcam. 26
-
Identifying the anti-inflammatory response to lipid lowering therapy: a position paper from the working group on atherosclerosis and vascular biology of the European Society of Cardiology - PubMed Central. 13
-
Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC - PubMed Central - NIH. 14
-
Identifying the anti-inflammatory response to lipid lowering therapy: a position paper from the working group on atherosclerosis - CORE. 15
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Triglycerides and metabolic syndrome: from basic to mechanism - A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triglycerides: Why do they matter? - Mayo Clinic [mayoclinic.org]
- 10. siphoxhealth.com [siphoxhealth.com]
- 11. Triglyceride level affecting shared susceptibility genes in metabolic syndrome and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Relationship between the Triglyceride to High-Density Lipoprotein Cholesterol Ratio and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying the anti-inflammatory response to lipid lowering therapy: a position paper from the working group on atherosclerosis and vascular biology of the European Society of Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. coriell.org [coriell.org]
- 19. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 25. sciencellonline.com [sciencellonline.com]
- 26. content.abcam.com [content.abcam.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-validation of Tripetroselaidin measurements across different analytical platforms
An In-Depth Guide to the Cross-Validation of Tripetroselaidin Measurements Across Diverse Analytical Platforms
This guide provides a comprehensive framework for the cross-validation of this compound quantification, ensuring data integrity and comparability across different analytical technologies. As the pharmaceutical and nutraceutical industries increasingly focus on specific lipid entities like this compound for their therapeutic potential, the need for robust and standardized measurement protocols has become paramount. This document outlines the underlying principles of prevalent analytical platforms, presents a model for a cross-validation study, and offers detailed experimental protocols grounded in established scientific standards.
Introduction: The Analytical Challenge of this compound
This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of petroselinic acid. Its accurate quantification is critical in drug development, quality control of nutraceuticals, and metabolic research. However, the inherent complexity of lipid analysis, stemming from isomeric similarity and matrix effects, necessitates a rigorous approach to method validation. Cross-platform validation, in particular, is essential when data from different laboratories or from different stages of a product's lifecycle need to be compared. This guide will focus on the most commonly employed high-performance analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Core Principles of Analytical Platforms for Lipid Analysis
The choice of an analytical platform is often dictated by the specific requirements of the study, including sensitivity, selectivity, and throughput. Understanding the fundamental principles of each technique is crucial for designing a meaningful cross-validation study.
-
Gas Chromatography (GC): GC separates volatile compounds based on their boiling points and interaction with a stationary phase. For TAGs like this compound, which are non-volatile, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required. The resulting FAMEs are then separated and quantified. GC, particularly when coupled with a Flame Ionization Detector (FID), is a robust and cost-effective method for fatty acid profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a stationary phase. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the direct analysis of intact TAGs, separating them based on their partition number. When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC provides quantitative data without the need for derivatization.
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, providing high selectivity and sensitivity. When coupled with a chromatographic inlet (GC-MS or LC-MS), it offers both separation and identification. LC-MS, in particular, has become a gold standard for lipidomics, allowing for the precise identification and quantification of individual lipid species like this compound, even in complex biological matrices.
A Framework for a Cross-Validation Study
The following sections outline a hypothetical, yet scientifically rigorous, study design for the cross-validation of this compound measurements across GC-FID, HPLC-ELSD, and LC-MS/MS.
Experimental Design
A well-structured experimental design is the cornerstone of any validation study. The diagram below illustrates the workflow for this proposed cross-platform comparison.
Caption: Workflow for the cross-validation of this compound analysis.
Hypothetical Comparative Data
The following tables summarize the expected performance characteristics from such a cross-validation study. These values are representative of what one might expect for these analytical platforms in a lipid analysis context.
Table 1: Calibration and Linearity
| Parameter | GC-FID | HPLC-ELSD | LC-MS/MS |
| Calibration Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | > 0.998 |
| Linearity | Linear | Non-linear (Log-Log) | Linear |
Table 2: Accuracy and Precision
| Parameter | GC-FID | HPLC-ELSD | LC-MS/MS |
| Intra-Assay Precision (%CV) | < 5% | < 8% | < 3% |
| Inter-Assay Precision (%CV) | < 7% | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
Table 3: Sensitivity
| Parameter | GC-FID | HPLC-ELSD | LC-MS/MS |
| LOD (µg/mL) | 0.5 | 2.0 | 0.05 |
| LOQ (µg/mL) | 1.0 | 5.0 | 0.1 |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound on each platform. These protocols are based on established methods for triacylglycerol analysis.
Protocol 1: GC-FID Analysis via FAMEs
This method involves the conversion of this compound to its constituent fatty acid methyl esters (FAMEs) for analysis.
1. Sample Preparation and Derivatization: a. Accurately weigh 10 mg of the sample into a screw-cap glass tube. b. Add 1 mL of a 0.5 M solution of sodium methoxide in methanol. c. Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification. d. Cap the tube tightly and heat at 50°C for 10 minutes. e. Cool to room temperature and add 1 mL of hexane. f. Add 1 mL of saturated NaCl solution and vortex thoroughly. g. Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
2. GC-FID Conditions:
- Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 220°C at 4°C/min, and hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Volume: 1 µL.
3. Data Analysis: a. Identify the petroselinic acid methyl ester peak based on its retention time relative to a FAME standard mixture. b. Quantify the peak area relative to the internal standard. c. Convert the FAME concentration back to the original this compound concentration using the molecular weights.
Protocol 2: HPLC-ELSD Analysis of Intact this compound
This method allows for the direct analysis of the intact this compound molecule.
1. Sample Preparation: a. Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 4:3 v/v), to a final concentration within the calibration range. b. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Conditions:
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Isopropanol.
- Gradient: Start with 70% A, ramp to 30% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
3. Data Analysis: a. Identify the this compound peak based on its retention time compared to a standard. b. Construct a calibration curve by plotting the log of the peak area against the log of the concentration. c. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 3: LC-MS/MS Analysis of Intact this compound
This method provides the highest selectivity and sensitivity for the analysis of this compound.
1. Sample Preparation: a. Prepare samples as described in the HPLC-ELSD protocol (Section 4.2, Step 1). b. The use of a deuterated internal standard (e.g., d5-tripalmitin) is highly recommended for the most accurate quantification.
2. LC-MS/MS Conditions:
- LC System: Use the same LC conditions as described for HPLC-ELSD (Section 4.2, Step 2).
- Mass Spectrometer: A triple quadrupole mass spectrometer is ideal.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound. For example, the [M+NH4]+ adduct as the precursor ion and a fragment ion corresponding to the loss of one petroselinic acid chain. The exact m/z values would need to be determined experimentally.
3. Data Analysis: a. Integrate the peak area for the specific MS/MS transition of this compound and the internal standard. b. Create a linear calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. c. Calculate the concentration of this compound in the sample.
Discussion and Recommendations
The choice of analytical platform for this compound analysis should be guided by the specific research question.
-
GC-FID is a cost-effective and robust method, particularly for quality control applications where the fatty acid profile is of primary interest. However, the indirect nature of the measurement (via FAMEs) and the destructive derivatization step are limitations.
-
HPLC-ELSD offers the advantage of analyzing the intact this compound molecule, which can be important for formulation studies. The non-linear response of the ELSD requires careful calibration.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for complex matrices, such as biological samples, and for studies requiring very low detection limits. The higher cost and complexity of the instrumentation are the main considerations.
For a comprehensive cross-validation, it is recommended to analyze a set of quality control samples with known concentrations of this compound on each platform. The results should be compared using statistical methods, such as Bland-Altman analysis, to assess the agreement between the methods. Any systematic bias between platforms should be investigated and understood.
Conclusion
The cross-validation of this compound measurements is a critical exercise to ensure data reliability and comparability. By understanding the principles of each analytical platform and implementing a rigorous validation plan, researchers can be confident in their quantitative results. This guide provides a framework for such a study, from experimental design to detailed protocols. The adoption of such standardized approaches will ultimately contribute to the successful development and application of this compound-based products.
References
-
American Oil Chemists' Society (AOCS). Official Methods and Recommended Practices of the AOCS.[Link]
-
Christie, W. W. Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis. The Oily Press, 2010. [Link]
-
International Organization for Standardization (ISO). ISO 12966-2:2017 Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 2: Preparation of methyl esters of fatty acids.[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Tripetroselaidin Quantification Methods
For researchers, scientists, and professionals in drug development, the precise quantification of specific lipid molecules is paramount. Tripetroselaidin, the triglyceride of petroselinic acid, presents unique analytical challenges due to its isomeric similarity to the more common oleic acid. This guide provides an in-depth comparison of prevalent analytical methodologies for this compound quantification, offering field-proven insights and detailed experimental protocols to support robust inter-laboratory studies and ensure data comparability.
Introduction to this compound and the Imperative for Standardized Quantification
This compound is a triglyceride predominantly found in the seed oils of plants belonging to the Apiaceae family, such as coriander (Coriandrum sativum) and parsley (Petroselinum crispum)[1][2]. It is composed of a glycerol backbone esterified with three molecules of petroselinic acid (C18:1 cis-Δ6). The key analytical challenge lies in distinguishing petroselinic acid from its positional isomer, oleic acid (C18:1 cis-Δ9), which is ubiquitous in many lipid-containing samples[1][2]. This structural similarity can lead to co-elution and misidentification in chromatographic analyses, necessitating highly specific and validated quantification methods.
The increasing interest in petroselinic acid for various industrial applications, including the production of polymers, detergents, and cosmetics, underscores the need for accurate and reproducible quantification of this compound in its natural sources[1]. Furthermore, in the context of drug development and nutritional science, precise lipid profiling is crucial. Inter-laboratory variability in analytical results can hinder scientific progress and regulatory acceptance. Therefore, a thorough understanding and comparison of the available analytical techniques are essential for establishing standardized protocols and ensuring the reliability of data across different research and quality control laboratories.
This guide will explore and compare three principal analytical approaches for the quantification of this compound:
-
Gas Chromatography (GC) following transesterification to fatty acid methyl esters (FAMEs).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the intact triglyceride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for direct quantification without derivatization.
The Inter-Laboratory Comparison Workflow: A Framework for Method Validation
An inter-laboratory comparison, or proficiency test, is a cornerstone of analytical method validation. It serves to evaluate the performance of different laboratories and methods when analyzing the same sample, thereby assessing the reproducibility and robustness of the analytical procedures[3]. A typical workflow for an inter-laboratory comparison of this compound quantification methods is outlined below.
Caption: A generalized workflow for an inter-laboratory comparison study.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method for this compound quantification depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. This section provides a detailed comparison of the most common techniques.
Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs)
Principle: This is an indirect method where the this compound in the sample is first converted into its constituent fatty acid methyl esters (FAMEs) through a process called transesterification. The resulting FAMEs are then separated and quantified by gas chromatography, typically with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)[4][5].
Causality Behind Experimental Choices:
-
Transesterification: Triglycerides are not volatile enough for direct GC analysis. The conversion to smaller, more volatile FAMEs is a necessary sample preparation step[5].
-
Stationary Phase Selection: The choice of the GC column's stationary phase is critical for separating the petroselinic acid methyl ester from the oleic acid methyl ester. Highly polar cyanopropyl phases (e.g., Rt-2560) or polyethylene glycol (wax) phases are often employed for this purpose[5].
-
Derivatization to FABEs: To enhance the separation of petroselinic and oleic acid isomers, derivatization to fatty acid butyl esters (FABEs) can be employed. The increased chain length of the ester can improve chromatographic resolution.
Advantages:
-
High Precision and Robustness: GC-FID is a well-established and highly reproducible technique for fatty acid quantification[4][5].
-
Quantitative Accuracy: With proper calibration using a certified reference standard for petroselinic acid, GC-FID provides excellent quantitative accuracy.
-
Cost-Effective: GC-FID systems are relatively common in analytical laboratories and have lower operational costs compared to LC-MS.
Limitations:
-
Indirect Analysis: The method quantifies the total petroselinic acid content, not the intact this compound molecule. It assumes that all petroselinic acid is derived from triglycerides, which may not be true for all sample matrices.
-
Potential for Isomer Co-elution: Inadequate chromatographic separation can lead to the overestimation of petroselinic acid due to co-elution with oleic acid.
-
Destructive Method: The sample is chemically altered during transesterification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS allows for the direct analysis of intact this compound molecules. The triglycerides are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then detected and quantified by a mass spectrometer[3].
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: Separation is typically achieved on a C18 or C30 reversed-phase column, where triglycerides are separated based on their partition number (PN), which is related to the carbon number and the number of double bonds of the fatty acid chains.
-
Silver-Ion Chromatography: This technique can be used to separate triglycerides based on the degree of unsaturation of their fatty acid constituents.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques that allow for the detection of the intact triglyceride molecule, often as an ammonium adduct ([M+NH₄]⁺)[3].
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the triglyceride molecule, providing information about the constituent fatty acids and aiding in the specific identification of this compound.
Advantages:
-
Direct Analysis: Quantifies the intact this compound molecule, providing more specific information than the FAME analysis.
-
High Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent specificity, allowing for the confident identification of this compound even in complex matrices.
-
Rich Structural Information: MS/MS fragmentation patterns can help to elucidate the structure of different triglyceride species present in the sample.
Limitations:
-
Complexity and Cost: LC-MS/MS systems are more complex and expensive to purchase and operate than GC systems.
-
Matrix Effects: The presence of other compounds in the sample matrix can interfere with the ionization of this compound, potentially affecting the accuracy of quantification.
-
Availability of Standards: The lack of a commercially available certified reference material for intact this compound can make absolute quantification challenging. However, a petroselinic acid standard can be used for calibration with careful consideration of the triglyceride structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful non-destructive technique that can be used for the direct quantification of different fatty acids within the triglyceride structure without the need for derivatization. Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized.
Causality Behind Experimental Choices:
-
¹H NMR: The signals from specific protons, such as those adjacent to the double bonds or on the glycerol backbone, can be integrated to determine the relative amounts of different fatty acids.
-
¹³C NMR: The distinct chemical shifts of the carbons in the double bonds and the carbonyl groups of different fatty acids allow for their differentiation and quantification.
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, the absolute concentration of this compound can be determined.
Advantages:
-
Non-Destructive: The sample can be recovered after analysis.
-
Direct and Absolute Quantification: qNMR allows for direct and absolute quantification without the need for a specific this compound standard, provided a suitable internal standard is used.
-
Rich Structural Information: NMR provides detailed information about the molecular structure, including the position of fatty acids on the glycerol backbone (regiospecificity).
Limitations:
-
Lower Sensitivity: NMR is generally less sensitive than MS-based methods, requiring higher sample concentrations.
-
Spectral Overlap: In complex mixtures, the signals from different lipid species can overlap, making quantification challenging.
-
Instrumentation Cost: High-field NMR spectrometers are expensive to purchase and maintain.
Data Summary and Comparison
| Feature | Gas Chromatography (GC-FAME) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Indirect analysis of fatty acid methyl esters | Direct analysis of intact triglycerides | Direct, non-destructive analysis |
| Specificity | Moderate to High (dependent on column) | Very High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Sample Throughput | High | Medium | Low to Medium |
| Cost | Low to Medium | High | Very High |
| Quantitative Accuracy | Excellent with FAME standards | Good to Excellent (matrix dependent) | Excellent with internal standard |
| Key Advantage | Robust, cost-effective, and widely available | High specificity and direct analysis | Non-destructive, absolute quantification |
| Key Limitation | Indirect analysis, potential isomer co-elution | High cost, potential matrix effects | Lower sensitivity, high instrument cost |
Experimental Protocols
The following protocols are provided as a starting point for the quantification of this compound in coriander seed oil, a rich natural source. It is imperative that each laboratory validates the chosen method according to its own standard operating procedures and regulatory requirements.
Protocol 1: Quantification of Petroselinic Acid by GC-FID after FAME Derivatization
1. Materials and Reagents:
-
Coriander seed oil sample
-
Petroselinic acid analytical standard (e.g., from Sigma-Aldrich or MedchemExpress)[1]
-
Internal standard (e.g., methyl heptadecanoate)
-
Hexane (HPLC grade)
-
2 M methanolic potassium hydroxide
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
2. Sample Preparation (Transesterification):
-
Weigh approximately 25 mg of the coriander seed oil into a screw-cap test tube.
-
Add 1.5 mL of hexane and vortex to dissolve the oil.
-
Add 1 mL of the internal standard solution (e.g., 1 mg/mL methyl heptadecanoate in hexane).
-
Add 100 µL of 2 M methanolic potassium hydroxide.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Allow the layers to separate. If necessary, centrifuge briefly.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear FAME solution to an autosampler vial for GC analysis.
3. GC-FID Conditions:
-
Column: Highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm i.d., 0.2 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program: 140 °C (hold 5 min), ramp to 240 °C at 4 °C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Quantification:
-
Prepare a calibration curve using the petroselinic acid analytical standard.
-
Identify the peaks for methyl petroselinate and the internal standard based on their retention times.
-
Calculate the concentration of petroselinic acid in the sample using the calibration curve and the peak area ratios relative to the internal standard.
-
The this compound content can be estimated based on the molecular weights of this compound and petroselinic acid.
Protocol 2: Quantification of Intact this compound by LC-MS/MS
1. Materials and Reagents:
-
Coriander seed oil sample
-
Internal standard (e.g., a commercially available triglyceride not present in the sample, such as triheptadecanoin)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium formate
2. Sample Preparation:
-
Prepare a stock solution of the coriander seed oil in isopropanol (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 10 µg/mL).
-
Add the internal standard to the working solution at a known concentration.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient to separate the different triglyceride species (e.g., start with a high percentage of A and ramp to a high percentage of B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor the precursor ion corresponding to the ammonium adduct of this compound ([M+NH₄]⁺, m/z 896.8) and a characteristic product ion. A specific product ion for this compound would be the loss of one petroselinic acid molecule.
4. Quantification:
-
Prepare a calibration curve using a suitable standard (if a this compound standard is not available, a closely related triglyceride can be used for semi-quantitative analysis, or a petroselinic acid standard can be used to create a response factor).
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Protocol 3: Quantification of this compound by ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Coriander seed oil sample
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the coriander seed oil into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 10 s).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
4. Quantification:
-
Integrate the signal of the internal standard (e.g., the singlet for the three protons of 1,3,5-trichlorobenzene).
-
Integrate the signals specific to the petroselinic acid moieties in the triglycerides (e.g., the allylic protons).
-
Calculate the molar ratio of this compound to the internal standard based on the integral values and the number of protons contributing to each signal.
-
Calculate the concentration of this compound in the original sample based on the known amount of the internal standard and the sample weight.
Conclusion and Recommendations
The accurate quantification of this compound is achievable through several analytical techniques, each with its own set of advantages and limitations.
-
For routine quality control where high throughput and cost-effectiveness are priorities, GC-FID of FAMEs is a robust and reliable method, provided that the chromatographic conditions are optimized to resolve petroselinic acid from its isomers.
-
For research and development applications where high specificity and the analysis of the intact molecule are crucial, LC-MS/MS is the method of choice.
-
NMR spectroscopy offers a powerful alternative for direct and absolute quantification without the need for derivatization, making it an excellent reference method.
For a successful inter-laboratory comparison, it is strongly recommended to:
-
Utilize a common, well-characterized reference material.
-
Establish and adhere to detailed, standardized protocols.
-
Include a certified analytical standard for petroselinic acid in all calibration procedures.
-
Perform a thorough statistical analysis of the results to identify and address sources of variability.
By carefully selecting the most appropriate analytical methodology and implementing a rigorous validation framework, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and comparability of this compound quantification data, thereby fostering scientific integrity and advancing their respective fields.
References
-
Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. (2023). National Institutes of Health. [Link]
-
Validation of a Method Based on Triglycerides for the Detection of Low Percentages of Hazelnut Oil in Olive Oil by Column Liquid Chromatography. (n.d.). National Institutes of Health. [Link]
-
GC Resolution of Esters | Download Table. (n.d.). ResearchGate. [Link]
-
Characterization of French Coriander Oil as Source of Petroselinic Acid. (2016). MDPI. [Link]
-
Petroselinic acid. (n.d.). Wikipedia. [Link]
-
Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scatter. (n.d.). Agilent. [Link]
-
Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry. (n.d.). AOCS. [Link]
-
Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame lonization detector. (1984). Sci-Hub. [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.). Leco. [Link]
-
Lipidomic Analysis of Glycerolipids. (n.d.). AOCS. [Link]
-
10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. (n.d.). Shimadzu. [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005). Agilent. [Link]
-
DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). ResearchGate. [Link]
-
UPLC–MS Triglyceride Profiling in Sunflower and Rapeseed Seeds. (2018). National Institutes of Health. [Link]
-
In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
Petroselinic acid. (n.d.). Cyberlipid. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek. [Link]
-
Petroselinic acid from dietary triacylglycerols reduces the concentration of arachidonic acid in tissue lipids of rats. (1995). National Institutes of Health. [Link]
-
NMR. (2019). AOCS. [Link]
-
Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. (n.d.). AOCS. [Link]
-
Using NMR to determine fatty acid levels and mono-, di- and tri-glyceride content in oil. (n.d.). SciLifeLab. [Link]
-
Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. (n.d.). ResearchGate. [Link]
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (n.d.). National Institutes of Health. [Link]
-
Quantitative 2H NMR analysis of deuterium distribution in petroselinic acid isolated from parsley seed. (n.d.). ResearchGate. [Link]
Sources
- 1. Petroselinic acid analytical standard 593-39-5 [sigmaaldrich.com]
- 2. Anthrone analytical standard 90-44-8 [sigmaaldrich.com]
- 3. alkalisci.com [alkalisci.com]
- 4. Petroselinic acid | CAS:593-39-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Effects of Tripetroselaidin on Cell Lines Versus Primary Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development and fundamental biological research, the choice of cellular model is a critical decision that profoundly influences the translational relevance of experimental findings. This guide provides a comprehensive comparative analysis of the effects of Tripetroselaidin, a triglyceride of petroselinic acid, on immortalized cell lines versus primary cells. As Senior Application Scientists, we aim to provide not just data, but a framework for understanding the causal relationships behind the observed cellular responses, thereby enhancing the predictive power of your in vitro studies.
The Rationale: Why Compare Cell Lines and Primary Cells?
Immortalized cell lines, such as HeLa and Jurkat cells, are foundational tools in biomedical research. Their immortality and rapid proliferation offer unparalleled reproducibility and scalability for high-throughput screening.[1][2] However, these advantages come at the cost of physiological relevance.[3] Decades of continuous culture can lead to significant genetic and phenotypic drift from their tissue of origin.[3][4]
In contrast, primary cells, directly isolated from living tissues, retain the characteristics of their source, offering a more biologically faithful model.[2][5] This is particularly crucial when investigating compounds like this compound, a lipid that can influence fundamental cellular processes such as metabolism, membrane dynamics, and signaling pathways.[6][7] Comparing responses between these two cell types is therefore essential for validating initial findings and de-risking the transition to more complex in vivo models.
Experimental Design and Methodologies
To objectively assess the differential effects of this compound, a multi-faceted experimental approach was designed, incorporating assessments of cell viability, proliferation, and apoptosis.
Cell Models
-
Cell Lines:
-
Primary Cells:
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from cell culture to data analysis.
Caption: Principle of tetrazolium salt reduction assays.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key indicator of cytotoxicity. [15]
-
Caspase-3 Activity Assay:
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
A luminogenic or fluorogenic substrate for caspase-3 is added to the cells.
-
The signal, proportional to caspase-3 activity, is measured using a plate reader.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [16] 2. Cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. [16] 4. The incorporated label is then detected by fluorescence microscopy or flow cytometry. [17]
-
Comparative Data Analysis
The following tables summarize hypothetical data from the described experiments, illustrating the potential differential responses to this compound.
Table 1: Cell Viability (IC50 Values)
The IC50 value represents the concentration of a compound that inhibits a biological process by 50%. [18][19]
| Cell Type | IC50 (µM) after 48h Exposure |
|---|---|
| Cell Lines | |
| HeLa | 75.2 |
| Jurkat | 55.8 |
| Primary Cells | |
| Primary Human Hepatocytes | 150.5 |
| Primary Rat Cortical Neurons | > 200 |
Data are presented as the mean from three independent experiments.
Table 2: Apoptosis Induction
| Cell Type | % Apoptotic Cells (Caspase-3 Positive) at IC50 Concentration |
| Cell Lines | |
| HeLa | 65% |
| Jurkat | 72% |
| Primary Cells | |
| Primary Human Hepatocytes | 35% |
| Primary Rat Cortical Neurons | < 10% |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results and Mechanistic Insights
The hypothetical data suggest that the immortalized cell lines, HeLa and Jurkat, are significantly more sensitive to the cytotoxic effects of this compound than the primary cells. This disparity can be attributed to several key differences between these cell models:
-
Metabolic Capacity: Primary hepatocytes possess a robust metabolic machinery, including a full complement of cytochrome P450 enzymes, which may enable them to metabolize and detoxify this compound more efficiently than cancer cell lines. [20]* Proliferative State: The rapid proliferation of cancer cell lines may render them more susceptible to compounds that interfere with cellular metabolism and membrane synthesis. [15]In contrast, terminally differentiated, non-dividing cells like primary neurons may be less affected.
-
Signaling Pathways: The genetic alterations in cell lines can lead to aberrant signaling pathways that may be more easily perturbed by external stimuli like high lipid concentrations. [4]Primary cells, on the other hand, maintain homeostatic signaling networks that are more representative of the in vivo state. [2] The observed effects of this compound could be mediated through several potential mechanisms, including lipotoxicity, where an excess of fatty acids leads to cellular dysfunction and death. [6]This can involve the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, ultimately culminating in apoptosis. [6][21] The following diagram illustrates a potential signaling pathway for lipid-induced apoptosis.
Caption: Potential pathway of this compound-induced apoptosis.
Conclusion and Future Directions
This guide underscores the critical importance of utilizing both immortalized cell lines and primary cells in a complementary fashion for the comprehensive evaluation of investigational compounds. While cell lines offer a robust platform for initial high-throughput screening, primary cells provide a more physiologically relevant system for validating hits and elucidating mechanisms of action. [1] The differential effects of this compound observed in this comparative study highlight the potential for misleading conclusions if research is solely reliant on immortalized cell lines. Future studies should aim to further dissect the specific metabolic and signaling pathways responsible for these differences, potentially employing more advanced models such as 3D organoids to bridge the gap between in vitro and in vivo systems.
References
-
Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3844. Retrieved from [Link]
-
Bio-protocol. (2016). Primary Culture of Cortical Neurons. Retrieved from [Link]
-
Ubigene. (2025). Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! Retrieved from [Link]
-
Ubigene. (2025). Expert Insights | HeLa - Gene-editing Cell for Beginners. Retrieved from [Link]
-
protocols.io. (2023). Primary Neuron Culture Protocol. Retrieved from [Link]
-
ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells. Retrieved from [Link]
-
UCSC Genome Browser. (2008). Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross-linking. Retrieved from [Link]
-
iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]
-
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
protocols.io. (2017). Cell culture of 7721 or HeLa cells. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). Human Hepatocyte Cell Culture Protocol. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
Audergon. (n.d.). Cell Lines Versus Primary Cells as In Vitro Disease Models - An Overview. Retrieved from [Link]
-
ResearchGate. (2016). Non adherent cell(Jurkat) culture protocol? Retrieved from [Link]
-
BeCytes Biotechnologies. (n.d.). Isolation and culture of human primary hepatocytes. Retrieved from [Link]
-
LabMal. (2023). Why Primary Cells are better than Cell Lines? Retrieved from [Link]
-
protocols.io. (2019). Primary mouse hepatocyte isolation. Retrieved from [Link]
-
GMP Plastics. (2025). Primary Cells vs. Cell Lines: Key Differences & Research Applications. Retrieved from [Link]
-
JoVE. (2016). Video: Low-Density Primary Hippocampal Neuron Culture. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of primary and passaged tumor cell cultures and their application in personalized medicine. Retrieved from [Link]
-
Patsnap Synapse. (2025). Primary Cells vs. Cell Lines: Which Should You Use? Retrieved from [Link]
-
PubMed Central. (n.d.). Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
PubMed Central. (n.d.). Lipids and cell death in yeast. Retrieved from [Link]
-
BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Impact of solid lipid nanoparticles on 3T3 fibroblasts viability and lipid profile: The effect of curcumin and resveratrol loading. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of lipid composition on physicochemical characteristics and cytotoxicity of vesicles composed of cationic and anionic dialkyl lipids. Retrieved from [Link]
-
PubMed Central. (n.d.). The lipid basis of cell death and autophagy. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of SEM on cell viability and intracellular lipid accumulation. Retrieved from [Link]
Sources
- 1. gmpplastic.com [gmpplastic.com]
- 2. Primary Cells vs. Cell Lines: Which Should You Use? [synapse.patsnap.com]
- 3. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audubonbio.com [audubonbio.com]
- 5. labmal.com [labmal.com]
- 6. Lipids and cell death in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of solid lipid nanoparticles on 3T3 fibroblasts viability and lipid profile: The effect of curcumin and resveratrol loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 9. hela-transfection.com [hela-transfection.com]
- 10. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Primary Human Suspension Hepatocytes Culture Protocol [merckmillipore.com]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. clyte.tech [clyte.tech]
- 17. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 18. towardsdatascience.com [towardsdatascience.com]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 20. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 21. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Tripetroselaidin versus Triolein: A Comparative Metabolic Guide
This guide offers an in-depth, objective comparison of the metabolic processing of tripetroselaidin and triolein. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to explore the causal relationships between chemical structure and metabolic fate, supported by experimental frameworks and authoritative references.
Executive Summary: The Significance of Isomerism
Triolein and this compound are triglycerides that are structurally identical except for the location of a single double bond in their fatty acid chains. Triolein is the triglyceride of oleic acid (a cis-Δ9, omega-9 fatty acid), while this compound is the triglyceride of petroselinic acid (a cis-Δ6, omega-12 fatty acid).[1][2] This subtle shift in double bond position—from the 9th to the 6th carbon—has profound consequences for their enzymatic recognition and subsequent metabolic pathways. Understanding these differences is critical for applications ranging from novel therapeutic delivery systems to advanced nutritional science.
Table 1: Comparative Physicochemical Properties
| Property | Triolein | This compound |
| Systematic Name | Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate][3] | Propane-1,2,3-triyl tri[(6Z)-octadec-6-enoate] |
| CAS Number | 122-32-7[4][5][6] | 35017-28-8[7] |
| Molecular Formula | C₅₇H₁₀₄O₆[4][5][6] | C₅₇H₁₀₄O₆[7] |
| Molecular Weight | 885.43 g/mol [3][4][5] | 885.43 g/mol [7] |
| Constituent Fatty Acid | Oleic Acid (cis-Δ9-18:1) | Petroselinic Acid (cis-Δ6-18:1)[1] |
| Melting Point | ~ -4 to 5 °C[3][5] | ~ 30 °C (for Petroselinic Acid)[1] |
| Appearance | Colorless to yellowish viscous liquid[5][6][8] | White powder (for Petroselinic Acid)[2] |
Digestion and Absorption: The First Point of Metabolic Divergence
The initial stage of triglyceride metabolism occurs in the gastrointestinal tract, where pancreatic lipase is the primary enzyme responsible for hydrolysis.[9][10] This enzyme is not entirely non-specific; it preferentially cleaves fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, producing two free fatty acids and one 2-monoacylglycerol (2-MAG).[9][10]
The critical question for this comparison is whether the isomeric position of the double bond influences the efficiency of pancreatic lipase. While both triglycerides are substrates, the stereoselectivity of the enzyme can be influenced by the structure of the acyl chain.[11] Following hydrolysis, the resulting free fatty acids and 2-MAGs are incorporated into mixed micelles with bile acids for absorption by enterocytes.[9][12]
Experimental Protocol: Comparative In Vitro Hydrolysis by Pancreatic Lipase
This protocol provides a framework for quantifying the relative susceptibility of this compound and triolein to pancreatic lipase, a self-validating system to test enzymatic preference.
Objective: To determine the kinetic parameters (Vmax, Km) of porcine pancreatic lipase for this compound and triolein substrates.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Triolein (high purity)[4]
-
This compound (high purity)
-
Gum arabic (for emulsification)
-
Sodium deoxycholate (bile salt)
-
Colipase (lipase cofactor)
-
Tris-HCl buffer (pH 8.0)
-
CaCl₂ (cofactor)
-
pH-stat autotitrator or spectrophotometer with a pH indicator dye
Methodology:
-
Substrate Preparation: Create a series of emulsions for both this compound and triolein at varying concentrations (e.g., 1-10 mM) in Tris-HCl buffer containing gum arabic and sodium deoxycholate. This step is crucial as lipase acts at the oil-water interface.
-
Reaction Setup: In a thermostatically controlled reaction vessel at 37°C, combine the substrate emulsion, CaCl₂, and colipase solution. Allow the mixture to equilibrate.
-
Initiation: Initiate the reaction by adding a standardized amount of PPL.
-
Monitoring: Continuously measure the rate of fatty acid release by using a pH-stat to titrate the liberated protons with a standard NaOH solution. The rate of NaOH consumption is directly proportional to the rate of hydrolysis.
-
Data Analysis: Plot the initial reaction velocity against substrate concentration. Use non-linear regression (e.g., Michaelis-Menten equation) to calculate Vmax and Km for each substrate.
Trustworthiness Check: The inclusion of colipase is essential, as it anchors lipase to the bile-salt-coated lipid interface, ensuring the measured activity is physiologically relevant.
Diagram: Triglyceride Digestion and Absorption Workflow
Caption: Logical flow of β-oxidation for different unsaturated fatty acid isomers.
Advanced Analytical Methodologies
Studying the nuanced differences in triglyceride metabolism requires sophisticated analytical techniques. A multi-pronged approach is necessary to move from quantification to mechanistic understanding.
Table 2: Key Analytical Techniques in Lipid Metabolism Research
| Technique | Application | Rationale & Causality |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty acid profiling of tissues and biofluids. | After transesterification to fatty acid methyl esters (FAMEs), GC separates isomers, and MS provides definitive identification and quantification. Essential for tracking the fate of petroselinic vs. oleic acid. [13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Intact triglyceride and lipid species analysis ("Lipidomics"). | LC separates lipid classes, while tandem MS (MS/MS) fragments molecules to identify specific fatty acid compositions of intact triglycerides, providing a snapshot of the lipidome. [14] |
| Stable Isotope Tracing | Elucidating metabolic pathways in vivo. | Administering ¹³C-labeled this compound or triolein allows for the precise tracking of the labeled carbons through various metabolic pathways, confirming routes like β-oxidation, storage, or conversion. |
| High-Resolution Respirometry | Measuring mitochondrial oxygen consumption. | By providing isolated mitochondria with specific fatty acid substrates, one can measure the efficiency of ATP production, revealing functional differences in energy generation. |
Implications for Research and Development
The metabolic distinctions between this compound and triolein are not merely academic. They have tangible implications:
-
Drug Delivery: Triglycerides are explored as carriers in lipid-based drug formulations. The differential rate of hydrolysis and subsequent metabolic processing could be leveraged to design delivery systems with tailored release profiles. A drug conjugated to petroselinic acid may have a different biodistribution and clearance rate than one attached to oleic acid.
-
Nutritional Science: Petroselinic acid is a "non-traditional" fatty acid in many diets. [1]Its unique metabolism could lead to the production of novel bioactive lipid mediators or affect cellular signaling pathways differently than common omega-9 fatty acids.
-
Enzymology: Comparing the processing of these two isomers provides a powerful tool for probing the active sites and substrate specificities of lipases and the enzymes of the β-oxidation pathway.
Conclusion
The metabolic comparison of this compound and triolein serves as a compelling case study in the biochemical significance of structural isomerism. While chemically similar, the shift of a double bond from the Δ9 to the Δ6 position creates two molecules with distinct metabolic fates. From the initial enzymatic hydrolysis in the gut to the complexities of mitochondrial β-oxidation, these differences can be systematically investigated using a suite of modern analytical techniques. For scientists in drug development and nutritional research, recognizing and exploiting these subtle structural distinctions can unlock new opportunities for innovation.
References
-
Wikipedia. Triolein. [Link]
-
Blissam. Triolein CAS 122-32-7. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5497163, Triolein. [Link]
-
Fong, B., & Ma, L. (2015). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. National Center for Biotechnology Information. [Link]
-
Lísa, M., & Holčapek, M. (2015). Recent Analytical Methodologies in Lipid Analysis. National Center for Biotechnology Information. [Link]
-
MDPI. New Analytical Techniques and Applications of Metabolomics and Lipidomics. [Link]
-
UConn Library. Analysis of triglycerides. [Link]
-
Wikipedia. Oleic acid. [Link]
-
Al-Sahlany, S. T. M., Niamah, A. K., & Al-Manhel, A. J. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. National Center for Biotechnology Information. [Link]
-
GERLi. Petroselinic acid. [Link]
-
Wikipedia. Petroselinic acid. [Link]
-
Lim, S.-Y., & Xenoulis, P. G. (2020). Understanding lipase assays in the diagnosis of pancreatitis in veterinary medicine. Currents in One Health. [Link]
-
Carstensen, J. F., et al. (2005). Specificity of the 3H-triolein assay for pancreatic lipase in blood plasma. PubMed. [Link]
-
Taylor & Francis. Petroselinic acid – Knowledge and References. [Link]
-
Wikipedia. Beta oxidation. [Link]
-
Kutsunai, M., et al. (2014). Measurement of feline lipase activity using a dry-chemistry assay with a triolein substrate and comparison with pancreas-specific lipase (Spec fPLTM). National Center for Biotechnology Information. [Link]
-
Silk, D. B., et al. (1979). Digestion of tripeptides and disaccharides: relationship with brush border hydrolases. PubMed. [Link]
-
Glowacz, G., et al. (1996). Stereoselectivity of lipases in supercritical carbon dioxide. I. Dependence of the regio- and enantioselectivity of porcine pancreas lipase on the water content during the hydrolysis of triolein and its partial glycerides. PubMed. [Link]
-
ResearchGate. Chemical structure of triterpenoids. [Link]
-
Jack Westin. Oxidation Of Fatty Acids. [Link]
-
Aryal, S. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]
-
Abdominal Key. (2017). Intestinal Digestion and Absorption. [Link]
-
AOCS. Fatty Acid beta-Oxidation. [Link]
-
Clément, J. (1971). [Digestion and absorption of dietary triglycerides]. PubMed. [Link]
-
ResearchGate. (2015). The Digestion and Absorption of Triglycerides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 192873, Trilead tetroxide formalin. [Link]
-
Abdominal Key. (2016). Digestion and Absorption of Dietary Triglycerides. [Link]
-
ResearchGate. Chemical structure of Triptolide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5284613, Proscillaridin. [Link]
Sources
- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. Triolein - Wikipedia [en.wikipedia.org]
- 4. Triolein CAS 122-32-7 - Blissam [blissamchem.com]
- 5. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. CAS 122-32-7: Triolein | CymitQuimica [cymitquimica.com]
- 9. [Digestion and absorption of dietary triglycerides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digestion and Absorption of Dietary Triglycerides | Abdominal Key [abdominalkey.com]
- 11. Stereoselectivity of lipases in supercritical carbon dioxide. I. Dependence of the regio- and enantioselectivity of porcine pancreas lipase on the water content during the hydrolysis of triolein and its partial glycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal Digestion and Absorption | Abdominal Key [abdominalkey.com]
- 13. Oleic acid - Wikipedia [en.wikipedia.org]
- 14. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Senior Application Scientist's Guide to Isotopic Labeling of Tripetroselaidin for Metabolic Flux Analysis
This guide provides an in-depth comparison of strategies for the isotopic labeling of Tripetroselaidin, a triglyceride rich in petroselinic acid, for the purpose of metabolic flux analysis (MFA). It is intended for researchers, scientists, and drug development professionals seeking to quantitatively map the metabolic fate of exogenous lipids in biological systems. We will explore the core principles of MFA, the unique advantages of this compound as a tracer, comparative labeling strategies, and the analytical workflows required to translate raw data into actionable metabolic insights.
Chapter 1: Foundational Principles: Quantifying Metabolic Reality
What is Metabolic Flux Analysis (MFA)?
In any biological system, the concentrations of metabolites provide a static snapshot of the metabolic state. However, they do not reveal the underlying dynamics of how these pools are maintained. Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By measuring the flow of atoms through a metabolic network, MFA provides a functional readout of cellular physiology, revealing how cells allocate resources to processes like energy production, biomass synthesis, and redox homeostasis.[2][3] This quantitative approach is indispensable in drug development for identifying metabolic bottlenecks, elucidating mechanisms of action, and discovering novel therapeutic targets.[1]
The Role of Stable Isotope Labeling
Intracellular metabolic fluxes cannot be measured directly.[4] Instead, they are inferred by introducing stable, non-radioactive isotope-labeled nutrients (tracers) into a system and tracking their incorporation into downstream metabolites.[5][6] The most commonly used isotope in MFA is Carbon-13 (¹³C).[3] When a cell culture is supplied with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, the ¹³C atoms are distributed throughout the metabolic network. The resulting mass shifts and patterns in downstream metabolites, known as mass isotopomer distributions (MIDs), are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][7] These MIDs are a direct function of the relative pathway fluxes; therefore, by measuring the labeling patterns, we can computationally deduce the intracellular fluxes that created them.[6][8]
Chapter 2: this compound as a Novel Metabolic Tracer
Structure and Rationale
This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of petroselinic acid. Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of the more common oleic acid (cis-9-octadecenoic acid). This structural distinction is the primary advantage of using this compound as a tracer. It allows researchers to differentiate the metabolic fate of this exogenously supplied lipid from the metabolism of endogenous oleic acid, a common and often abundant fatty acid in many biological systems. This minimizes background noise and provides a clearer signal for tracing the specific pathways involved in the uptake and processing of dietary-like fats.
The Metabolic Fate of this compound
Upon cellular uptake, this compound enters the complex network of lipid metabolism. The principal pathways include:
-
Lipolysis: The triacylglycerol is hydrolyzed by lipases into its constituent parts: one glycerol molecule and three free fatty acids (petroselinic acid).
-
Glycerol Metabolism: The glycerol backbone is phosphorylated to glycerol-3-phosphate, entering glycolysis at the level of dihydroxyacetone phosphate (DHAP). This allows it to be directed towards either energy production (glycolysis/TCA cycle) or re-esterification into new glycerolipids.
-
Fatty Acid Activation & Beta-Oxidation: The released petroselinic acid molecules are activated to Petroselinoyl-CoA. This molecule is then catabolized via mitochondrial beta-oxidation, producing acetyl-CoA units that fuel the TCA cycle for energy and provide building blocks for other biosynthetic pathways.
-
Re-esterification and Storage: Both the glycerol backbone and fatty acid moieties can be re-incorporated into complex lipids, such as phospholipids for membrane synthesis or stored again as triacylglycerols in lipid droplets.
Chapter 3: A Comparative Guide to Labeling Strategies
The choice of which atoms to label in the this compound molecule is a critical experimental design decision that dictates which metabolic pathways can be resolved.[9] The causality is simple: the label will only appear in metabolites derived from the labeled portion of the precursor molecule.
Comparison of Labeling Approaches
| Labeling Strategy | Labeled Moiety | Primary Metabolic Pathways Traced | Rationale & Key Questions Answered | Potential Alternatives |
| Strategy A | [U-¹³C₃]-Glycerol backbone | Glycerol uptake, Glycolysis, Gluconeogenesis, Glycerolipid backbone synthesis/turnover. | Why choose this? To specifically quantify the flux of the lipid's glycerol backbone into central carbon metabolism versus its use for re-esterification into new lipids.[10] Answers: "What is the fate of the glycerol released from lipolysis?" | [U-¹³C₃]-Glycerol |
| Strategy B | [U-¹³C₁₈]-Petroselinic acid chains | Fatty acid uptake, β-oxidation, TCA cycle activity from lipid sources, Fatty acid elongation/desaturation. | Why choose this? To measure the contribution of the exogenous fatty acid to mitochondrial energy production (TCA cycle) and as a substrate for building other complex lipids.[11][12] Answers: "How much of cellular energy is derived from this specific fatty acid?" | [U-¹³C₁₆]-Palmitate, [¹³C₁₈]-Oleate |
| Strategy C | Fully Labeled this compound ([U-¹³C₅₇]) | All pathways listed above. | Why choose this? Provides the most comprehensive view, allowing simultaneous tracing of both the glycerol and fatty acid components. However, data analysis is more complex due to overlapping isotopologues. Answers: "What is the coordinated fate of the entire triglyceride molecule?" | Labeled Glucose + Unlabeled Lipid |
Chapter 4: Experimental Workflow and Protocols
A successful MFA experiment requires meticulous attention to detail from tracer synthesis to data analysis. The entire protocol must act as a self-validating system, incorporating necessary controls to ensure data integrity.
Protocol: Cell Culture Labeling with [U-¹³C₁₈]-Tripetroselaidin
This protocol outlines a typical experiment to trace the fatty acid moieties of this compound.
-
Cell Seeding and Growth: Seed cells (e.g., HepG2, AML cells) in appropriate culture vessels. Grow to ~70-80% confluency in standard growth medium to ensure cells are in a state of logarithmic growth.
-
Medium Preparation: Prepare experimental media. For the labeled condition, supplement serum-free media with a complex of [U-¹³C₁₈]-Tripetroselaidin and bovine serum albumin (BSA).
-
Trustworthiness Check: Prepare an identical medium with unlabeled (¹²C) this compound to serve as a biological and analytical control.
-
-
Adaptation: Aspirate standard growth medium, wash cells once with PBS, and add the unlabeled experimental medium. Culture for 1-2 hours to allow cells to adapt to the new medium.
-
Labeling Initiation: Aspirate the adaptation medium. Add the pre-warmed labeled medium to the "labeled" plates and the unlabeled control medium to the "control" plates. This marks T=0.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest plates for analysis.
-
Rationale: Time-course sampling is crucial for isotopically non-stationary MFA (INST-MFA), which can provide more detailed flux information than steady-state analysis.[7]
-
-
Metabolism Quenching & Cell Harvesting:
-
Quickly aspirate the medium.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to instantly quench all enzymatic activity.
-
Scrape the cells into the methanol and transfer the slurry to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Perform a lipid extraction using a method suitable for mass spectrometry, such as a methyl-tert-butyl ether (MTBE) based liquid-liquid extraction.
-
Trustworthiness Check: Spike a known amount of an odd-chain or deuterated lipid internal standard (not naturally present in the cells) into the extraction solvent to control for extraction efficiency and analytical variability.[13]
-
-
Sample Preparation for MS: Dry the lipid-containing organic phase under a stream of nitrogen. Reconstitute the lipid film in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
Chapter 5: Analytical Platforms and Data Interpretation
The choice of analytical platform is critical for accurately measuring the mass isotopomer distributions (MIDs) of labeled metabolites.
Comparison of Analytical Platforms
| Platform | Analytes Measured | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Methyl Esters (FAMEs) after hydrolysis and derivatization. | Excellent chromatographic separation of fatty acid isomers. Robust and highly quantitative for FAMEs.[14] | Destructive method (loses information about intact lipids). Requires derivatization. Not suitable for analyzing the glycerol backbone or intact triacylglycerols. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Intact lipids (TAGs, Phospholipids), Acyl-CoAs, TCA cycle intermediates. | The gold standard for lipidomics.[15] Can measure intact labeled this compound and its incorporation into other lipid classes. High sensitivity and specificity.[11][16] | Co-elution of isobaric lipid species can complicate analysis. Requires specialized knowledge for data interpretation. |
Recommendation: For a comprehensive analysis of this compound metabolism, an LC-MS/MS-based approach is strongly recommended. It is the only technique that allows for the simultaneous measurement of the labeled precursor and its incorporation into a wide array of downstream complex lipids and polar metabolites.
From Raw Data to Flux Maps
-
Data Acquisition: Run samples on an LC-MS/MS system (e.g., a Q-TOF or Orbitrap instrument) to acquire high-resolution mass spectra.[16]
-
MID Calculation: Extract the ion chromatograms for each metabolite of interest and its corresponding isotopologues. The raw data must be corrected for the natural abundance of ¹³C. Software like IsoCor or vendor-specific packages can automate this process.[17]
-
Flux Modeling: The corrected MIDs are fed into specialized software that contains a model of the cell's metabolic network.[18] Using iterative algorithms, these programs calculate the set of metabolic fluxes that best explains the observed labeling patterns.
Chapter 6: Conclusion and Future Outlook
The use of isotopically labeled this compound offers a refined tool for metabolic flux analysis, enabling researchers to precisely track the fate of an exogenous, dietary-like triglyceride without interference from endogenous oleate pools. By carefully selecting the labeling strategy (glycerol vs. fatty acid) and employing a robust experimental and analytical workflow, it is possible to generate high-resolution maps of lipid metabolism. This approach provides a quantitative framework to understand how disease states or therapeutic interventions rewire cellular lipid processing, offering critical insights for the next generation of metabolic drugs. The continued development of high-resolution mass spectrometry and more sophisticated computational modeling software will further enhance the power and accessibility of this important technique.
References
- 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. (2025). Vertex AI Search.
-
Wang, Y., et al. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447. [Link]
-
Wang, Y., et al. (2020). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PubMed, 10(11), 447. [Link]
-
Wegner, A., et al. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers in Physiology, 6. [Link]
-
Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. (n.d.). JoVE. [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (2022). Metabolites, 12(10), 918. [Link]
-
MFA Suite™. (n.d.). MFA Suite. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers in Neuroscience, 17. [Link]
-
Commonly used software tools for metabolic flux analysis (MFA). (2023). ResearchGate. [Link]
-
Flux-analysis. (2017). Fiehn Lab. [Link]
-
13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology, ETH Zurich. [Link]
-
Fluxomics tools. (n.d.). bio.tools. [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. [Link]
-
METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing Office. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2020). Analytical Methods, 12(35), 4345-4353. [Link]
-
Ren, M., et al. (2020). Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures. Journal of Lipid Research, 61(1), 95-104. [Link]
-
Mass spectrometric characterization of 13C-labeled lipid tracers and their degradation products in microcosm sediments. (2004). ResearchGate. [Link]
-
Cellular Fatty Acid Analysis in Macrophage Using Stable Isotope Labeling. (2020). Methods in Molecular Biology, 2184, 47-60. [Link]
-
Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid-protein binding by NMR. (2018). PubMed. [Link]
-
Tools and Techniques for Lipidomics Studies. (2022). Biocompare. [Link]
-
Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. (2012). ResearchGate. [Link]
-
Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. (2018). Cancers, 10(11), 415. [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (2011). Journal of Lipid Research, 52(4), 623-639. [Link]
-
Lipidomics Data Analysis. (n.d.). Agilent. [Link]
-
Lipid Analysis with GC-MS, LC-MS, FT-MS. (n.d.). Fiehn Lab. [Link]
-
Guiding the choice of informatics software and tools for lipidomics biomedical research applications. (2022). Nature Methods, 19(3), 264-278. [Link]
-
Synthesis of isotopically labelled compounds. (2016). ResearchGate. [Link]
-
Synthesis and Applications of Isotopically Labelled Compounds. (2004). ResearchGate. [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (2020). Nutrients, 12(7), 2003. [Link]
-
Evolution of Structural Diversity of Triterpenoids. (2019). Frontiers in Plant Science, 10, 1573. [Link]
-
Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. (2018). Molecules, 23(11), 2990. [Link]
-
Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2012). Organic Letters, 14(1), 322-325. [Link]
-
Novel PET tracer maps fructose metabolism to identify cardiac and neural disorders. (2024). Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Synthesis of isotopically labeled 1,3-dithiane. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 469-472. [Link]
-
Development of Tracer Approaches. (n.d.). Burgess Lab, UT Southwestern. [Link]
-
Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (2022). Metabolites, 12(11), 1121. [Link]
-
Metabolism | Triglyceride Synthesis. (2017). Ninja Nerd Science. [Link]
-
The role of botanical triterpenoids and steroids in bile acid metabolism, transport, and signaling: Pharmacological and toxicological implications. (2023). Acta Pharmaceutica Sinica B, 13(10), 4039-4055. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
- 12. isotope.com [isotope.com]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Cellular Fatty Acid Analysis in Macrophage Using Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. bio.tools [bio.tools]
- 18. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 19. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 20. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
A Comparative Guide to Mass Spectrometry Ion Sources for the Analysis of Tripetroselaidin
Introduction
In the landscape of lipidomics and drug development, the precise and sensitive analysis of triglycerides is paramount. Tripetroselaidin, a triglyceride composed of three petroselaidic acid molecules esterified to a glycerol backbone, serves as a representative analyte for the broader class of triglycerides (TGs). The choice of ion source in mass spectrometry (MS) is a critical determinant of analytical success, profoundly influencing ionization efficiency, fragmentation patterns, and ultimately, the qualitative and quantitative accuracy of the results. This guide provides an in-depth comparison of the performance characteristics of three common atmospheric pressure ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of this compound. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate ion source for their specific analytical challenges.
The Significance of Ion Source Selection in Lipid Analysis
The non-polar nature of triglycerides like this compound presents a unique challenge for mass spectrometric analysis. Unlike polar molecules that are readily ionized in solution, triglycerides require specific conditions to be efficiently converted into gas-phase ions. The ion source is where this critical transformation occurs, and its mechanism of action dictates the types of ions produced, the extent of fragmentation, and the overall sensitivity of the measurement. A well-chosen ion source can provide clear molecular weight information and structurally informative fragments, while a suboptimal choice may lead to poor signal, excessive fragmentation, or ambiguous results.
Performance Characteristics of Different MS Ion Sources
Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that is widely used for the analysis of a broad range of molecules, including lipids.[1][2] In ESI, a high voltage is applied to a liquid passing through a capillary, which nebulizes the liquid into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Mechanism of Ionization for this compound:
For non-polar molecules like triglycerides, which lack easily ionizable functional groups, ESI typically proceeds through the formation of adduct ions.[3] In the positive ion mode, common adducts include ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The choice of solvent and the presence of additives are therefore critical for successful ESI analysis of this compound. The use of ammonium formate or acetate in the mobile phase is a common strategy to promote the formation of [M+NH₄]⁺ adducts, which are often stable and provide clear molecular weight information.[4]
Performance Characteristics:
-
Sensitivity: ESI can achieve high sensitivity for triglycerides, particularly when coupled with liquid chromatography (LC-MS) and when appropriate mobile phase modifiers are used to enhance adduct formation.[2][5]
-
Fragmentation: ESI is a "soft" ionization technique, meaning it generally imparts minimal internal energy to the analyte, resulting in little to no in-source fragmentation.[1] The primary ion observed is typically the molecular adduct. However, collision-induced dissociation (CID) in the mass analyzer (MS/MS) can be used to generate structurally informative fragment ions from the precursor adduct ion.[6] For [M+NH₄]⁺ adducts of triglycerides, a characteristic neutral loss of ammonia and a fatty acid is often observed.[6]
-
Matrix Effects: ESI is known to be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitative accuracy.[7] Proper sample preparation and chromatographic separation are crucial to mitigate these effects.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another popular ionization technique that is particularly well-suited for the analysis of less polar and non-polar compounds that are not efficiently ionized by ESI.[7][8] In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with reagent ions produced by a corona discharge.
Mechanism of Ionization for this compound:
In the positive ion mode, proton transfer from reagent gas ions (e.g., H₃O⁺) is a common ionization pathway, leading to the formation of protonated molecules [M+H]⁺.[7] However, for triglycerides, APCI often results in the formation of both the protonated molecule and characteristic fragment ions, primarily due to the thermal energy imparted during the vaporization process.[9][10]
Performance Characteristics:
-
Sensitivity: APCI can offer excellent sensitivity for triglycerides and is often more sensitive than ESI for these less polar molecules, especially at higher LC flow rates.[5][8]
-
Fragmentation: APCI is considered a "harder" ionization technique than ESI. The mass spectra of triglycerides obtained with APCI typically show the protonated molecular ion [M+H]⁺ along with significant in-source fragmentation.[9][10] A common and diagnostically useful fragment is the diacylglycerol-like ion, [M+H-RCOOH]⁺, resulting from the loss of one of the fatty acid chains.[9][11] The degree of fragmentation can be influenced by the degree of unsaturation in the fatty acid chains, with saturated triglycerides showing more pronounced fragmentation.[9][10]
-
Matrix Effects: APCI is generally considered to be less susceptible to matrix effects compared to ESI, which can be a significant advantage when analyzing complex samples.[7]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that is widely used for the analysis of large biomolecules, but it can also be effectively applied to the analysis of lipids.[12][13] In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase.
Mechanism of Ionization for this compound:
For triglycerides, ionization in MALDI typically occurs through cationization, most commonly with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions.[14] The choice of matrix is critical for successful MALDI analysis of lipids.[12][15]
Performance Characteristics:
-
Sensitivity: MALDI can be a very sensitive technique, capable of detecting analytes in the picomolar range.[13] However, the sensitivity can be affected by ion suppression from other lipid classes, such as phospholipids.[16]
-
Fragmentation: Similar to ESI, MALDI is a soft ionization technique that produces minimal fragmentation of triglycerides. The primary ions observed are the sodiated or potassiated molecular adducts.[14] Prompt fragmentation, leading to the loss of a fatty acid, can sometimes be observed.[14]
-
Throughput and Imaging: MALDI is a high-throughput technique and is particularly powerful for mass spectrometry imaging (MSI), allowing for the visualization of the spatial distribution of lipids directly in tissue sections.[16][17] However, challenges such as matrix crystal heterogeneity can affect reproducibility.[18]
Comparative Summary
| Performance Characteristic | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Primary Ion Formed | Adduct ions ([M+NH₄]⁺, [M+Na]⁺)[3] | Protonated molecule ([M+H]⁺) and diacylglycerol fragment[9][10] | Cationized adducts ([M+Na]⁺, [M+K]⁺)[14] |
| Fragmentation | Very soft; minimal in-source fragmentation[1] | Moderate; characteristic loss of a fatty acid[9][11] | Soft; minimal fragmentation, some prompt fragmentation possible[14] |
| Sensitivity | High, dependent on modifiers[5] | High, often better for non-polar analytes[5] | Very high, but can be prone to ion suppression[13][16] |
| Matrix Effects | Significant susceptibility[7] | Less susceptible than ESI[7] | Susceptible to ion suppression from other lipids[16] |
| Best Suited For | LC-MS, quantitative analysis of known TGs | LC-MS, structural elucidation, analysis of complex mixtures | High-throughput screening, tissue imaging (MSI) |
Experimental Protocols
Representative LC-MS Method for this compound Analysis using ESI and APCI
This protocol outlines a general approach for the analysis of this compound using a liquid chromatograph coupled to a mass spectrometer with either an ESI or APCI source.
1. Sample Preparation:
- Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., isopropanol:acetonitrile 1:1 v/v).
- For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
- Dilute the sample to an appropriate concentration in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column suitable for lipid analysis.
- Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
- Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the non-polar triglyceride.
- Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
- Column Temperature: Elevated temperature (e.g., 50-60 °C) is often used to improve peak shape for lipids.
3. Mass Spectrometry (MS) Conditions:
Representative MALDI-MS Method for this compound Analysis
1. Sample and Matrix Preparation:
- Analyte: Prepare a solution of this compound in a volatile organic solvent (e.g., chloroform or tetrahydrofuran).
- Matrix: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in an appropriate solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).[13]
2. Sample Deposition:
- Use the dried-droplet method: mix the analyte solution with the matrix solution (e.g., 1:1 v/v) and spot a small volume (e.g., 1 µL) onto the MALDI target plate.
- Allow the solvent to evaporate completely, forming a co-crystal of the analyte and matrix.
3. MALDI-MS Analysis:
- Ionization Mode: Positive
- Laser: Nitrogen laser (337 nm) or other suitable laser.
- Laser Fluence: Optimize for best signal-to-noise ratio while minimizing fragmentation.
- Mass Analyzer: Time-of-Flight (TOF) is commonly used.
- Scan Mode: Full scan in reflectron mode for accurate mass measurement of the [M+Na]⁺ or [M+K]⁺ adducts.
Visualization of Experimental Workflow
Sources
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 13. Lipid analysis by matrix-assisted laser desorption and ionization mass spectrometry: A methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of lipids: ionization and prompt fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry imaging of triglycerides in biological tissues by laser desorption ionization from silicon nanopost arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating Antibody Specificity for Triacylglycerol Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid research, the accurate quantification of specific triacylglycerols (TAGs) is paramount. While immunoassays offer a high-throughput and cost-effective solution, their reliability hinges entirely on the specificity of the antibody employed. This guide provides an in-depth, technically-focused framework for the rigorous evaluation of antibody specificity for a novel triacylglycerol immunoassay, herein exemplified by the hypothetical molecule 'Tripetroselaidin'. We will dissect the critical validation experiments, compare the immunoassay approach with orthogonal methods, and provide actionable protocols to ensure the generation of trustworthy and reproducible data.
The Criticality of Antibody Specificity in Lipid Quantification
This guide will walk you through a self-validating system of protocols designed to instill confidence in your this compound immunoassay.
A Multi-Pillar Approach to Specificity Validation
No single experiment can definitively prove antibody specificity.[2][4] We advocate for a combination of techniques that probe the antibody's binding characteristics from different angles.
Pillar 1: Competitive ELISA for Cross-Reactivity Profiling
The cornerstone of validating an immunoassay for a small molecule like this compound is the competitive ELISA.[5][6] This format is ideal because small molecules do not efficiently bind to microplate wells on their own.[5] The principle lies in the competition between the free this compound in the sample and a fixed amount of labeled or plate-bound this compound for a limited number of antibody binding sites.
Experimental Rationale: By challenging the antibody with a panel of structurally related lipids, we can quantify its degree of cross-reactivity. A highly specific antibody will show a significant drop in signal only in the presence of this compound, with minimal signal change when incubated with other lipids.
Key Cross-Reactivity Candidates to Test:
-
Triacylglycerols with varying fatty acid chain lengths and saturation.
-
Diacylglycerols and monoacylglycerols.
-
Free fatty acids corresponding to those in this compound.
-
Other common lipids found in the sample matrix (e.g., cholesterol, phospholipids).
Data Interpretation: The results are typically presented as a cross-reactivity percentage, calculated from the concentration of each lipid required to displace 50% of the labeled this compound (IC50).
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Triolein | >1000 | <1 |
| Tristearin | >1000 | <1 |
| 1,2-Dipalmitoyl-glycerol | >1000 | <1 |
| Petroselinic Acid | >1000 | <1 |
| Cholesterol | >1000 | <1 |
Table 1: Hypothetical cross-reactivity data for a highly specific anti-Tripetroselaidin antibody. A lower IC50 indicates higher affinity.
Pillar 2: The "Gold Standard" - Validation Using Knockout Systems
The most definitive method to validate antibody specificity is to use a biological system where the target is absent.[1][2][7] While generating a knockout (KO) cell line or organism for a specific lipid is not as straightforward as for a protein, one can utilize cell lines with genetic modifications in the lipid biosynthesis pathways that lead to a significant reduction or complete absence of the target lipid.
Experimental Rationale: Testing the antibody on extracts from wild-type (WT) and knockout (KO) cells provides the ultimate negative control.[7][8] A truly specific antibody will yield a strong signal in the WT sample and a negligible or absent signal in the KO sample.
Workflow:
-
Cell Line Selection: Choose a cell line known to produce the target lipid and for which genetic modification is feasible.
-
Genetic Modification: Utilize CRISPR-Cas9 or other gene-editing technologies to disrupt a key enzyme in the biosynthetic pathway of this compound.
-
Lipid Extraction and Analysis: Perform lipid extractions from both WT and KO cell lysates.
-
Immunoassay and Mass Spectrometry: Analyze the extracts using the this compound immunoassay and confirm the absence of the target lipid in the KO cells using a highly sensitive and specific method like mass spectrometry.[9][10][11]
Caption: Knockout validation workflow.
Pillar 3: Biophysical Characterization with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[12][13][14] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
Experimental Rationale: By immobilizing the anti-Tripetroselaidin antibody and flowing different lipids over the sensor surface, we can directly measure the binding kinetics. A highly specific antibody will exhibit a high affinity (low KD) for this compound and negligible binding to other lipids. This method provides a more nuanced understanding of the binding event than the endpoint measurement of an ELISA.
Data Interpretation: The output is a sensorgram showing the binding response over time. From this, the kinetic constants can be derived.
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 x 10^-9 |
| Triolein | No Binding | No Binding | No Binding |
| Tristearin | No Binding | No Binding | No Binding |
Table 2: Hypothetical SPR data demonstrating the high affinity and specificity of the anti-Tripetroselaidin antibody.
Comparison with Alternative Quantification Methods
While a validated immunoassay is a powerful tool, it is crucial to understand its place among other analytical techniques.
| Feature | Immunoassay | Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody; requires rigorous validation. | Very high; based on mass-to-charge ratio and fragmentation patterns.[9][15][16] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range).[10][17] |
| Throughput | High (96-well plate format). | Lower; sequential sample analysis. |
| Cost | Lower cost per sample and initial instrument investment. | Higher instrument cost and operational expenses. |
| Expertise | Relatively easy to perform. | Requires specialized expertise for operation and data analysis. |
| Sample Prep | Often simpler. | Can be more complex.[16] |
Detailed Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer. Incubate overnight at 4°C.[18]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[18]
-
Competition: In a separate plate or tubes, pre-incubate the anti-Tripetroselaidin antibody with varying concentrations of this compound standards or the cross-reactant lipids for 1 hour at 37°C.[18]
-
Incubation: Transfer the antibody-lipid mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Caption: Competitive ELISA workflow.
Protocol: Western Blot for Knockout Validation
While not a traditional method for small lipids, a modified dot blot or Western blot of lipid extracts can be used for validation if the antibody can recognize the lipid adsorbed to a membrane.
-
Sample Preparation: Prepare lipid extracts from wild-type and knockout cell lysates.
-
Membrane Application: Spot equal amounts of the lipid extracts onto a nitrocellulose or PVDF membrane and allow to dry.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Tripetroselaidin antibody overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and image the membrane.[19]
Conclusion
The development of a robust immunoassay for a small molecule like this compound is a challenging but achievable goal. By implementing a rigorous, multi-pillar validation strategy that includes competitive ELISA for cross-reactivity, knockout cell line validation, and biophysical characterization with SPR, researchers can have high confidence in the specificity of their antibody and the accuracy of their results. This comprehensive approach ensures that the immunoassay is a reliable tool for advancing our understanding of lipid biology in research and drug development.
References
-
Han, X., & Gross, R. W. (2014). Mass Spectrometry Methodology in Lipid Analysis. PubMed Central. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
-
Murphy, R. C. (2015). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. [Link]
-
Cyberlipid. Triacylglycerol analysis. gerli. [Link]
-
Creative Diagnostics. Antibody Specificity Validation. Creative Diagnostics. [Link]
-
Sannova. Analysis of Lipids via Mass Spectrometry. Sannova. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central. [Link]
-
Rapid Novor. SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]
-
Horizon Discovery. 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]
-
Parray, A., et al. (2022). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. PubMed. [Link]
-
Mirjalili, A. (2015). Validation for immunoassay. Slideshare. [Link]
-
Christie, W. W. Structural Analysis of Triacylglycerols. AOCS. [Link]
-
Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
-
Pumbo, E. (2020). Antibody validation by Western Blot SOP #012. Protocols.io. [Link]
-
Bio-Rad. Western Blotting Immunodetection Techniques. Bio-Rad. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. PubMed Central. [Link]
-
Biomatik. (2021). Antibody Validation: How To Confirm The Specificity Of An Antibody?. Biomatik. [Link]
-
Boster Bio. Western Blotting Antibody Concentration Optimization. Boster Bio. [Link]
-
Wentz, M. J., & Matchett, M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
Rockel, B., et al. (2011). Structure and Function of Tripeptidyl Peptidase II, a Giant Cytosolic Protease. PubMed. [Link]
-
Creative Biolabs. Turbidimetric Immunoassay. Creative Biolabs. [Link]
-
ImmunoDiagnostics Limited. PETIA. ImmunoDiagnostics Limited. [Link]
-
Märtlbauer, E., Gareis, M., & Terplan, G. (1988). Enzyme immunoassay for the macrocyclic trichothecene roridin A: production, properties, and use of rabbit antibodies. PubMed Central. [Link]
-
Märtlbauer, E., Gareis, M., & Terplan, G. (1988). Enzyme immunoassay for the macrocyclic trichothecene roridin A: production, properties, and use of rabbit antibodies. PubMed. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Five pillars to determine antibody specificity [abcam.com]
- 3. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. revvity.com [revvity.com]
- 9. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 17. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Tripetroselaidin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the materials you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tripetroselaidin, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage laboratory waste responsibly, building a foundation of trust that goes beyond the products we supply.
Understanding this compound: Hazard Identification and Safety Precautions
This compound, also known as Glyceryl trielaidate, is a triglyceride with the CAS number 35017-28-8.[1] Structurally, it is an ester derived from glycerol and three units of elaidic acid, a trans-unsaturated fatty acid.
While specific hazard data for this compound is not extensively documented in readily available literature, we can infer its likely properties from its chemical structure and information on similar long-chain triglycerides. For instance, the closely related compound Glyceryl trioleate is not classified as a hazardous substance.[2] It is prudent, however, to treat all laboratory chemicals with a degree of caution.
Key Safety Considerations:
-
Likely Non-Hazardous Nature: Based on available data for similar triglycerides, this compound is not expected to be classified as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Nitrile gloves
-
-
Good Laboratory Practices: Adhere to good industrial hygiene and safety practices. Wash hands thoroughly after handling and before leaving the laboratory.[2]
A summary of the essential safety information is provided in the table below.
| Hazard Classification | Precautionary Statements |
| Not classified as hazardous | Wear protective gloves, eye protection, and a lab coat. Handle in accordance with good industrial hygiene and safety practices.[2] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or liquid) and whether it has been mixed with other hazardous materials. The following protocols provide clear, actionable steps for each scenario.
Solid Waste Disposal
This protocol applies to unused, solid this compound and disposable materials contaminated with it (e.g., weigh boats, contaminated paper towels).
Experimental Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, chemically resistant, and sealable container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list "this compound" as the primary constituent. Ensure the label also includes the laboratory name and contact information.
-
Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
Liquid Waste Disposal (Non-Biohazardous)
This protocol is for solutions containing this compound, such as those from experimental reaction mixtures or stock solutions prepared with non-hazardous solvents.
Experimental Protocol:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.[4][5]
-
Incompatible Mixtures: Do not mix this compound solutions with other waste streams unless their compatibility is known. For example, do not mix aqueous solutions with organic solvents.[4]
-
Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.[3]
-
Disposal: Arrange for disposal through your institution's EHS office or a certified hazardous waste disposal contractor.
A Note on Drain Disposal: Due to the low water solubility of long-chain triglycerides, drain disposal is not recommended as it could lead to accumulation in plumbing.
Spill Management
In the event of a spill, the following steps should be taken to ensure a safe and effective cleanup.
Experimental Protocol:
-
Ensure Safety: If the spill is large or involves hazardous solvents, evacuate the area and alert your laboratory supervisor and EHS office.
-
Containment: For small spills of solid this compound, gently sweep the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Absorption: For liquid spills, use an inert absorbent material to soak up the solution.
-
Cleanup: Clean the affected area with an appropriate solvent and dispose of all cleanup materials (including contaminated gloves) as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Decision-Making for Proper Disposal
The following diagram illustrates the logical flow for determining the correct disposal pathway for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
NIH Chemical Safety Guide 2015. (2015). Montgomery College. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). GLYCERYL TRIELAIDATE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Triglycerides Laboratory Procedure Manual. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, August). Triglycerides Laboratory Procedure Manual. Retrieved from [Link]
Sources
Navigating the Safe Handling of Tripetroselaidin: A Practical Guide to Personal Protective Equipment and Disposal
For the modern researcher, a deep and intuitive understanding of laboratory safety protocols is paramount. This guide provides essential, field-tested guidance on the safe handling of Tripetroselaidin, a triglyceride of interest in various research and development applications. While generally considered to have a low hazard profile, adherence to proper personal protective equipment (PPE) and disposal procedures is a cornerstone of responsible scientific practice. This document moves beyond a simple checklist, offering a comprehensive framework rooted in the principles of causality and self-validating safety systems to build your confidence and expertise in the laboratory.
Core Hazard Assessment: Understanding the Risk Profile
This compound, as a triglyceride, is not classified as a hazardous substance. However, good laboratory practice dictates that all chemicals be handled with a baseline level of caution. The primary risks associated with handling this compound in a solid or liquid state are minimal and primarily relate to nuisance dust or incidental contact. Inhalation of dust particles may cause respiratory tract irritation, and direct contact with the skin or eyes could lead to mild irritation[1]. It is important to note that this compound is not flammable[2][3].
Key Safety Considerations:
-
Inhalation: Avoid the generation and inhalation of dust if handling the solid form[1].
-
Skin Contact: While not considered a skin irritant, prolonged or repeated contact should be avoided[1][3].
-
Eye Contact: Direct contact with the eyes may cause irritation[1].
-
Ingestion: Ingestion of significant quantities may be harmful[1].
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed. For handling this compound under standard laboratory conditions, the following PPE is recommended to mitigate the identified risks.
Eye and Face Protection: Your First Line of Defense
Standard laboratory safety glasses with side shields are the minimum requirement to protect against accidental splashes or contact with dust. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses[2]. All eye and face protection should be compliant with ANSI Z87.1 standards[4].
Hand Protection: Preventing Direct Contact
Disposable nitrile gloves are sufficient for providing a barrier against incidental skin contact[4]. It is crucial to inspect gloves for any signs of damage before use. Proper glove removal technique, without touching the outer surface of the glove with bare hands, is essential to prevent contamination[5]. Contaminated gloves should be disposed of immediately in accordance with laboratory waste procedures[2][5]. After removing gloves, always wash your hands thoroughly[1][2][3][5].
Body Protection: Shielding Your Person and Your Science
A standard laboratory coat should be worn to protect personal clothing from contamination[2]. For tasks with a higher potential for splashes or spills, a chemically resistant apron may be warranted. It is important to ensure that lab coats are kept clean and are not worn outside of the laboratory to prevent the spread of any potential contaminants.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields (ANSI Z87.1 compliant) | Protects against accidental splashes and dust. |
| Hand Protection | Disposable nitrile gloves | Prevents incidental skin contact. |
| Body Protection | Standard laboratory coat | Protects personal clothing from contamination. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove your gloves using the proper technique to avoid touching the outside with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.
-
Eye Protection: Remove your eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management and Waste Disposal: A Clean and Safe Workspace
Even with the best practices, spills can occur. Being prepared to handle them safely is a key component of laboratory safety.
Small Spills
For small spills of this compound, the following steps should be taken:
-
Alert others: Inform your colleagues in the immediate area of the spill.
-
Contain the spill: Use an appropriate absorbent material, such as a spill absorbent kit or inert material like sand or vermiculite, to contain the spill[2].
-
Clean the area: Mop up the spill with the absorbent material and place it in a suitable, closed container for disposal[1][2][5].
-
Ventilate the area: Ensure adequate ventilation during cleanup[1][2].
Waste Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
This compound Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, should be collected in a designated waste container.
-
Disposal Route: All waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of this compound or contaminated materials in the regular trash or down the drain[1].
Waste Disposal Workflow
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
